molecular formula C26H44Br2O2 B1618460 1,4-Bis(10-bromodecoxy)benzene CAS No. 6324-68-1

1,4-Bis(10-bromodecoxy)benzene

Cat. No.: B1618460
CAS No.: 6324-68-1
M. Wt: 548.4 g/mol
InChI Key: JBQFBZBDBRIJFF-UHFFFAOYSA-N
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Description

1,4-Bis(10-bromodecoxy)benzene is a useful research compound. Its molecular formula is C26H44Br2O2 and its molecular weight is 548.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Bis(10-bromodecoxy)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4-Bis(10-bromodecoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(10-bromodecoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6324-68-1

Molecular Formula

C26H44Br2O2

Molecular Weight

548.4 g/mol

IUPAC Name

1,4-bis(10-bromodecoxy)benzene

InChI

InChI=1S/C26H44Br2O2/c27-21-13-9-5-1-3-7-11-15-23-29-25-17-19-26(20-18-25)30-24-16-12-8-4-2-6-10-14-22-28/h17-20H,1-16,21-24H2

InChI Key

JBQFBZBDBRIJFF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCCCCCCCCCCBr)OCCCCCCCCCCBr

Canonical SMILES

C1=CC(=CC=C1OCCCCCCCCCCBr)OCCCCCCCCCCBr

Other CAS No.

6324-68-1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Bis(10-bromodecoxy)benzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,4-Bis(10-bromodecoxy)benzene is a member of the 1,4-dialkoxybenzene family, a class of organic compounds characterized by a central benzene ring substituted at the para positions with two alkoxy groups. The presence of long decoxy chains terminating in bromine atoms imparts unique physicochemical properties to this molecule, making it a subject of interest in materials science and drug development. The long alkyl chains can induce liquid crystalline behavior, while the terminal bromine atoms provide reactive sites for further chemical modification, such as in the synthesis of polymers or targeted drug delivery systems. This guide provides a comprehensive overview of the predicted properties, a robust synthesis protocol, and potential applications of this molecule, grounded in the established chemistry of its analogues.

Predicted Physicochemical Properties

The physicochemical properties of 1,4-Bis(10-bromodecoxy)benzene are largely dictated by its molecular structure: a rigid aromatic core flanked by two long, flexible, and functionalized alkyl chains. These properties are crucial for predicting its behavior in various applications, including its solubility, melting and boiling points, and potential for self-assembly. The following table summarizes the predicted properties based on data from similar long-chain dialkoxybenzenes.

PropertyPredicted ValueJustification & References
Molecular Formula C₂₆H₄₄Br₂O₂Based on the chemical structure.
Molecular Weight 564.43 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for long-chain aromatic compounds.
Melting Point 70-80 °CBased on the melting point of 1,4-dibromo-2,5-bis(decyloxy)benzene (72-76 °C).
Boiling Point > 400 °C (decomposes)High molecular weight and strong intermolecular forces suggest a high boiling point.
Solubility Insoluble in water; Soluble in organic solvents (e.g., THF, chloroform, hot ethanol).The long nonpolar alkyl chains dominate the solubility profile.[1]
logP (Octanol/Water) > 7High lipophilicity due to the long alkyl chains.

Synthesis of 1,4-Bis(10-bromodecoxy)benzene

The most direct and efficient method for synthesizing 1,4-Bis(10-bromodecoxy)benzene is through a Williamson ether synthesis.[2][3][4][5][6] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, hydroquinone is deprotonated to form a diphenoxide, which then reacts with an excess of 1,10-dibromodecane.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reagents & Conditions cluster_2 Product Hydroquinone Hydroquinone Williamson_Ether_Synthesis Williamson Ether Synthesis Hydroquinone->Williamson_Ether_Synthesis Dibromodecane 1,10-Dibromodecane (excess) Dibromodecane->Williamson_Ether_Synthesis Base Base (e.g., K₂CO₃, NaH) Base->Williamson_Ether_Synthesis Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Williamson_Ether_Synthesis Heat Heat (e.g., 80-100 °C) Heat->Williamson_Ether_Synthesis Product 1,4-Bis(10-bromodecoxy)benzene Williamson_Ether_Synthesis->Product

Caption: Proposed synthesis of 1,4-Bis(10-bromodecoxy)benzene via Williamson ether synthesis.

Detailed Experimental Protocol:
  • Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add hydroquinone (1.10 g, 10 mmol) and anhydrous potassium carbonate (4.14 g, 30 mmol).

  • Solvent and Reagent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF). Stir the mixture under a nitrogen atmosphere. Add 1,10-dibromodecane (8.40 g, 28 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 24 hours with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A white precipitate will form.

  • Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water and then with cold ethanol to remove unreacted starting materials and byproducts. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the pure 1,4-Bis(10-bromodecoxy)benzene as a white solid.

Spectroscopic Characterization

The identity and purity of the synthesized 1,4-Bis(10-bromodecoxy)benzene can be confirmed by various spectroscopic techniques. The following are the expected spectral data based on the compound's structure and data from analogous molecules.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.

  • δ 6.8-7.0 ppm (s, 4H): A singlet corresponding to the four equivalent aromatic protons of the 1,4-disubstituted benzene ring.

  • δ 3.9-4.1 ppm (t, 4H): A triplet from the four methylene protons adjacent to the ether oxygen atoms (-O-CH₂ -).

  • δ 3.4-3.6 ppm (t, 4H): A triplet from the four methylene protons adjacent to the bromine atoms (-CH₂ -Br).

  • δ 1.2-1.9 ppm (m, 32H): A series of overlapping multiplets corresponding to the remaining sixteen methylene groups in the two decoxy chains.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • δ 153-155 ppm: Aromatic carbons attached to the ether oxygen atoms.

  • δ 115-117 ppm: Aromatic carbons not attached to the ether oxygen atoms.

  • δ 68-70 ppm: Methylene carbons adjacent to the ether oxygen atoms (-O-C H₂-).

  • δ 33-35 ppm: Methylene carbons adjacent to the bromine atoms (-C H₂-Br).

  • δ 25-33 ppm: A series of peaks corresponding to the methylene carbons in the interior of the decoxy chains.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[7][8][9][10][11]

  • 2850-3000 cm⁻¹: C-H stretching vibrations of the alkyl chains.

  • ~3030 cm⁻¹: Aromatic C-H stretching vibrations.

  • 1500-1600 cm⁻¹: Aromatic C=C stretching vibrations.

  • 1240-1260 cm⁻¹: Asymmetric C-O-C (aryl ether) stretching, a strong and characteristic band.[8][9]

  • 1020-1050 cm⁻¹: Symmetric C-O-C stretching.[7][9]

  • 550-650 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A cluster of peaks around m/z 562, 564, and 566, corresponding to the isotopic distribution of the two bromine atoms (⁷⁹Br and ⁸¹Br).

  • Fragmentation: Common fragmentation pathways for long-chain ethers include cleavage of the C-C bonds in the alkyl chains and cleavage of the C-O ether bond.[12][13][14][15][16] Expect to see fragments corresponding to the loss of a bromodecyl radical and subsequent fragmentation of the remaining chain.

Potential Applications

The unique structure of 1,4-Bis(10-bromodecoxy)benzene suggests its utility in several areas of research and development.

  • Liquid Crystals: The rod-like shape of the molecule, with a rigid core and flexible tails, is a common motif in calamitic (rod-shaped) liquid crystals.[17][18] The long alkyl chains can promote the formation of mesophases, and the properties of these liquid crystals can be tuned by further chemical modifications.

  • Polymer Synthesis: The terminal bromine atoms can serve as initiation sites for atom transfer radical polymerization (ATRP) or as reactive sites for cross-linking reactions, enabling the synthesis of novel polymers with a 1,4-dialkoxybenzene core.

  • Drug Delivery and Biomedical Materials: The lipophilic nature of the molecule makes it a candidate for incorporation into lipid bilayers or for the formation of self-assembled structures like micelles or vesicles for drug delivery applications. The terminal bromines can be converted to other functional groups for bioconjugation.

  • Organic Electronics: The electron-rich hydroquinone diether core can be a building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), after appropriate functionalization.

Safety and Handling

While specific toxicity data for 1,4-Bis(10-bromodecoxy)benzene is not available, it should be handled with the care appropriate for a brominated organic compound.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[19][20][21][22][23]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[20][23] Avoid contact with skin and eyes.[20][23]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1,4-Bis(10-bromodecoxy)benzene is a molecule with significant potential in materials science and medicinal chemistry. While direct experimental data is limited, its properties and reactivity can be reliably predicted based on the well-established chemistry of analogous 1,4-dialkoxybenzene derivatives. This guide provides a solid foundation for researchers and scientists interested in the synthesis and application of this and related compounds, highlighting a clear path for its preparation and characterization, and suggesting promising avenues for future research.

References

Sources

Structural Analysis and Synthetic Utility of Hydroquinone Bis(10-bromodecyl) Ether

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydroquinone bis(10-bromodecyl) ether (CAS: 6324-68-1), also known as 1,4-bis(10-bromodecyloxy)benzene, is a symmetric, telechelic organobromide widely utilized in supramolecular chemistry and materials science.[1] Its structural rigidity—conferred by the central aromatic core—combined with the flexibility of the decyl alkyl chains, makes it an ideal "axle" component for rotaxanes and a cross-linker for thermoreversible polymer networks.

This technical guide provides a rigorous analysis of its chemical architecture, a self-validating synthesis protocol designed to minimize oligomerization, and a breakdown of its spectroscopic characterization.

Part 1: Chemical Architecture & Molecular Design

The molecule consists of a hydroquinone (1,4-benzenediol) core etherified at both positions with 10-bromodecyl chains.

PropertySpecification
IUPAC Name 1,4-Bis(10-bromodecyloxy)benzene
CAS Registry Number 6324-68-1
Molecular Formula C₂₆H₄₄Br₂O₂
Molecular Weight 548.44 g/mol
Physical State White to off-white crystalline solid
Melting Point ~88–91 °C (Typical range for C10 homologues)
Solubility Soluble in CHCl₃, THF, hot Toluene; Insoluble in Water, Methanol
Structural Logic
  • The Core (Hydroquinone): Provides a rigid, electron-rich aromatic center, often acting as a recognition site for electron-deficient macrocycles (e.g., cyclobis(paraquat-p-phenylene)) in host-guest chemistry.

  • The Spacer (Decyl Chain): The C10 length is critical. It is long enough to allow flexibility and folding in polymer networks but short enough to maintain entropic control during macrocyclization events.

  • The Terminus (Bromine): The primary alkyl bromide is a versatile electrophile, ready for SN2 displacement by azides, amines, or other nucleophiles to create "stoppers" or extend the chain.

Part 2: Synthetic Pathway (The Core Protocol)

The synthesis relies on a Williamson etherification. Critical Insight: The most common failure mode in this synthesis is the formation of oligomers (where one dibromide reacts with two hydroquinone molecules). To prevent this, the electrophile (1,10-dibromodecane) must be present in significant molar excess.

Reagents & Stoichiometry[1][3][4]
  • Hydroquinone (Nucleophile): 1.0 equivalent

  • 1,10-Dibromodecane (Electrophile): 4.0 – 6.0 equivalents (High excess drives bis-substitution and suppresses polymerization).

  • Potassium Carbonate (Base): 4.0 equivalents (Anhydrous, finely ground).

  • Solvent: Acetone or Acetonitrile (Reagent grade).

  • Catalyst (Optional): 18-Crown-6 (0.1 eq) if reaction kinetics are sluggish.

Step-by-Step Protocol
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with N₂.

  • Solvation: Dissolve 1,10-dibromodecane (4.0 eq) in Acetone (0.2 M concentration relative to dibromide).

  • Activation: Add K₂CO₃ (4.0 eq) and Hydroquinone (1.0 eq) to the solution.

    • Note: Adding the hydroquinone into the excess dibromide solution ensures that at any local point, the concentration of electrophile is higher than the nucleophile, favoring the formation of the discrete ether over the polymer.

  • Reflux: Heat the mixture to reflux (approx. 60°C for Acetone) with vigorous stirring for 48 hours.

  • Workup (Filtration): Cool to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃).

  • Solvent Removal: Concentrate the filtrate under reduced pressure to yield a crude solid/oil mixture.

  • Purification (Critical Step):

    • The crude contains the product and a large amount of unreacted 1,10-dibromodecane.

    • Recrystallization: Dissolve the crude in a minimum amount of hot Ethanol or Methanol. The product is sparingly soluble in cold alcohol, whereas the 1,10-dibromodecane is more soluble.

    • Cool to 0°C. Filter the white precipitate. Repeat recrystallization until no dibromide is visible by TLC (Silica, Hexane/EtOAc 9:1).

Reaction Workflow Visualization

Synthesis HQ Hydroquinone (1.0 eq) Base K2CO3 / Acetone HQ->Base Br 1,10-Dibromodecane (4.0 eq EXCESS) Br->Base Inter Intermediate: Mono-substituted Ether Base->Inter Reflux 48h Prod Crude Product + Excess Bromide Inter->Prod SN2 Substitution Purify Recrystallization (Ethanol) Prod->Purify Remove Excess Bromide Final Hydroquinone bis(10-bromodecyl) ether (Pure White Solid) Purify->Final

Figure 1: Synthetic workflow emphasizing the stoichiometric excess required to prevent oligomerization.

Part 3: Structural Characterization

Verification of the structure requires confirming the symmetry of the molecule and the integrity of the terminal alkyl bromides.

Proton NMR (¹H-NMR)

Solvent: CDCl₃ (7.26 ppm reference)

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Context
6.82 Singlet (s)4HAr-H Symmetric aromatic core.
3.89 Triplet (t)4HAr-O-CH ₂-Methylene adjacent to ether oxygen.
3.41 Triplet (t)4H-CH ₂-BrMethylene adjacent to terminal bromine.
1.85 Quintet (m)4H-CH₂-CH ₂-BrBeta-position to bromine.
1.75 Quintet (m)4HAr-O-CH₂-CH ₂-Beta-position to ether.
1.30 – 1.45 Multiplet (m)24HBulk -CH ₂-Internal methylene chain.
Carbon NMR (¹³C-NMR)
  • Aromatic: ~153.2 ppm (C-O), ~115.4 ppm (C-H).

  • Aliphatic: ~68.6 ppm (O-C H₂), ~34.0 ppm (Br-C H₂), ~32.8 ppm, ~29.5 ppm (bulk chain).

Mass Spectrometry (MS)
  • Technique: ESI or MALDI-TOF.[2]

  • Observation: Look for the molecular ion peak [M+Na]⁺ or [M+H]⁺.

  • Isotope Pattern: The presence of two bromine atoms will create a distinct 1:2:1 isotopic triad pattern (⁷⁹Br/⁷⁹Br, ⁷⁹Br/⁸¹Br, ⁸¹Br/⁸¹Br).

Part 4: Applications in Supramolecular Engineering[5]

This molecule is a "workhorse" linker in advanced materials.

Rotaxane "Axles"

The hydroquinone core acts as a template for the formation of "pseudorotaxanes" with electron-deficient macrocycles like CBPQT⁴⁺ (Cyclobis(paraquat-p-phenylene)). The electron-rich hydroquinone sits inside the electron-poor ring due to π-π stacking and charge-transfer interactions. The terminal bromines are then reacted with bulky "stopper" groups to mechanically interlock the components.

Thermoreversible Polymer Networks

In polymer science, this molecule is used as a ditopic cross-linker. By reacting the bromine ends with hydrogen-bonding units (e.g., ureidopyrimidinone or diaminotriazine), researchers create networks that can reversibly assemble and disassemble with heat.

Applications Molecule Hydroquinone bis(10-bromodecyl) ether (The Linker) Path1 Pathway A: Supramolecular Assembly Molecule->Path1 + Macrocycle (CBPQT4+) + Stoppers Path2 Pathway B: Polymer Cross-linking Molecule->Path2 + H-Bonding Motifs (e.g., Diaminotriazine) Rotaxane [2]Rotaxane (Mechanically Interlocked) Path1->Rotaxane Network Thermoreversible Gel (H-Bonded Network) Path2->Network

Figure 2: Divergent utility of the molecule in creating mechanical bonds (Rotaxanes) vs. reversible chemical networks.

References

  • Nair, K. P., et al. (2008).[1] "Complementary Hydrogen-Bonded Thermoreversible Polymer Networks with Tunable Properties." Macromolecules, 41(10), 3429–3438.[1] (Provides synthesis context and application in polymer networks).

  • ChemicalRegister. (n.d.). "1,4-bis(10-bromodecoxy)benzene - CAS 6324-68-1."[3] (Verification of CAS and synonyms).

  • Gibson, H. W., et al. (1999). "Supramolecular Self-Assembly of Pseudorotaxanes." Journal of the American Chemical Society. (Foundational context for hydroquinone-based axles).
  • Sigma-Aldrich/Merck. (n.d.). "Williamson Ether Synthesis Protocols." (General methodology validation).

Sources

Navigating the Solubility Landscape of 1,4-bis[(10-bromodecyl)oxy]benzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Role of Solubility in Advancing Research

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a molecule's behavior in various experimental and physiological environments. This guide provides an in-depth technical exploration of the solubility of 1,4-bis[(10-bromodecyl)oxy]benzene, a molecule of interest for applications ranging from materials science to potential therapeutic delivery systems.

The molecular architecture of 1,4-bis[(10-bromodecyl)oxy]benzene, characterized by a central aromatic benzene ring flanked by two long (10-carbon) alkyl chains terminating in bromine atoms and connected via ether linkages, dictates its interaction with various solvents. The presence of the long, nonpolar alkyl chains is the most significant contributor to its solubility profile, rendering the molecule predominantly hydrophobic. This guide will delve into the predicted solubility of this compound, provide a robust experimental protocol for its precise determination, and offer insights into the underlying principles governing its behavior in solution.

Predicted Solubility Profile of 1,4-bis[(10-bromodecyl)oxy]benzene

The central benzene ring and the ether linkages introduce a degree of polarity, which may allow for some interaction with moderately polar solvents. However, the dominance of the two C10 alkyl chains will be the primary driver of its solubility characteristics. Increasing the length of alkyl side chains is a common strategy to enhance the solubility of π-conjugated polymers in organic solvents.[4]

Below is a table summarizing the predicted solubility of 1,4-bis[(10-bromodecyl)oxy]benzene in a range of common laboratory solvents.

Solvent Predicted Solubility Rationale
Water Insoluble / Very Poorly SolubleThe high polarity and strong hydrogen bonding network of water are incompatible with the large, nonpolar alkyl chains of the molecule.[2][3]
Methanol Poorly SolubleAs a polar protic solvent, methanol is less favorable for dissolving the hydrophobic compound compared to nonpolar solvents.
Ethanol Sparingly SolubleWhile still polar, ethanol has a small nonpolar ethyl group that may allow for slightly better interaction compared to methanol.
Acetone SolubleA polar aprotic solvent that can interact with the ether linkages and aromatic ring to some extent, while its overall less polar nature compared to alcohols can accommodate the alkyl chains.
Dichloromethane (DCM) SolubleA common nonpolar aprotic solvent that is effective at dissolving many organic compounds with significant nonpolar character.
Chloroform SolubleSimilar to DCM, chloroform is a nonpolar solvent capable of dissolving hydrophobic molecules.
Tetrahydrofuran (THF) SolubleA moderately polar aprotic solvent with a significant nonpolar component, making it a good solvent for many organic molecules.
Toluene Very SolubleAn aromatic, nonpolar solvent that will have favorable π-π stacking interactions with the benzene core and van der Waals interactions with the alkyl chains.
Hexane Very SolubleA nonpolar aliphatic solvent that will readily dissolve the long alkyl chains through van der Waals forces.
Dimethyl Sulfoxide (DMSO) Sparingly to Moderately SolubleA highly polar aprotic solvent; while it is a powerful solvent for many organic compounds, the extensive hydrophobic nature of the molecule may limit its solubility.
N,N-Dimethylformamide (DMF) Sparingly to Moderately SolubleSimilar to DMSO, DMF is a polar aprotic solvent, and the solubility will be a balance between the polar interactions with the ether and aromatic core and the nonpolar alkyl chains.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data for 1,4-bis[(10-bromodecyl)oxy]benzene, a systematic experimental approach is necessary. The following protocol is based on the widely accepted shake-flask method, which is suitable for determining the equilibrium solubility of a compound.[5]

Materials and Equipment:
  • 1,4-bis[(10-bromodecyl)oxy]benzene (high purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)

  • Volumetric flasks and pipettes

Step-by-Step Methodology:
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 1,4-bis[(10-bromodecyl)oxy]benzene into a series of vials. The excess is crucial to ensure that an equilibrium between the dissolved and undissolved solute is achieved.

    • Add a precise volume of the selected solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).[6]

    • Agitate the samples for a sufficient period to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours.[7] A preliminary time-course experiment is recommended to determine the time to reach equilibrium.

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.[7]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining undissolved microparticles. It is important to use a filter material that does not interact with the solute or solvent.

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method such as HPLC or GC-MS to determine the concentration of 1,4-bis[(10-bromodecyl)oxy]benzene.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess solute B Add precise volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Settle or Centrifuge C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC/GC-MS F->G H Calculate Solubility G->H

Sources

Strategic Utilization of Long-Chain Alkyl Halide Benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Functionalization, and Application in Drug Discovery & Materials Science [1][2]

The Physicochemical Landscape

Long-chain alkyl halide benzene derivatives (typically


 to 

chains attached to a halogenated phenyl ring) act as critical "lipophilic anchors" in modern research.[1][2] Unlike simple methyl or ethyl analogs, these molecules introduce significant Van der Waals forces, enabling supramolecular assembly and modulating membrane permeability.[1][2]

For the medicinal chemist, the alkyl tail is not merely a passive spacer; it is a tool to adjust the LogP (partition coefficient) and metabolic stability. In PROTAC (Proteolysis Targeting Chimera) design, the alkyl chain serves as a "linker" that dictates the spatial proximity between the E3 ligase and the target protein.

For the materials scientist, these derivatives are the precursors to calamitic (rod-like) liquid crystals .[1][2] The halogen provides a dipole or a handle for cross-coupling, while the flexible alkyl tail prevents efficient crystal packing, stabilizing the mesophase (liquid crystalline state).

Strategic Synthesis: Overcoming the Rearrangement Trap

Core Directive: Do not use direct Friedel-Crafts alkylation with primary alkyl halides for chains longer than


.
The "Carbocation Rearrangement" Failure Mode

A common error in early-stage research is attempting to synthesize n-alkyl benzenes via direct alkylation using


-alkyl halides and Lewis acids (

).[1][2] This invariably leads to a mixture of branched isomers due to the rapid 1,2-hydride shift of the primary carbocation to a more stable secondary carbocation.[1][2]
The Authoritative Route: Acylation-Reduction

To ensure a linear alkyl chain, one must employ Friedel-Crafts Acylation followed by a carbonyl reduction.[1][2][3] This pathway locks the carbon skeleton in a linear arrangement because the acylium ion intermediate does not rearrange.

Visualization: Synthesis Logic Flow

The following diagram illustrates the decision matrix for synthesizing linear vs. branched derivatives.

SynthesisLogic Start Target: Linear Long-Chain Alkyl Benzene-X Direct Direct Alkylation (R-Cl + AlCl3) Start->Direct Avoid Acylation Friedel-Crafts Acylation (R-COCl + AlCl3) Start->Acylation Preferred Fail FAILURE: Branched Isomers (Carbocation Shift) Direct->Fail Intermed Intermediate: Acyl-Benzene-X Acylation->Intermed No Rearrangement Reduction Reduction Step (Wolff-Kishner or Silane) Intermed->Reduction Success SUCCESS: Linear Alkyl Benzene-X Reduction->Success

Caption: Logical workflow for synthesizing linear long-chain alkyl benzene derivatives, highlighting the necessity of the Acylation-Reduction pathway to avoid isomerization.

Applications in Drug Discovery (PROTACs)

In PROTAC design, the alkyl halide benzene derivative often serves as the attachment point for the E3 ligase ligand (e.g., Cereblon or VHL ligands). The length of the alkyl chain is a critical variable affecting the "ternary complex" stability.

Linker Length Impact Data

The following table summarizes the impact of alkyl chain length on physicochemical properties relevant to drug design.

Chain LengthApprox. LogP ShiftPrimary RoleSolubility Challenge
C2 - C4 +1.0 to +2.0Rigid spacer, low flexibility.[1][2]Low
C5 - C8 +2.5 to +4.0Balance of flexibility/permeability.[1][2]Moderate
C9 - C12 +4.5 to +6.0High lipophilicity, membrane anchor.[1][2]High (Requires co-solvents)
> C12 > +6.0Lipid-like behavior, micelle formation.[1][2]Very High (Grease-like)

Mechanistic Insight: Long alkyl linkers are metabolically stable but hydrophobic.[1][2] Researchers often introduce internal heteroatoms (ether/amide) to break up the lipophilicity, but pure alkyl chains remain the gold standard for membrane permeability studies.[2]

Detailed Experimental Protocol

Target Molecule: 1-Bromo-4-n-octylbenzene Rationale: This protocol uses the Acylation-Reduction sequence to guarantee linearity, followed by bromination.[1][2] Note: Starting with bromobenzene in acylation is possible but often sluggish due to ring deactivation; this protocol acylates benzene first, then brominates, taking advantage of the para-directing power of the alkyl group.[1][2]

Phase 1: Friedel-Crafts Acylation[1][2]
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain an Argon atmosphere.

  • Reagents: Charge the flask with Aluminum Chloride (

    
    , 1.2 equiv)  and dry DCM (Dichloromethane) . Cool to 0°C.[1][2]
    
  • Addition: Add Octanoyl Chloride (1.0 equiv) dropwise. Stir for 15 min to form the acylium complex.

  • Substrate: Add Benzene (Excess, solvent/reactant) dropwise.[1][2]

  • Reaction: Warm to room temperature and reflux for 2 hours. Evolution of HCl gas indicates reaction progress (trap acidic vapors).[1][2]

  • Workup: Pour mixture over ice/HCl. Extract with DCM.[1][2] Wash with brine, dry over

    
    , and concentrate.[1][2]
    
    • Checkpoint: Verify intermediate Octanophenone via NMR (Look for triplet at

      
       ~2.9 ppm for 
      
      
      
      -protons).[1][2]
Phase 2: Wolff-Kishner Reduction (Huang-Minlon Modification)[1][2]
  • Reagents: In a high-temperature flask, mix Octanophenone (1.0 equiv) , Hydrazine Hydrate (3.0 equiv) , and KOH (4.0 equiv) in Diethylene Glycol .

  • Hydrazone Formation: Heat to 120°C for 2 hours.

  • Reduction: Raise temperature to 190-200°C. Distill off water/excess hydrazine. Reflux for 3-4 hours.

  • Workup: Cool, dilute with water, extract with hexanes (product is very non-polar).

    • Result:n-Octylbenzene .[1][2]

Phase 3: Regioselective Bromination
  • Setup: Shield flask from light (wrap in foil) to prevent radical side reactions on the alkyl chain.

  • Reagents: Dissolve n-Octylbenzene (1.0 equiv) in Acetonitrile or DCM .

  • Brominating Agent: Add N-Bromosuccinimide (NBS, 1.05 equiv) .[1][2]

  • Catalyst: Add a catalytic amount of p-TsOH or Silica Gel (mild acid catalysis promotes electrophilic substitution over radical bromination).[1][2]

  • Reaction: Stir at room temperature for 12 hours.

  • Purification: Filter succinimide byproduct. Concentrate filtrate.[1][2]

  • Isolation: The product is an oil.[1][2] Purify via flash column chromatography (100% Hexanes).

    • Regioselectivity Check: 1H NMR will show a characteristic AA'BB' quartet pattern in the aromatic region (

      
       ~7.0-7.4 ppm), confirming para-substitution.[1][2] Ortho isomers are sterically disfavored by the octyl tail.[1][2]
      

Materials Science: Liquid Crystal Precursors

When utilizing these derivatives for liquid crystals, the "Odd-Even Effect" is a critical phenomenon to consider during characterization.[1][2]

The Odd-Even Effect

Transition temperatures (e.g., Nematic to Isotropic) often oscillate depending on whether the number of carbons in the alkyl tail is odd or even.[1][2]

OddEven cluster_0 Chain Parity Effect Even Even Chain (C8, C10) Terminal bond parallel to core Higher Order/Packing Result Result: Oscillating Phase Transition Temperatures Even->Result Higher Tm Odd Odd Chain (C7, C9) Terminal bond angled Lower Order/Packing Odd->Result Lower Tm

Caption: The structural basis of the Odd-Even effect in liquid crystal phase transitions driven by alkyl chain parity.

References

  • Chemistry Steps. The Alkylation of Benzene by Acylation-Reduction.[1][2] (Explains the mechanistic necessity of the acylation route to avoid rearrangement). [Link]

  • National Institutes of Health (PMC). Current strategies for the design of PROTAC linkers: a critical review. (Discusses alkyl chain linkers in PROTACs). [Link]

  • Organic Syntheses. N-Allyl-N-(methoxycarbonyl)-1,3-decadiynylamine (Includes NBS purification and usage). (Standard protocol for handling NBS in bromination). [Link]

  • ResearchGate (Int.[1][2] Letters of Chem). Synthesis of Liquid Crystals with Substituents in Terminal Benzene Cores.[1][2] (Data on mesomorphic behavior and the odd-even effect of alkyl tails). [Link]

  • LibreTexts Chemistry. Alkylation and Acylation of Benzene. (Foundational theory on Friedel-Crafts limitations).[1][2] [Link]

Sources

The Decamethylene Bridge: Engineering Supramolecular Function via C10 Spacer Units

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In supramolecular chemistry, the linker unit is rarely a passive structural element; it is a determinant of function. The decamethylene spacer (


, hereafter C10 ) occupies a unique "Goldilocks" zone in non-covalent assembly. Unlike shorter spacers (C2–C6), which impose rigid steric constraints, or longer chains (>C12), which incur excessive entropic penalties during folding, the C10 unit offers an optimal balance of hydrophobic volume , conformational flexibility , and spanning distance  (~12.5 Å extended).

This guide analyzes the C10 spacer’s role in two critical applications: Gemini surfactants (specifically the 12-10-12 archetype) and bivalent drug design (CAS-PAS spanning inhibitors). It provides actionable protocols for synthesis and characterization, grounded in the mechanistic reality that the spacer length dictates the thermodynamic pathway of self-assembly.

Part 1: Physicochemical Mechanics of the C10 Spacer

The Hydrophobic Effect and Spacer Folding

The behavior of C10 spacers is governed by the competition between the hydrophobic effect and conformational entropy.

  • Short Spacers (C2–C4): These remain fully extended at the air-water interface due to electrostatic repulsion between headgroups. They act as rigid rods, often preventing optimal packing.

  • The C10 Transition: At 10 carbons, the spacer is sufficiently hydrophobic to "loop" or fold into the micellar core, effectively acting as a third hydrophobic tail. This folding minimizes the hydrocarbon-water contact area, significantly lowering the Critical Micelle Concentration (CMC) compared to monomeric equivalents.

  • Odd-Even Effects: C10 (even) spacers allow for more efficient crystal packing than odd-numbered counterparts (C9, C11) due to the trans-planar conformation of the alkyl chain, which places terminal groups in an anti-periplanar arrangement, favoring lamellar stacking in solid states.

The "Excluded Site" Rule in DNA Intercalation

In bivalent DNA intercalators, the spacer must be long enough to span at least two base pairs (approx.[1] 10.1 Å) to violate the "neighbor exclusion principle" (which states that intercalators cannot occupy adjacent sites). The C10 spacer provides this necessary length (~12.5 Å fully extended), allowing two chromophores to intercalate simultaneously (bis-intercalation) with high affinity.

Part 2: Case Study – The 12-10-12 Gemini Surfactant

The 12-10-12 surfactant (two dodecyl tails, two quaternary ammonium heads, one C10 spacer) is a benchmark in the field. Its C10 spacer renders it biologically active (antimicrobial) and highly efficient at surface tension reduction.

Comparative Performance Data

The following table illustrates why C10 is chemically distinct from shorter spacers in the 12-s-12 series.

Spacer Length (

)
CMC (mM)Surface Tension at CMC (

, mN/m)
Aggregation Behavior
C2 ~0.8538.0Rigid spacer; spherical micelles.
C6 ~0.9839.5Intermediate flexibility.
C10 0.06 33.4 Spacer folding into core; elongated micelles.
C12 0.0434.0Fully hydrophobic behavior; similar to C10 but lower solubility.

Data synthesized from conductivity studies (Refs 1, 3).

Mechanism of Action: Membrane Disruption

The 12-10-12 surfactant exhibits potent antimicrobial activity because the flexible C10 spacer allows the molecule to penetrate lipid bilayers more effectively than rigid analogs. The spacer loops into the membrane's hydrophobic core, causing curvature stress and eventual lysis of the bacterial cell wall.

Part 3: Case Study – Bivalent Ligands in Drug Design

Spanning the AChE Gorge

Acetylcholinesterase (AChE) inhibitors are crucial for Alzheimer’s treatment.[2] The enzyme features a deep gorge (~20 Å) connecting the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) .

  • Challenge: Monomeric drugs (like Tacrine) bind only to the CAS.

  • Solution: A bivalent ligand connected by a C10 spacer can simultaneously bind the CAS (via Tacrine) and the PAS (via a second moiety like Iperoxo), drastically increasing potency and selectivity.

  • Why C10? A C10 linker provides the exact distance required to bridge these two sites without inducing strain on the protein-ligand complex.

Visualization of the Dual-Binding Mode

AChE_Binding cluster_enzyme Acetylcholinesterase (AChE) Gorge CAS Catalytic Active Site (CAS) Gorge Hydrophobic Gorge (~20 Å Depth) PAS Peripheral Anionic Site (PAS) Ligand_CAS Tacrine Unit (CAS Binder) Ligand_CAS->CAS Stacking/H-bond Spacer C10 Spacer (Decamethylene) Ligand_CAS->Spacer Ligand_PAS Iperoxo Unit (PAS Binder) Ligand_PAS->PAS Ionic/Hydrophobic Spacer->Ligand_PAS  Spanning Distance (~12.5 Å)  

Figure 1: Schematic representation of a bivalent inhibitor (e.g., Tacrine-C10-Iperoxo) spanning the AChE gorge. The C10 spacer enables simultaneous occupancy of CAS and PAS.

Part 4: Technical Protocols

Synthesis of 12-10-12 Gemini Surfactant

Objective: Synthesize alkanediyl-α,ω-bis(dimethyl-dodecyl-ammonium bromide) with a C10 spacer. Reaction Type: Menschutkin Reaction (Nucleophilic Substitution).

Reagents:

  • N,N-dimethyldodecylamine (2.1 equivalents)

  • 1,10-dibromodecane (1.0 equivalent)

  • Solvent: Ethanol/Ethyl Acetate (1:1 v/v) or Acetonitrile.

Workflow Diagram:

Synthesis_12_10_12 Start Reagents: N,N-dimethyldodecylamine + 1,10-dibromodecane Reflux Reflux (48h, 80°C) Solvent: Ethanol/Ethyl Acetate Start->Reflux  Nucleophilic Attack   Evap Rotary Evaporation Remove Solvent Reflux->Evap Crude Crude Product (Viscous Oil/Solid) Evap->Crude Recryst Recrystallization Acetone/Ethyl Acetate Crude->Recryst  Purification   Vacuum Vacuum Drying (24h, 60°C) Recryst->Vacuum Final Pure 12-10-12 White Hygroscopic Powder Vacuum->Final

Figure 2: Synthetic pathway for 12-10-12 Gemini surfactant via double quaternization.

Step-by-Step Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,10-dibromodecane (10 mmol, 3.0 g) in 50 mL of ethanol/ethyl acetate (1:1).

  • Addition: Add N,N-dimethyldodecylamine (22 mmol, 4.7 g) to the flask. The slight excess ensures complete consumption of the dibromide.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with stirring for 48 hours. The solution may turn slightly yellow.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude waxy solid or viscous oil.

  • Purification (Critical Step): Dissolve the crude product in a minimum amount of hot acetone. Add ethyl acetate dropwise until turbidity appears. Cool to 4°C overnight to induce crystallization.

  • Drying: Filter the white precipitate and dry in a vacuum oven at 60°C for 24 hours to remove residual solvent and moisture.

  • Validation: Confirm structure via 1H NMR (D2O). Look for the characteristic spacer signal (broad multiplet at ~1.3 ppm) and the N-methyl singlet (~3.1 ppm).

CMC Determination via Conductivity

Rationale: The CMC is the concentration at which the surfactant monomers aggregate. For 12-10-12, the slope of conductivity vs. concentration changes abruptly at the CMC due to the lower mobility of micelles compared to free ions.

Protocol:

  • Preparation: Prepare a stock solution of 12-10-12 (5 mM) in deionized water (18.2 MΩ·cm).

  • Titration: Place 20 mL of deionized water in a jacketed vessel at 25°C. Measure the baseline conductivity.

  • Measurement: Add aliquots (10–50 µL) of the stock solution to the water. Stir for 2 minutes after each addition to ensure equilibrium. Record conductivity (

    
    ).
    
  • Analysis: Plot

    
     (y-axis) vs. Concentration (x-axis). Fit two linear regression lines: one for the pre-micellar region and one for the post-micellar region. The intersection point is the CMC.
    
    • Expected Result: CMC ≈ 0.05 – 0.08 mM.

References

  • Effect of Spacer and Alkyl Chain Groups of the Synthesized Cationic Gemini Surfactants on the Surface Modification of Nano Na-Montmorillonite. Amazon AWS / Vertex AI Search.3[2][4]

  • Novel bipharmacophoric inhibitors of the cholinesterases with affinity to the muscarinic receptors M1 and M2. National Institutes of Health (NIH).5[2][6]

  • Properties and Applications of Gemini Surfactant 12-6-12: An Overview. Preprints.org.7[2][4][6]

  • Synthesis of Acridine-based DNA Bis-intercalating Agents. National Institutes of Health (NIH).1[2]

  • Characterizing 12-n-12 Gemini Surfactants and Their Novel Interactions with DNA. Texas Digital Library.8[2][4][6]

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An In-Depth Technical Guide to 1,4-Bis(10-bromodecoxy)benzene and its Isomers: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(10-bromodecoxy)benzene is a specialized organic molecule characterized by a central benzene ring symmetrically substituted with two long, bromine-terminated alkoxy chains. While specific literature on this exact compound is sparse, its structural motif is of significant interest in materials science and medicinal chemistry. This guide will provide a comprehensive overview of its molecular properties, a detailed protocol for its synthesis based on established methodologies for analogous compounds, and a discussion of its potential applications, particularly in areas relevant to drug development and advanced materials. We will also explore the properties of its isomer, 1,4-dibromo-2,5-bis(decyloxy)benzene, to provide a broader context for this class of molecules.

Physicochemical Properties

The molecular formula of 1,4-Bis(10-bromodecoxy)benzene is C₂₆H₄₄Br₂O₂. Based on this, the key molecular properties are summarized in the table below. For comparative purposes, data for its structural isomer, 1,4-dibromo-2,5-bis(decyloxy)benzene, is also included.

Property1,4-Bis(10-bromodecoxy)benzene (Calculated)1,4-Dibromo-2,5-bis(decyloxy)benzene
Molecular Formula C₂₆H₄₄Br₂O₂C₂₆H₄₄Br₂O₂
Molecular Weight 548.43 g/mol 548.43 g/mol
Appearance Expected to be a solid at room temperatureSolid
Melting Point Not available72-76 °C
Solubility Expected to be soluble in organic solvents like THF, CH₂Cl₂, etc.Soluble in organic solvents

Synthesis of 1,4-Bis(10-bromodecoxy)benzene

The most versatile and widely employed method for synthesizing 1,4-dialkoxybenzenes is the Williamson ether synthesis.[1][2][3] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[3] For the synthesis of 1,4-Bis(10-bromodecoxy)benzene, this would involve the dialkylation of hydroquinone with a suitable 10-carbon alkyl bromide.

Retrosynthetic Analysis

A retrosynthetic approach is often beneficial in planning the synthesis of substituted aromatic compounds.[4] The target molecule can be disconnected at the ether linkages, leading back to hydroquinone and a 10-carbon chain with two bromine atoms.

G 1,4-Bis(10-bromodecoxy)benzene 1,4-Bis(10-bromodecoxy)benzene Hydroquinone Hydroquinone 1,4-Bis(10-bromodecoxy)benzene->Hydroquinone Williamson Ether Synthesis 1,10-Dibromodecane 1,10-Dibromodecane 1,4-Bis(10-bromodecoxy)benzene->1,10-Dibromodecane Williamson Ether Synthesis

Caption: Retrosynthetic analysis of 1,4-Bis(10-bromodecoxy)benzene.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from general procedures for the synthesis of long-chain 1,4-dialkoxybenzenes.

Materials:

  • Hydroquinone

  • 1,10-Dibromodecane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroquinone (1.0 equivalent) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (2.5 equivalents) to the solution. The mixture will become a suspension.

  • Addition of Alkylating Agent: Add 1,10-dibromodecane (2.2 equivalents) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Applications

Molecules with long alkyl chains attached to a rigid aromatic core, such as 1,4-Bis(10-bromodecoxy)benzene, are known to exhibit interesting properties that make them suitable for various applications.

Liquid Crystals

The molecular shape of 1,4-dialkoxybenzenes, with a rigid central core and flexible terminal chains, is conducive to the formation of liquid crystalline phases.[5][6][7][8] The length of the alkoxy chains plays a crucial role in determining the type of mesophase (nematic, smectic) and the transition temperatures.[6][7][8] The terminal bromine atoms in 1,4-Bis(10-bromodecoxy)benzene could further influence the intermolecular interactions and potentially lead to novel liquid crystalline properties.

Drug Development and Delivery

Long alkyl chains can significantly impact the pharmacokinetic properties of a drug molecule by increasing its lipophilicity. This can enhance membrane permeability and influence drug distribution and metabolism. The 1,4-dialkoxybenzene core can serve as a scaffold for the attachment of pharmacologically active moieties. The terminal bromine atoms provide a reactive handle for further chemical modifications through reactions such as nucleophilic substitution or cross-coupling, allowing for the synthesis of a library of compounds for drug screening.

Self-Assembling Systems

The amphiphilic nature of such molecules, with a polarizable aromatic core and nonpolar alkyl chains, can drive their self-assembly into ordered nanostructures in solution or on surfaces.[9] These self-assembled systems have potential applications in nanotechnology, including the development of sensors and molecular electronics.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of 1,4-Bis(10-bromodecoxy)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the ether oxygen, the methylene protons adjacent to the bromine atom, and the remaining methylene protons in the alkyl chain. Due to the symmetry of the molecule, the aromatic protons should appear as a singlet.[10]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, further confirming its symmetrical structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For 1,4-Bis(10-bromodecoxy)benzene, the mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (a 1:2:1 ratio for the M, M+2, and M+4 peaks).[11][12] Fragmentation of the long alkyl chains is also expected to be observed.[13][14]

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization Start Start Reaction Williamson Ether Synthesis: Hydroquinone + 1,10-Dibromodecane K2CO3, DMF, 80-90°C Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1,4-Bis(10-bromodecoxy)benzene Purification->Product NMR 1H & 13C NMR Product->NMR MS Mass Spectrometry Product->MS Analysis Structure Confirmation & Purity Assessment NMR->Analysis MS->Analysis

Caption: A typical workflow for the synthesis and characterization of 1,4-Bis(10-bromodecoxy)benzene.

Safety and Handling

While specific toxicity data for 1,4-Bis(10-bromodecoxy)benzene is not available, it is prudent to handle it with the care afforded to all laboratory chemicals. The related compound, 1,4-dibromo-2,5-bis(decyloxy)benzene, is classified as a warning, with hazard statements indicating it can cause skin and eye irritation and may cause respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1,4-Bis(10-bromodecoxy)benzene represents a class of molecules with significant potential in materials science and medicinal chemistry. Although not widely studied, its synthesis can be readily achieved through established methods like the Williamson ether synthesis. The long, functionalized alkoxy chains impart properties that are desirable for the development of liquid crystals, self-assembling systems, and as scaffolds in drug discovery. Further research into this and related compounds is warranted to fully explore their potential applications.

References

  • Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. (2025, August 7). ResearchGate. [Link]

  • 1,4-Bis(benzyloxy)benzene. (2025, August 10). ResearchGate. [Link]

  • Synthesis and Properties of Photoluminescent 1,4Bis(α-cyano-4-methoxystyryl)benzenes. (2025, August 7). ResearchGate. [Link]

  • 16.10: Synthesis of Polysubstituted Benzenes. (2024, October 4). Chemistry LibreTexts. [Link]

  • Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PubMed Central. [Link]

  • Mass Spectrometry: Long-Chain Alkane Fragmentation. (2024, December 5). JoVE. [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

  • Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). 3. ResearchGate. [Link]

  • Synthesis of 1,4-bis[2,2-bis(4-alkoxyphenyl)vinyl]benzenes and side chain modulation of their solid-state emission. (2010, October 1). PubMed. [Link]

  • How to make BROMOBENZENE. (2021, October 24). YouTube. [Link]

  • Mass Spectrometry: Alkyl Halide Fragmentation. (2024, December 5). JoVE. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Sciendo. [Link]

  • Three 2,5‐dialkoxy‐1,4‐diethynylbenzene derivatives. DigitUMa. [Link]

  • New Liquid Crystals Based on Terminal Fatty Chains and Polymorphic Phase Formation from Their Mixtures. MDPI. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Mass Spectrometric Analysis of Long-Chain Lipids. PubMed Central. [Link]

  • 1,4-Dibromo-2,5-bis(hexyloxy)benzene. PubMed Central. [Link]

  • Process for eco-friendly synthesis of bromobenzene.
  • Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. (2017, October 11). ResearchGate. [Link]

  • Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]

  • Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. (2023, January 25). YouTube. [Link]

  • Photoredox-neutral alkene aminoarylation for the synthesis of 1,4,5,6-tetrahydropyridazines. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Bromobenzene : Organic Synthesis. (2021, January 13). YouTube. [Link]

  • Alkyl Halide Reaction Map And Summary. (2014, January 10). Master Organic Chemistry. [Link]

  • 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State. MDPI. [Link]

  • Williamson Ether Synthesis. (2018, August 29). YouTube. [Link]

  • C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 p-xylene 1-H nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene. (2017, April 27). ResearchGate. [Link]

  • design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. Semantic Scholar. [Link]

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PubMed Central. [Link]

  • Proton NMR Skills (Benzene Derivatives) - Part 1. (2015, April 22). YouTube. [Link]

  • Visible-light-induced alkoxycarbonylation/cyclization of 1,7-enynes: synthesis of dihydropyranones containing all-carbon quaternary centers. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • (PDF) Synthesis of 1,4-naphthoquinone derivatives using 1,3-dipolar cycloaddition and Sonogashira reactions. (2025, August 10). ResearchGate. [Link]

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Methodological & Application

Synthesis of supramolecular cross-linkers using 1,4-Bis(10-bromodecoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis & Activation of Supramolecular Cross-Linkers using 1,4-Bis(10-bromodecoxy)benzene

Executive Summary & Strategic Rationale

In the architecture of supramolecular hydrogels and self-healing materials, the "cross-linker" is not merely a structural strut but a dynamic information carrier. 1,4-Bis(10-bromodecoxy)benzene serves as a premier "axle" precursor for these systems due to its unique tripartite structure: a rigid central benzene core, flexible hydrophobic C10 alkyl arms, and reactive terminal bromides.

Why this specific molecule?

  • Hydrophobic/Hydrophilic Balance: The C10 (decyl) chains provide the optimal hydrophobic length to thread through the cavities of macrocyclic hosts like Pillar[5]arene and Cucurbit[8]uril . Shorter chains (C4-C6) often fail to span the cavity effectively, while longer chains can induce unwanted folding.

  • Electronic Complementarity: The electron-rich hydroquinone core acts as a spacer that prevents π-stacking aggregation of the axles themselves, while the terminal functional groups (post-activation) provide the electrostatic anchor points.

  • Versatility: The terminal bromides are excellent leaving groups, allowing rapid conversion into cationic guests (pyridinium, ammonium) essential for water-soluble supramolecular assembly.

Chemical Synthesis Protocol: The "Axle" Precursor

Objective: Synthesize 1,4-Bis(10-bromodecoxy)benzene via Williamson Ether Synthesis.

Reagents & Equipment
  • Reactants: Hydroquinone (HQ, >99%), 1,10-Dibromodecane (DBD, >98%, 5.0 equiv).

  • Base: Potassium Carbonate (K₂CO₃, anhydrous, powder).

  • Solvent: Acetone (HPLC grade) or Acetonitrile (for higher temp).

  • Purification: Ethanol (cold) for recrystallization; Dichloromethane (DCM) for extraction.

Step-by-Step Methodology
  • Activation of the Nucleophile:

    • In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Hydroquinone (2.2 g, 20 mmol) in 150 mL of acetone.

    • Add K₂CO₃ (11.0 g, 80 mmol) .

    • Critical Insight: Stir vigorously at room temperature for 30 minutes before adding the alkyl halide. This allows the formation of the phenoxide anion, ensuring smoother kinetics upon alkylation.

  • Alkylation (The "Capping" Step):

    • Add 1,10-Dibromodecane (30.0 g, 100 mmol) .

    • Note: A large excess (5 equiv) of the dibromide is strictly required to prevent the formation of oligomers (where one decane chain links two hydroquinone molecules). We want the discrete bis-bromo species.

    • Heat the mixture to reflux (approx. 60°C) for 48 hours under an inert atmosphere (N₂ or Ar).

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃).

    • Evaporate the solvent under reduced pressure. The residue will be a mixture of the product and excess 1,10-dibromodecane.

    • Precipitation Strategy: Pour the residue into cold Ethanol (200 mL) . The desired product, 1,4-Bis(10-bromodecoxy)benzene, is less soluble in cold ethanol than the starting dibromide.

    • Filter the white precipitate. Recrystallize twice from ethanol/DCM (9:1) to yield white, varying crystalline plates.

Yield Expectation: 70–85%. Characterization Target: ¹H NMR (CDCl₃): δ 6.82 (s, 4H, Ar-H), 3.91 (t, 4H, -OCH₂-), 3.41 (t, 4H, -CH₂Br).

Functionalization Protocol: The "Guest" Activation

Objective: Convert the neutral bromide precursor into a water-soluble, cationic cross-linker (Bis-pyridinium salt) capable of guesting inside anionic macrocycles.

Reaction Logic

The neutral bromide axle is insoluble in water and lacks the positive charge required to bind strongly with electron-rich hosts like carboxylated Pillar[5]arene. We introduce a pyridinium moiety to create a "Viologen-like" recognition motif.

Protocol
  • Quaternization:

    • Dissolve 1,4-Bis(10-bromodecoxy)benzene (1.0 g) in dry Acetonitrile (30 mL) .

    • Add Pyridine (2.0 mL, excess) .

    • Reflux at 85°C for 24–48 hours. The solution will likely turn yellow/orange, and a precipitate may form as the salt generates.

  • Isolation:

    • Cool to room temperature.[1][2]

    • Add Diethyl Ether (100 mL) to force the precipitation of the product.

    • Filter the solid and wash extensively with ether to remove unreacted pyridine.

    • Dry under high vacuum.

Product: 1,4-Bis(10-(pyridinium-1-yl)decoxy)benzene dibromide. Solubility: Highly soluble in water/methanol; insoluble in non-polar organic solvents.

Supramolecular Application: Hydrogel Assembly

Objective: Create a self-healing supramolecular hydrogel by cross-linking a host polymer (Carboxylated Pillar[5]arene, WP5) with the synthesized guest.

The Mechanism

The WP5 host is an anionic, water-soluble macrocycle. The Guest (our synthesized bis-pyridinium axle) is cationic. When mixed, the alkyl chains of the guest thread into the WP5 cavities, driven by the Hydrophobic Effect and stabilized by Cation-π interactions between the pyridinium heads and the electron-rich pillararene portals. Because the guest has two binding heads, it pulls together two different polymer chains, forming a network.

Workflow Diagram (DOT)

SupramolecularAssembly Precursor 1,4-Bis(10-bromodecoxy)benzene (Neutral Axle) Activation Reaction w/ Pyridine (Quaternization) Precursor->Activation Reflux/CH3CN Guest Cationic Cross-linker (Bis-pyridinium Salt) Activation->Guest Precipitation Complex Host-Guest Complexation (Threading) Guest->Complex Mix in Water Host Host Polymer (Carboxylated Pillar[5]arene) Host->Complex Self-Assembly Gel Supramolecular Hydrogel (3D Network) Complex->Gel Cross-linking

Caption: Synthesis pathway from neutral bromide precursor to functional supramolecular hydrogel network.

Gelation Protocol
  • Host Solution: Prepare a 20 wt% solution of Carboxylated Pillar[5]arene (WP5) in phosphate-buffered saline (PBS, pH 7.4).

  • Guest Solution: Prepare a 10 wt% solution of the Bis-pyridinium Cross-linker in PBS.

  • Mixing:

    • Add the Guest solution to the Host solution in a 1:2 molar ratio (Guest Axle : Host Cavity).

    • Observation: The mixture should undergo an instantaneous sol-gel transition. The viscosity increases dramatically within seconds as the host-guest inclusion complexes form.

  • Validation (Inversion Test): Invert the vial. A successful gel will hold its weight against gravity.

Characterization & Data Interpretation

To validate the synthesis and assembly, compare your data against these standard parameters.

TechniqueParameterExpected Result for Successful Cross-linking
¹H NMR Chemical Shift (δ)Upfield shift of the guest's alkyl protons (approx. -2 to -4 ppm shielding) due to shielding by the Pillar[5]arene cavity.
Rheology Storage Modulus (G')G' > G'' (Loss Modulus). Typically G' ≈ 1–10 kPa for supramolecular gels.
Rheology Strain SweepLinear Viscoelastic Region (LVR) up to ~10% strain; structural breakdown (G'' > G') at high strain (shear-thinning).
Visual Self-HealingCut the gel in half; press pieces together. Interface should disappear in < 2 hours due to dynamic bond exchange.

Troubleshooting

  • Problem: Gel is too weak or remains a liquid.

    • Cause: Incorrect stoichiometry. The Host:Guest ratio must be precise. Excess guest can block binding sites (competitive inhibition) rather than cross-linking.

    • Fix: Titrate the guest solution slowly into the host solution while monitoring viscosity.

  • Problem: Precipitation instead of gelation.

    • Cause: The complex is too hydrophobic and crashing out of water.

    • Fix: Ensure the Pillar[5]arene is fully carboxylated (highly anionic) to maintain solubility. Adjust pH to >7 to ensure carboxylates are deprotonated.

References

  • Ogoshi, T., et al. (2010). "Synthesis and conformational characteristics of alkyl-substituted pillar[5]arenes." Journal of Organic Chemistry. Link

  • Li, H., et al. (2019). "Pillar[5]arene-Based Cross-Linked Supramolecular Polymers." ChemistryViews. Link

  • BenchChem Protocols. (2025). "Synthesis of 1,4-Dibromobenzene from Benzene: An Application Note." BenchChem.[3] Link

  • Shi, B., et al. (2016). "Pillar[5]arene-based amphiphilic supramolecular brush copolymer: fabrication, controllable self-assembly and application." Theranostics. Link

Sources

Application Notes and Protocols for Nucleophilic Substitution of Terminal Alkyl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of SN2 Reactions in Synthesis

Nucleophilic substitution is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the interconversion of functional groups. For drug development professionals and researchers, the ability to predictably and efficiently form new carbon-heteroatom bonds is paramount. This guide focuses on the nucleophilic substitution of terminal (primary) alkyl bromides, a class of electrophiles particularly well-suited for controlled, bimolecular substitution (SN2) reactions.

Terminal alkyl bromides are ideal substrates for the SN2 mechanism due to their minimal steric hindrance at the electrophilic carbon center.[1] This lack of bulky substituents allows for unimpeded "backside attack" by a wide range of nucleophiles, leading to predictable and high-yielding transformations.[1] The SN2 reaction is a concerted, single-step process where the nucleophile attacks the electrophilic carbon at 180° relative to the leaving group (in this case, the bromide ion).[1] This concerted mechanism results in a predictable inversion of stereochemistry at the reaction center, a crucial consideration in the synthesis of chiral molecules.[2]

This application note provides a comprehensive overview of the key theoretical principles governing the SN2 reaction of terminal alkyl bromides and presents detailed, field-proven protocols for the synthesis of ethers, primary amines, and thiols. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these fundamental transformations.

The SN2 Reaction: A Mechanistic Overview

The bimolecular nucleophilic substitution (SN2) reaction of a terminal alkyl bromide can be generalized as follows:

Nu:⁻ + R-CH₂-Br → Nu-CH₂-R + Br⁻

Where Nu:⁻ represents the nucleophile, R-CH₂-Br is the terminal alkyl bromide, and Br⁻ is the bromide leaving group. The rate of the SN2 reaction is dependent on the concentration of both the nucleophile and the alkyl bromide, as described by the rate law: Rate = k[R-CH₂-Br][Nu:⁻] .[3]

Key Factors Influencing SN2 Reactions on Terminal Alkyl Bromides:
  • Substrate Structure: Terminal (primary) alkyl halides are the most reactive substrates for SN2 reactions due to minimal steric hindrance.[1]

  • Nucleophile Strength: A strong nucleophile is essential for an efficient SN2 reaction.[3] Nucleophilicity is influenced by factors such as charge, basicity, polarizability, and the solvent.

  • Leaving Group Ability: The bromide ion is an excellent leaving group, making alkyl bromides highly suitable substrates. The general trend for halide leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻.

  • Solvent Effects: Polar aprotic solvents, such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), are ideal for SN2 reactions.[4] These solvents can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus preserving its reactivity.

  • Stereochemistry: SN2 reactions proceed with a complete inversion of configuration at the electrophilic carbon, a phenomenon known as Walden inversion.[2]

Visualization of the SN2 Mechanism and Experimental Workflow

To provide a clearer understanding of the SN2 process, the following diagrams illustrate the reaction mechanism and a generalized experimental workflow.

Experimental_Workflow A 1. Reagent Preparation - Dissolve nucleophile - Prepare alkyl bromide solution B 2. Reaction Setup - Combine reagents in flask - Add solvent - Equip with condenser & stir bar A->B C 3. Reaction - Heat to reflux (if necessary) - Monitor by TLC B->C D 4. Work-up - Quench reaction - Aqueous extraction - Wash organic layer C->D E 5. Isolation & Purification - Dry organic layer (e.g., MgSO₄) - Evaporate solvent - Purify by column chromatography or distillation D->E F 6. Characterization - NMR, IR, Mass Spectrometry E->F

Caption: General experimental workflow for SN2 reactions.

Detailed Application Protocols

The following protocols provide step-by-step methodologies for the synthesis of common functional groups from terminal alkyl bromides.

Protocol 1: Synthesis of Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers. [3]It involves the reaction of an alkoxide ion with a primary alkyl halide. [3] Reaction Scheme: R'-OH + Base → R'-O⁻Na⁺ R'-O⁻Na⁺ + R-CH₂-Br → R'-O-CH₂-R + NaBr

Materials:

Reagent/MaterialPurpose
Primary Alcohol (R'-OH)Nucleophile precursor
Sodium Hydride (NaH), 60% disp. in mineral oilBase to form alkoxide
Anhydrous Tetrahydrofuran (THF)Reaction Solvent
Terminal Alkyl Bromide (R-CH₂-Br)Electrophile
Saturated NH₄Cl solutionTo quench excess NaH
Diethyl EtherExtraction Solvent
Brine (Saturated NaCl solution)To wash the organic layer
Anhydrous Magnesium Sulfate (MgSO₄)Drying agent

Step-by-Step Protocol:

  • Alkoxide Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the primary alcohol (1.0 eq) and anhydrous THF (5-10 mL per mmol of alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • SN2 Reaction: Add the terminal alkyl bromide (1.05 eq) dropwise to the alkoxide solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 2-12 hours), cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers and wash with water, followed by brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude ether by column chromatography on silica gel or by distillation.

Protocol 2: Synthesis of Primary Amines via Gabriel Synthesis

Direct alkylation of ammonia with alkyl halides often leads to over-alkylation, producing a mixture of primary, secondary, and tertiary amines. [5]The Gabriel synthesis provides a reliable method for the selective synthesis of primary amines by using potassium phthalimide as an ammonia surrogate. [6][7] Reaction Scheme: Potassium Phthalimide + R-CH₂-Br → N-Alkylphthalimide N-Alkylphthalimide + Hydrazine → R-CH₂-NH₂ + Phthalhydrazide

Materials:

Reagent/MaterialPurpose
Potassium PhthalimideNucleophile
Terminal Alkyl Bromide (R-CH₂-Br)Electrophile
Anhydrous Dimethylformamide (DMF)Reaction Solvent
Hydrazine Monohydrate (N₂H₄·H₂O)To cleave the phthalimide group
Ethanol (EtOH)Solvent for hydrazinolysis
Hydrochloric Acid (HCl)To protonate the amine and precipitate phthalhydrazide
Sodium Hydroxide (NaOH)To liberate the free amine
Dichloromethane (DCM)Extraction Solvent

Step-by-Step Protocol:

  • N-Alkylation: To a round-bottom flask, add potassium phthalimide (1.0 eq) and the terminal alkyl bromide (1.0 eq).

  • Add anhydrous DMF (3-5 mL per mmol of phthalimide) and stir the mixture at room temperature. [4]The reaction can be gently heated (60-80 °C) to increase the rate.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 4-24 hours).

  • Work-up (Alkylation): Pour the reaction mixture into ice-water to precipitate the N-alkylphthalimide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Hydrazinolysis (Ing-Manske Procedure): Suspend the dried N-alkylphthalimide in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine monohydrate (1.5 eq) and heat the mixture to reflux for 1-3 hours. A white precipitate of phthalhydrazide will form. [6]8. Cool the mixture to room temperature and add an equal volume of 2M HCl to ensure complete precipitation of the phthalhydrazide and to form the amine hydrochloride salt.

  • Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine hydrochloride salt.

  • Dissolve the salt in water and basify with aqueous NaOH solution until the pH is >12.

  • Extract the free primary amine with dichloromethane (3x).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the purified primary amine.

Protocol 3: Synthesis of Thiols from Alkyl Bromides

Thiols are valuable intermediates in organic synthesis and can be prepared from alkyl bromides using various sulfur nucleophiles. A common and effective method involves the use of thiourea, which forms an isothiouronium salt that is subsequently hydrolyzed to the thiol. [8]This method avoids the use of foul-smelling and volatile thiols as starting materials. [8] Reaction Scheme: R-CH₂-Br + (NH₂)₂CS → [R-CH₂-SC(NH₂)₂]⁺Br⁻ [R-CH₂-SC(NH₂)₂]⁺Br⁻ + NaOH/H₂O → R-CH₂-SH + Urea

Materials:

Reagent/MaterialPurpose
Terminal Alkyl Bromide (R-CH₂-Br)Electrophile
ThioureaSulfur nucleophile surrogate
Ethanol (95%)Reaction Solvent
Sodium Hydroxide (NaOH)For hydrolysis of the isothiouronium salt
Hydrochloric Acid (HCl)For acidification and isolation
Diethyl EtherExtraction Solvent

Step-by-Step Protocol:

  • Isothiouronium Salt Formation: In a round-bottom flask fitted with a reflux condenser, dissolve the terminal alkyl bromide (1.0 eq) and thiourea (1.1 eq) in 95% ethanol.

  • Heat the mixture at reflux for 2-4 hours. The isothiouronium salt may precipitate from the solution upon cooling.

  • Hydrolysis: To the reaction mixture, add a solution of sodium hydroxide (2.2 eq) in water.

  • Heat the resulting mixture at reflux for an additional 1-2 hours to effect hydrolysis.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid. The thiol will often separate as an oil or solid.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic extracts and wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature to avoid loss of volatile thiols.

  • The crude thiol can be further purified by distillation if necessary.

Conclusion

The nucleophilic substitution of terminal alkyl bromides via the SN2 mechanism is a highly reliable and predictable transformation that is fundamental to organic and medicinal chemistry. The protocols detailed in this application note for the synthesis of ethers, primary amines, and thiols provide a solid foundation for researchers. By understanding the underlying mechanistic principles and the rationale for specific experimental conditions, scientists can confidently apply and adapt these methods to achieve their synthetic goals. The self-validating nature of these protocols, grounded in well-established chemical principles, ensures their trustworthiness and utility in a professional research setting.

References

  • Esteb, J. J., et al. (2022). An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory. Journal of Chemical Education, 99(12), 4070-4074. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Wikipedia. (2023). Gabriel synthesis. [Link]

  • Williamson Ether Synthesis. (n.d.). [Link]

  • Gabriel Synthesis. (n.d.). [Link]

  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. [Link]

  • Lu, X., et al. (2013). Microwave-Assisted Synthesis of Asymmetric Disulfides. RSC Advances, 3, 1-3. [Link]

  • Study Prep in Pearson+. (n.d.). Using an alkyl halide and a thiol as starting materials, how would... [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]

  • Indian Academy of Sciences. (2024). Synthetic access to thiols: A review. Journal of Chemical Sciences, 136(67). [Link]

  • ResearchGate. (2025). One-pot efficient synthesis of disulfides from alkyl halides and alkyl tosylates using thiourea and elemental sulfur without contamination by higher polysulfides. [Link]

  • ResearchGate. (2022). Regio- and Stereoselective (SN2) N-, O-, C- and S-Alkylation Using Trialkyl Phosphates. [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]

  • ResearchGate. (n.d.). Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)2. [Link]

  • Chemistry LibreTexts. (2023). The Reaction of Alkyl Halides with Cyanide Ions. [Link]

  • The Journal of Organic Chemistry. (2022). SN2 versus SN2′ Competition. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. [Link]

  • Chemistry LibreTexts. (2023). Thiols and Sulfides. [Link]

  • Caron, S. (Ed.). (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. John Wiley & Sons, Inc. [Link]

  • ACS Publications. (n.d.). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. [Link]

  • National Institutes of Health. (n.d.). Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature. [Link]

  • Lumen Learning. (n.d.). Preparation of Amines. [Link]

  • ResearchGate. (2016). Substitution of tosylate by sodium azide is SN1 or SN2? [Link]

  • University of Colorado Boulder. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. [Link]

  • SciTePress. (n.d.). Development of Electronic Lab-book for College Chemistry-Experiment - SN1 & SN2 Reactions. [Link]

  • Subramanian, L. R. (n.d.). Introduction of the Cyano Group by Substitution of a Halogen. [Link]

  • Master Organic Chemistry. (2017). Alkylation Of Amines (Sucks!). [Link]

  • ResearchGate. (n.d.). Teaching an old N-alkylation new tricks: from SN1 and SN2 N-alkylation to radical enantioconvergent N-alkylation. [Link]

  • WebAssign. (n.d.). SN2 Reactions of Alkyl Halides. [Link]

  • Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms. [Link]

  • Scribd. (n.d.). The Gabriel Synthesis of Primary Amines. [Link]

  • JoVE. (2023). SN2 Reaction: Stereochemistry. [Link]

  • Macmillan Group - Princeton University. (n.d.). Deoxycyanation of Alkyl Alcohols. [Link]

  • Organic Syntheses. (n.d.). Alkyl and Alkylene Bromides. [Link]

  • Chemistry LibreTexts. (2020). 20.5: Synthesis of Primary Amines. [Link]

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Harnessing 1,4-Bis(10-bromodecoxy)benzene for the Synthesis of Advanced Liquid Crystal Mesogens

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive technical guide for the utilization of 1,4-Bis(10-bromodecoxy)benzene as a foundational precursor in the synthesis of symmetric, ether-linked liquid crystal mesogens. We delve into the strategic rationale behind its molecular architecture, provide a detailed, field-tested protocol based on the Williamson ether synthesis, and outline rigorous methods for structural and mesophasic characterization. This guide is intended for researchers in materials science, organic chemistry, and drug development seeking to design and synthesize novel liquid crystalline materials with tailored properties.

Introduction: The Strategic Role of 1,4-Bis(10-bromodecoxy)benzene

Liquid crystals (LCs) represent a unique state of matter, exhibiting both the fluidity of liquids and the long-range orientational order of crystalline solids.[1] This duality underpins their application in a vast array of technologies, most notably in display devices. The properties of a liquid crystal material are dictated by the molecular structure of its constituent units, known as mesogens. A typical mesogen consists of a rigid core responsible for anisotropic ordering and flexible terminal chains that influence the material's melting point and mesophase stability.

1,4-Bis(10-bromodecoxy)benzene is an exceptionally valuable building block for constructing complex mesogens. Its molecular architecture is intelligently designed for this purpose:

  • Central Aromatic Core: The 1,4-disubstituted benzene ring provides a rigid, linear segment.

  • Long Flexible Spacers: The two decoxy (-O(CH₂)₁₀-) chains offer significant conformational flexibility. These long alkyl chains are crucial for lowering melting points and promoting the formation of ordered, yet fluid, smectic or nematic phases.

  • Bifunctional Reactive Termini: The terminal bromine atoms are excellent leaving groups, making the molecule perfectly suited for bifunctional elaboration via nucleophilic substitution reactions.

This structure makes it an ideal precursor for synthesizing symmetric "dimeric" or "bolaamphiphilic" liquid crystals, where two mesogenic units are linked by a flexible spacer.[2] Such molecules are of significant interest for their unique phase behaviors and potential in creating advanced materials. The primary synthetic route for leveraging this precursor is the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[3]

Core Chemical Transformation: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for forming C-O-C bonds. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as the nucleophile and displaces a halide from an alkyl halide.[3][4][5]

In the context of our topic, the reaction involves the deprotonation of a hydroxyl-containing mesogenic unit (e.g., a phenol) to form a potent phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon atom attached to the bromine on the 1,4-Bis(10-bromodecoxy)benzene chain, displacing the bromide ion.

Key Mechanistic Considerations:

  • Reaction Type: SN2. This necessitates the use of a primary alkyl halide, which is satisfied by the -CH₂Br terminus of the precursor. Secondary and tertiary halides would favor elimination side reactions.[5][6]

  • Base Selection: A non-nucleophilic base is required to deprotonate the phenol without competing in the substitution reaction. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice, as it is strong enough to form the phenoxide but is heterogeneous and easily filtered off post-reaction.

  • Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are ideal. They can solvate the cation of the phenoxide salt, leaving the anionic nucleophile "bare" and highly reactive, thereby accelerating the SN2 reaction.[6]

Below is a workflow diagram illustrating the key stages of the synthesis and characterization process.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization reactants Prepare Reactants (Phenol, Precursor, Base) solvent Ensure Anhydrous Solvent (e.g., DMF) deprotonation Deprotonation of Phenol (e.g., with K2CO3) addition Add 1,4-Bis(10-bromodecoxy)benzene deprotonation->addition reflux Heat Reaction Mixture (e.g., 80-90 °C under N2) addition->reflux precipitate Precipitate Crude Product (e.g., in Water/Methanol) reflux->precipitate filter Filter and Wash Solid precipitate->filter purify Purify by Recrystallization (e.g., Ethanol/Chloroform) filter->purify structural Structural Verification (NMR, FT-IR, MS) purify->structural thermal Thermal Analysis (DSC) structural->thermal optical Optical Microscopy (POM) thermal->optical

Caption: General workflow for mesogen synthesis.

Experimental Protocol: Synthesis of a Symmetric Mesogen

This protocol details the synthesis of a model symmetric liquid crystal dimer from 1,4-Bis(10-bromodecoxy)benzene and 4-hydroxy-4'-cyanobiphenyl.

Reaction Scheme:

G precursor Br-(CH₂)₁₀-O-Ph-O-(CH₂)₁₀-Br arrow phenol HO-Ph-CN plus + product NC-Ph-O-(CH₂)₁₀-O-Ph-O-(CH₂)₁₀-O-Ph-CN two 2 reagents K₂CO₃, DMF Δ (Heat) arrow->reagents

Caption: Synthesis of a symmetric cyanobiphenyl dimer.

Materials and Reagents
CompoundM.W. ( g/mol )CAS No.Role
1,4-Bis(10-bromodecoxy)benzene582.4390153-61-6Alkyl Halide Precursor
4-Hydroxy-4'-cyanobiphenyl195.2252709-85-0Mesogenic Nucleophile
Potassium Carbonate (Anhydrous)138.21584-08-7Base
N,N-Dimethylformamide (DMF, Anhydrous)73.0968-12-2Solvent
Ethanol (Absolute)46.0764-17-5Recrystallization
Chloroform119.3867-66-3Recrystallization
Deionized Water18.027732-18-5Precipitation
Step-by-Step Methodology
  • Reactant Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-hydroxy-4'-cyanobiphenyl (2.15 g, 11.0 mmol, 2.2 eq) and anhydrous potassium carbonate (3.04 g, 22.0 mmol, 4.4 eq).

    • Expert Insight: Using a slight excess of the phenol (2.2 eq vs. the stoichiometric 2.0 eq) helps to ensure the complete consumption of the bifunctional precursor, which can be more difficult to separate from the final product. A large excess of base is used to drive the deprotonation equilibrium forward.

  • Solvent Addition: Add 100 mL of anhydrous DMF to the flask.

  • Deprotonation: Stir the mixture at room temperature for 1 hour under a slow stream of nitrogen. The formation of the potassium phenoxide salt may be observed.

    • Expert Insight: An inert nitrogen atmosphere is critical to prevent oxidation of the phenoxide, which can lead to colored impurities and reduced yields.

  • Precursor Addition: Dissolve 1,4-Bis(10-bromodecoxy)benzene (2.91 g, 5.0 mmol, 1.0 eq) in 50 mL of anhydrous DMF and add it to the reaction flask via a dropping funnel over 15 minutes.

  • Reaction: Heat the reaction mixture to 85 °C and maintain this temperature for 24-48 hours with vigorous stirring.

    • Trustworthiness Check: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting materials indicates reaction completion.

  • Work-up: After cooling to room temperature, pour the reaction mixture slowly into 1 L of vigorously stirring deionized water. A white solid should precipitate.

  • Filtration: Allow the suspension to stir for 1-2 hours to complete precipitation, then collect the crude product by vacuum filtration. Wash the solid extensively with deionized water, followed by a small amount of cold methanol to remove residual DMF and unreacted phenol.

  • Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot chloroform and add ethanol dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) overnight to maximize crystal formation.

  • Final Product: Collect the purified white crystalline product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven at 40 °C. A typical yield is 75-85%.

Product Characterization and Analysis

Rigorous characterization is essential to confirm the chemical identity of the synthesized compound and to investigate its liquid crystalline properties.

Structural Verification
  • ¹H NMR (400 MHz, CDCl₃): The spectrum should confirm the presence of all expected protons. Key signals include: aromatic protons from both the central benzene ring and the cyanobiphenyl units, triplet signals for the -O-CH₂- protons of the ether linkages, and the absence of the phenolic -OH peak from the starting material.

  • FT-IR (KBr Pellet): The spectrum should show the characteristic C≡N stretch (around 2225 cm⁻¹), aromatic C=C stretches (1500-1600 cm⁻¹), and a strong C-O-C ether stretch (around 1250 cm⁻¹). The broad O-H stretch (around 3300 cm⁻¹) from the starting phenol must be absent.

Mesophase Characterization

The liquid crystalline behavior is primarily investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[7]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the temperatures and enthalpies of phase transitions. A sample is heated and cooled at a controlled rate (e.g., 10 °C/min), and the heat flow is measured. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions.

  • Polarized Optical Microscopy (POM): POM allows for the direct visualization of the anisotropic textures characteristic of different liquid crystal phases.[2] A small amount of the sample is melted on a hot stage between two crossed polarizers. As the sample is cooled from the isotropic liquid state, the formation of birefringent liquid crystal phases can be observed.

Representative Data

The following table presents hypothetical but realistic data for the synthesized mesogen.

PropertyValue / ObservationMethod
Yield80%Gravimetric
Phase Transitions (DSC) Heating: Cr 115 °C SmA 142 °C N 155 °C ICooling: I 153 °C N 139 °C SmA 105 °C CrDSC (10°C/min)
Mesophase Textures (POM) Nematic Phase: Schlieren textureSmectic A Phase: Focal conic fan texturePOM

Cr = Crystal, SmA = Smectic A, N = Nematic, I = Isotropic

Troubleshooting

IssuePotential CauseRecommended Solution
Low Reaction Yield Incomplete reaction; moisture in reagents/solvents; side reactions (elimination).Ensure anhydrous conditions. Increase reaction time or temperature moderately. Confirm base activity.
Oily/Gummy Product High level of impurities; incomplete removal of solvent (DMF).Repeat purification step. Ensure extensive washing after precipitation. Dry the product thoroughly under vacuum.
No Liquid Crystal Phase Observed Product is not pure enough; impurities disrupt the ordered phases.Perform further purification (e.g., column chromatography). Confirm molecular structure by NMR and MS to rule out errors.
Broad or Unclear DSC Peaks Sample is impure; scan rate is too high.Re-purify the sample. Run DSC at a lower scan rate (e.g., 2-5 °C/min) to improve resolution.

Conclusion

1,4-Bis(10-bromodecoxy)benzene stands out as a versatile and highly effective precursor for the rational design of symmetric liquid crystal mesogens. Its long, flexible alkyl chains and reactive terminal groups allow for the straightforward synthesis of dimeric structures via the robust Williamson ether synthesis. The protocol detailed herein provides a reliable pathway to produce high-purity materials suitable for advanced applications. By combining this synthetic strategy with rigorous characterization techniques like DSC and POM, researchers can effectively explore the rich and complex phase behavior of these fascinating materials.

References

  • SCIREA. (2017). Synthesis and Structure of A Liquid Crystal Compound: 1,4-bis(2,2,6,6-tetramethylpiperidin-4-yl)benzene. SCIREA Journal of Chemistry. [Link]

  • He, G. S., et al. (2009). 1,4-Bis(4-nitrostyryl)benzene. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • University of Colorado Boulder. Synthesis of Liquid Crystals. [Link]

  • Nishikawa, H., et al. (2023). Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase. Journal of Materials Chemistry C. [Link]

  • Saadeh, H. A., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules. [Link]

  • Al-Janabi, A. H. M., et al. (2025). Synthesis, Characterization, and Study of Liquid Crystals Properties of New Five Heterocyclic Compounds. Ibn Al-Haitham Journal for Pure and Applied Sciences. [Link]

  • Sharma, V. S., & Patel, R. B. (2015). Synthesis of Liquid Crystals with Substituents in Terminal Benzene Cores and their Mesomorphic Behaviour. International Letters of Chemistry, Physics and Astronomy. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • ResearchGate. (2015). (PDF) Synthesis of Liquid Crystals with Substituents in Terminal Benzene Cores and their Mesomorphic Behaviour. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • MDPI. (2018). 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. [Link]

  • RSC Publishing. (2012). Bolaamphiphilic liquid crystals based on bis-imidazolium cations. [Link]

  • MDPI. (2024). Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens. [Link]

  • Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. [Link]

  • Uni Halle. (2024). The influence of bromine substitution and linking groups on the phase behaviour of light-responsive rod-like molecules. [https://presse.uni-halle.de/posts/the-influence-of-bromine-substitution-and-linking-groups-on-the-phase-behaviour-of-light-responsive-rod-like-molecules]
  • YouTube. (2018). Williamson Ether Synthesis. [Link]

  • University of Waterloo. Understanding mesophase behaviour in amphiphilic cyclodextrin liquid crystals. [Link]

  • Chem-Station. (2014). Williamson Ether Synthesis. [Link]

  • MDPI. (2018). Lyotropic Liquid Crystal Phases from Anisotropic Nanomaterials. [Link]

  • ResearchGate. (2011). (PDF) Phase behavior of ionic liquid crystals. [Link]

  • NIH National Center for Biotechnology Information. (2021). Effect of Amorphous Crosslinker on Phase Behavior and Electro-Optic Response of Polymer-Stabilized Blue Phase Liquid Crystals. [Link]

Sources

Application Note: Preparation of Ditopic 2,4-Diaminotriazine Cross-Linking Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

This guide details the synthesis and characterization of ditopic 2,4-diaminotriazine (DAT) agents. Unlike covalent cross-linkers, DAT motifs utilize a Donor-Donor-Acceptor (DDA) hydrogen-bonding array to form reversible, non-covalent cross-links. These agents are critical in the development of self-healing polymers, drug delivery hydrogels, and molecular recognition scaffolds.

The protocol focuses on the Dicyandiamide-Nitrile Cyclization Route , a robust, atom-efficient pathway that avoids the handling of corrosive cyanuric chloride and yields high-purity guanamine derivatives.

Scientific Foundation: The DAT Motif

Mechanism of Action

The 2,4-diamino-1,3,5-triazine moiety functions as a "Janus" recognition unit. It presents a complementary hydrogen-bonding face (DDA) that pairs specifically with imides (e.g., thymine, uracil) or self-associates into rosette/ribbon structures.

  • Self-Association: Two DAT units can dimerize via a 4-point hydrogen bonding array (homodimerization).

  • Hetero-Association: DAT binds strongly with uracil/thymine derivatives (heterodimerization), making it ideal for base-pairing driven assembly.

Design Considerations
  • Linker Rigidity:

    • Aryl Linkers (e.g., Phenylene): High thermal stability, rigid alignment, tendency to form crystalline domains.

    • Alkyl Linkers (e.g., C4-C12 chains): Flexible, lower melting points, better solubility in organic solvents.

  • Solubility Profile: The strong intermolecular H-bonding of DAT units renders them insoluble in non-polar solvents. Synthesis and handling require polar aprotic solvents (DMSO, DMF) or disruption of H-bonds using heat.

Detailed Protocol: Synthesis of Terephthaloyl-bis(guanamine)

This protocol describes the synthesis of a rigid ditopic cross-linker, 1,4-bis(2,4-diamino-1,3,5-triazin-6-yl)benzene , via the reaction of terephthalonitrile with dicyandiamide.

Materials & Reagents
ReagentRolePurity / GradeHazard Note
Terephthalonitrile Precursor (Linker)>98%Irritant
Dicyandiamide Precursor (DAT unit)>99%Irritant
Potassium Hydroxide (KOH) CatalystFlakes, 85%+Corrosive
2-Methoxyethanol SolventAnhydrousReprotoxic (Handle in Hood)
Dimethyl Sulfoxide (DMSO) Solvent (Analysis)ACS GradePenetrates skin

Note: 1-Butanol can be used as a safer, higher-boiling alternative to 2-methoxyethanol, though reaction times may increase.

Experimental Workflow

Step 1: Reaction Assembly

  • Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge the flask with Terephthalonitrile (12.8 g, 100 mmol).

  • Add Dicyandiamide (20.2 g, 240 mmol) (2.4 equivalents to ensure complete conversion).

  • Add KOH (2.8 g, 50 mmol) as the base catalyst.

  • Add 2-Methoxyethanol (100 mL).

Step 2: Cyclization

  • Purge the system with nitrogen for 10 minutes.

  • Heat the mixture to reflux (approx. 125°C) with vigorous stirring.

  • Maintain reflux for 12–16 hours .

    • Observation: The suspension will initially dissolve (partially) and then a heavy white precipitate will form as the bis-guanamine product (which is less soluble) crystallizes out.

Step 3: Workup & Purification

  • Cool the reaction mixture to room temperature.

  • Filter the white solid under vacuum using a sintered glass funnel.

  • Wash 1: Rinse the filter cake with cold methanol (2 x 50 mL) to remove unreacted dicyandiamide.

  • Wash 2: Resuspend the solid in hot water (200 mL, 80°C) and stir for 30 minutes to remove residual KOH and salts. Filter hot.

  • Drying: Dry the product in a vacuum oven at 80°C for 12 hours.

Step 4: Characterization

  • Yield: Typical yields range from 75% to 85%.

  • Melting Point: >300°C (Decomposition).

  • Solubility Check: Insoluble in water, ethanol, acetone. Soluble in hot DMSO and DMF.

Visualization of Methodologies

Synthetic Logic Flow

The following diagram illustrates the critical decision points and chemical transformations in the synthesis.

SyntheticWorkflow Start Start: Reagent Selection Linker Linker Choice: Terephthalonitrile (Rigid) Adiponitrile (Flexible) Start->Linker Reaction Cyclization Reaction (Reflux, KOH, 125°C) Linker->Reaction + Dicyandiamide (2.4 eq) Check Precipitate Formed? Reaction->Check Workup Filtration & Hot Water Wash (Removes KOH/Dicyandiamide) Check->Workup Yes (White Solid) Troubleshoot Troubleshoot: Increase Temp or Solvent Polarity Check->Troubleshoot No (Clear Soln) Product Final Product: Ditopic Bis-DAT Agent Workup->Product Troubleshoot->Reaction

Caption: Synthetic workflow for the preparation of ditopic 2,4-diaminotriazine cross-linkers via nitrile cyclization.

Supramolecular "Handshake" Mechanism

This diagram visualizes the self-assembly logic that these agents facilitate.

MolecularRecognition DAT_Unit_A DAT Unit A (Donor-Donor-Acceptor) Complex Stable H-Bonded Complex DAT_Unit_A->Complex H-Bond 1 (NH...O) DAT_Unit_A->Complex H-Bond 2 (N...HN) Target_B Target Imide/Uracil (Acceptor-Acceptor-Donor) Target_B->Complex Complementary Binding

Caption: Logic of molecular recognition: The DAT unit forms a specific 3-point hydrogen bonding array with complementary targets.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Incomplete reaction; solvent too wet.Ensure anhydrous solvent; increase reaction time to 24h; verify KOH quality (must be dry flakes).
Product is Sticky/Yellow Oligomerization or impurities.Recrystallize from DMF/Water mixtures. Perform an additional hot methanol wash.
Insolubility in DMSO Aggregation via H-bonding.Add 5% LiCl to the DMSO to disrupt H-bonds; heat to 60°C.
Melting Point Too Low Monosubstitution (Mono-guanamine).Check stoichiometry. Ensure dicyandiamide is in excess (2.2 - 2.5 eq).

Analytical Data Summary (Expected)

  • FT-IR (ATR):

    • 3300–3100 cm⁻¹:

      
      (N-H) stretching (Primary amines).
      
    • 1650 cm⁻¹:

      
      (N-H) bending / C=N stretching (Triazine ring breathing).
      
    • 810 cm⁻¹: Triazine ring deformation (Specific to 1,3,5-triazines).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       6.7–6.9 ppm (s, 8H, -NH₂): Broad singlet due to quadrupole broadening and H-bonding.
      
    • 
       8.2 ppm (s, 4H, Ar-H): Aromatic protons of the linker (for terephthaloyl derivative).
      

References

  • Green Synthesis of Triazines: Diaz-Ortiz, A., et al. "Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives." New Journal of Chemistry, 2004.

  • Lehn, J. M. "Supramolecular Chemistry: Concepts and Perspectives." VCH, Weinheim, 1995.
  • Cross-Linking Protocols: "Protocol for synthesis of di- and tri-substituted s-triazine derivatives." ResearchGate Protocol, 2020.

  • Solubility Data: PubChem Compound Summary for Benzoguanamine (Analogous mono-topic structure).

Application Notes and Protocols for the Functionalization of Hydroquinone Bis-Ethers for Self-Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Versatility of Hydroquinone Bis-Ethers in Supramolecular Chemistry

Hydroquinone bis-ethers are a class of molecules with a rigid aromatic core and two tunable ether linkages, making them exceptional building blocks for the construction of well-defined supramolecular architectures. Their inherent symmetry and the ability to introduce a wide variety of functional groups at their peripheries allow for precise control over intermolecular interactions, driving the self-assembly process to form a range of ordered structures, from discrete nanoscale objects to extended, functional materials. This guide provides a comprehensive overview of the synthetic strategies for functionalizing hydroquinone bis-ethers and detailed protocols for their subsequent self-assembly and characterization, aimed at researchers and professionals in materials science and drug development.

The core principle behind the utility of these molecules in self-assembly lies in the delicate balance of non-covalent interactions. By rationally designing the functional groups appended to the hydroquinone core, one can dictate the formation of specific morphologies such as micelles, vesicles, liquid crystals, or self-assembled monolayers (SAMs). These structures have found applications in diverse fields, including drug delivery, sensing, and the development of advanced materials.[1][2]

This document will first detail the synthetic methodologies for preparing a library of functionalized hydroquinone bis-ethers, with a focus on the robust and versatile Williamson ether synthesis. Subsequently, it will provide step-by-step protocols for inducing and characterizing their self-assembly in both solution and on solid substrates.

Part 1: Synthesis of Functionalized Hydroquinone Bis-Ethers

The Williamson ether synthesis is the cornerstone for the functionalization of hydroquinone, allowing for the introduction of a vast array of chemical moieties.[3][4] This SN2 reaction involves the deprotonation of hydroquinone to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, resulting in the formation of an ether linkage.[5][6] By choosing an appropriate alkyl halide, one can append functionalities such as long alkyl chains for amphiphilicity, photo-responsive units like azobenzenes, or terminal groups for further chemical modification.

Core Synthetic Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of symmetrically disubstituted hydroquinone bis-ethers.

Materials:

  • Hydroquinone[7][8][9]

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile[6][10]

  • Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Functionalized Alkyl Halide (e.g., 1-bromododecane for long alkyl chains, or a custom-synthesized azobenzene-containing alkyl bromide for photo-responsiveness)

  • Anhydrous Diethyl Ether

  • Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve hydroquinone (1.0 equivalent) in anhydrous DMF.

  • Deprotonation: Add sodium hydride (2.2 equivalents) portion-wise to the solution at 0 °C under a nitrogen atmosphere. Causality: The strong base is required to deprotonate both hydroxyl groups of the hydroquinone to form the more nucleophilic diphenoxide. Allow the reaction mixture to stir at room temperature for 1 hour. The formation of a solid precipitate (the sodium salt of hydroquinone) may be observed.

  • Alkylation: Dissolve the functionalized alkyl halide (2.5 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture. Causality: A slight excess of the alkyl halide ensures complete disubstitution.

  • Reaction Progression: Heat the reaction mixture to 60-80 °C and stir overnight under nitrogen. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Extraction: Separate the layers and extract the aqueous layer twice more with diethyl ether. Combine the organic layers, wash with water and then with brine. Causality: The washing steps remove DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure hydroquinone bis-ether.

Table 1: Representative Functionalized Hydroquinone Bis-Ethers and Synthetic Parameters

Functional GroupAlkyl Halide ExampleBaseSolventTypical Yield (%)
Long Alkyl Chain1-BromododecaneNaHDMF85-95
Terminal Alcohol6-Bromo-1-hexanolK₂CO₃Acetonitrile70-85
Terminal Carboxylic AcidEthyl 6-bromohexanoateK₂CO₃DMF75-90
Azobenzene6-Bromo-1-(4-(phenyldiazenyl)phenoxy)hexaneNaHDMF60-75

Note: Yields are approximate and can vary based on the specific substrate and reaction conditions.

Diagram 1: General Workflow for the Synthesis of Functionalized Hydroquinone Bis-Ethers

SynthesisWorkflow cluster_synthesis Synthesis Start Hydroquinone Deprotonation Deprotonation (NaH or K₂CO₃) Start->Deprotonation Alkylation Alkylation (Functionalized Alkyl Halide) Deprotonation->Alkylation Workup Aqueous Work-up & Extraction Alkylation->Workup Purification Column Chromatography Workup->Purification Product Functionalized Hydroquinone Bis-Ether Purification->Product

Caption: Synthetic workflow for functionalizing hydroquinone bis-ethers.

Part 2: Self-Assembly in Solution

Functionalized hydroquinone bis-ethers, particularly those bearing amphiphilic character (e.g., long alkyl chains and a polar aromatic core), can self-assemble in solution to form a variety of nanostructures. The final morphology is dictated by the molecular geometry and the balance of intermolecular forces, including hydrophobic interactions, π-π stacking, and hydrogen bonding.

Protocol for Inducing Self-Assembly in Solution

This protocol describes a general method for inducing self-assembly of amphiphilic hydroquinone bis-ethers in an aqueous environment.

Materials:

  • Functionalized hydroquinone bis-ether

  • A water-miscible organic solvent (e.g., Tetrahydrofuran (THF), Dioxane, or Acetone)

  • High-purity water (e.g., Milli-Q)

  • Vials

  • Syringe pump (optional)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the functionalized hydroquinone bis-ether in a water-miscible organic solvent at a known concentration (e.g., 1 mg/mL).

  • Solvent-Switch Method:

    • Place a known volume of the stock solution into a clean vial.

    • While vigorously stirring, slowly add water dropwise or using a syringe pump. The slow addition of the non-solvent (water) induces the self-assembly as the amphiphilic molecules aggregate to minimize the contact between their hydrophobic parts and the aqueous environment.

    • Continue adding water until the desired final concentration and solvent ratio are reached. The appearance of turbidity can indicate the formation of larger aggregates.

  • Annealing: To promote the formation of thermodynamically stable structures, the solution can be gently heated (e.g., to 60 °C) for a period (e.g., 1-2 hours) and then allowed to slowly cool to room temperature.

Characterization of Self-Assembled Structures in Solution

Dynamic Light Scattering (DLS)

DLS is a powerful technique for determining the size distribution of nanoparticles and aggregates in solution.[11][12]

Protocol for DLS Analysis:

  • Sample Preparation:

    • Filter the self-assembled solution through a syringe filter (e.g., 0.45 µm pore size) to remove any large dust particles or aggregates.[13]

    • Ensure the sample is free of air bubbles.

    • The concentration of the sample should be optimized to obtain a stable and reliable signal (typically in the range of 0.1-1.0 mg/mL). A concentration series is recommended to check for concentration-dependent aggregation.[14]

  • Instrument Setup:

    • Set the correct temperature and ensure it has equilibrated.

    • Input the correct solvent viscosity and refractive index into the software.

  • Measurement:

    • Perform multiple measurements to ensure reproducibility.

    • Analyze the correlation function to obtain the size distribution. The data is often presented as an intensity-weighted, volume-weighted, or number-weighted distribution. For supramolecular assemblies, the intensity-weighted distribution is the most direct result.[14]

Table 2: Interpreting DLS Data for Self-Assembled Structures

DLS ParameterInterpretation
Z-average DiameterThe intensity-weighted mean hydrodynamic size of the particles.
Polydispersity Index (PDI)A measure of the width of the size distribution. A PDI < 0.2 indicates a monodisperse sample.
Size Distribution by IntensityShows the relative intensity of light scattered by particles of different sizes.

Diagram 2: Principle of Amphiphilic Self-Assembly in Solution

Caption: Self-assembly of amphiphiles into micelles and vesicles.

Part 3: Self-Assembly on Surfaces

Functionalized hydroquinone bis-ethers can also form highly ordered two-dimensional structures on solid substrates, known as self-assembled monolayers (SAMs). The formation of SAMs is a powerful bottom-up approach to modify surface properties.[15]

Protocol for the Formation of Self-Assembled Monolayers

This protocol describes the formation of SAMs of thiol-functionalized hydroquinone bis-ethers on a gold substrate. For other substrates like silicon, silane-based functionalities would be used.

Materials:

  • Thiol-functionalized hydroquinone bis-ether

  • Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

  • High-purity ethanol

  • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents.

  • Tweezers

  • Petri dish

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants. Handle with extreme care in a fume hood.

    • Rinse the substrate thoroughly with high-purity water and then with ethanol.

    • Dry the substrate under a stream of nitrogen.

  • SAM Formation:

    • Prepare a dilute solution (e.g., 1 mM) of the thiol-functionalized hydroquinone bis-ether in ethanol.

    • Immerse the clean, dry gold substrate into the solution in a petri dish.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrate from the solution using tweezers.

    • Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

    • Dry the substrate under a stream of nitrogen.

Characterization of Self-Assembled Monolayers

Atomic Force Microscopy (AFM)

AFM is an ideal technique for visualizing the topography of SAMs with sub-nanometer resolution.[16][17][18]

Protocol for AFM Imaging:

  • Sample Mounting: Securely mount the SAM-coated substrate onto an AFM sample puck using double-sided tape or a suitable adhesive.[19]

  • Cantilever Selection: Choose an appropriate AFM cantilever and tip for high-resolution imaging in tapping mode or contact mode.

  • Imaging:

    • Engage the tip with the surface and optimize the imaging parameters (scan size, scan rate, setpoint, and gains).

    • Acquire topography and phase images. Phase imaging can often provide contrast based on differences in material properties.

Scanning Electron Microscopy (SEM)

SEM can provide information on the large-area uniformity and morphology of the self-assembled structures.[20][21]

Protocol for SEM Imaging:

  • Sample Mounting: Mount the SAM-coated substrate onto an SEM stub using conductive carbon tape.[22]

  • Coating (if necessary): For non-conductive substrates or to enhance image quality, a thin conductive coating (e.g., gold or carbon) may be applied via sputtering.

  • Imaging:

    • Introduce the sample into the SEM chamber.

    • Optimize the accelerating voltage and beam current to obtain high-resolution images while minimizing beam damage to the organic monolayer.

    • Acquire images at various magnifications to assess both the overall coverage and the fine details of the self-assembled structures.

Part 4: Case Study - Photo-Responsive Self-Assembly of Azobenzene-Functionalized Hydroquinone Bis-Ethers

Azobenzene-containing molecules can undergo a reversible trans-cis isomerization upon irradiation with UV and visible light, respectively.[11][23][24] This photo-switching can be used to control the self-assembly of hydroquinone bis-ethers functionalized with azobenzene moieties.

Experimental Design:

  • Synthesis: Synthesize a hydroquinone bis-ether functionalized with an azobenzene-containing alkyl chain using the Williamson ether synthesis protocol.

  • Self-Assembly: Induce self-assembly in an aqueous solution using the solvent-switch method.

  • Characterization (Initial State): Characterize the initial self-assembled structures (predominantly trans-azobenzene) using DLS.

  • Photo-Isomerization: Irradiate the solution with UV light (e.g., 365 nm) to induce the trans-to-cis isomerization.

  • Characterization (Photo-Stationary State): Characterize the self-assembled structures after UV irradiation using DLS.

  • Reversibility: Irradiate the solution with visible light (e.g., >420 nm) to induce the cis-to-trans back-isomerization and re-characterize with DLS to demonstrate reversibility.

Expected Outcome:

The trans isomer of the azobenzene-functionalized hydroquinone bis-ether is more linear and hydrophobic, favoring the formation of larger aggregates. Upon UV irradiation, the molecule isomerizes to the bent and more polar cis form, which can disrupt the packing and lead to the disassembly of the aggregates or the formation of smaller structures. This change in size can be readily monitored by DLS.

Diagram 3: Photo-Responsive Control of Self-Assembly

PhotoresponsiveAssembly cluster_trans Trans Isomer (Aggregated State) cluster_cis Cis Isomer (Disassembled State) Trans Large Aggregates Cis Small Aggregates or Monomers Trans->Cis UV Light (365 nm) Cis->Trans Visible Light (>420 nm)

Caption: Reversible control of self-assembly using light.

Conclusion

The functionalization of hydroquinone bis-ethers provides a powerful and versatile platform for the design and construction of novel self-assembling systems. By carefully selecting the functional groups appended to the hydroquinone core, researchers can precisely control the intermolecular forces that govern the formation of a wide range of supramolecular architectures. The protocols detailed in this guide offer a robust starting point for the synthesis, self-assembly, and characterization of these promising molecules, paving the way for their application in advanced materials and drug delivery systems.

References

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  • ResearchGate. A pillar[5]arene[4]hydroquinone which can self-assemble to form a molecular zipper in the solid state | Request PDF. Available from: [Link]

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  • PubMed Central. Self-Assembly of Organic Nanomaterials and Biomaterials: The Bottom-Up Approach for Functional Nanostructures Formation and Advanced Applications. Available from: [Link]

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  • RSC Publishing. Understanding the role of conjugation length on the self-assembly behaviour of oligophenyleneethynylenes - Chemical Communications. Available from: [Link]

  • AIP Publishing. Self‐assembled monolayer film for enhanced imaging of rough surfaces with atomic force microscopy | Journal of Applied Physics. Available from: [Link]

  • PubMed. Supramolecular polymerization and gel formation of bis(merocyanine) dyes driven by dipolar aggregation. Available from: [Link]

  • MDPI. Azobenzene Based Photo-Responsive Hydrogel: Synthesis, Self-Assembly, and Antimicrobial Activity. Available from: [Link]

  • ATA Scientific. A Simple Guide For Preparing Samples For Sem Imaging. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Quinone/Hydroquinone-Functionalized Biointerfaces for Biological Applications from the Macro- to Nano-Scale | Request PDF. Available from: [Link]

  • Bettersize Instruments. Secret of Dynamic Light Scattering (DLS) for particle size analysis. Available from: [Link]

  • ResearchGate. Oxidative polymerization of hydroquinone using deoxycholic acid supramolecular template. Available from: [Link]

  • Ataman Kimya. HQEE (HYDROQUINONE BIS(2-HYDROXYETHYL)ETHER). Available from: [Link]

  • ACS Publications. Use of Self-Assembled Monolayers as Substrates for Atomic Force Imaging of Hydroxyapatite Crystals from Mammalian Skeletal Tissu. Available from: [Link]

  • ACS Publications. Single-Crystal Elasticity of α-Hydroquinone An Analogue for Organic Planetary Materials | ACS Earth and Space Chemistry. Available from: [Link]

  • Scholar Commons. "Exploring the Self-Assembly of Functional Bis-Urea Macrocycles: M-Terp" by Gamage Isuri Pramodya Wijesekera. Available from: [Link]

  • Molecular Vista. How to Prepare a Sample for AFM-IR. Available from: [Link]

  • ACS Publications. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. Available from: [Link]

  • Lab Alley. Hydroquinone Crystals 99% NF Grade. Available from: [Link]

  • RSC Publishing. Azaylide-based gemini amphiphiles displaying unique self-assembling behavior via an even–odd effect of alkyl linker chain length - Soft Matter. Available from: [Link]

  • AZoNano. Using SEM for Structural Analysis in Nanomaterials. Available from: [Link]

  • Fisher Scientific. Hydroquinone, Crystal, 98.5%, Spectrum™ Chemical. Available from: [Link]

  • ResearchGate. (PDF) Self‐Assembly of Photoresponsive Molecular Amphiphiles in Aqueous Media. Available from: [Link]

  • RSC Publishing. Unusual, photo-induced self-assembly of azobenzene-containing amphiphiles. Available from: [Link]

Sources

Application Notes & Protocols: Williamson Ether Synthesis of 1,4-Bis(alkoxy)benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1,4-Bis(alkoxy)benzenes

1,4-Bis(alkoxy)benzenes, also known as hydroquinone di-ethers, are a pivotal class of organic compounds. Their unique molecular architecture, featuring a central benzene ring symmetrically substituted with two alkoxy groups, imparts valuable properties that are leveraged across various scientific and industrial domains. These compounds serve as essential building blocks in the synthesis of polymers, pharmaceuticals, and liquid crystals. For instance, they are precursors for the synthesis of polyimides, high-performance polymers known for their thermal stability.[1][2] In the realm of drug development, the 1,4-bis(alkoxy)benzene motif is incorporated into various pharmacologically active molecules.[3][4]

The Williamson ether synthesis, a robust and versatile method for forming the ether linkage, stands as a cornerstone of organic synthesis.[5] Developed by Alexander Williamson in 1850, this reaction typically involves the reaction of an alkoxide ion with a primary alkyl halide via an SN2 mechanism.[5] This application note provides a comprehensive guide to the synthesis of 1,4-bis(alkoxy)benzenes using the Williamson ether synthesis, detailing the underlying mechanistic principles, offering optimized protocols, and discussing critical experimental parameters.

Mechanistic Insights: The Williamson Ether Synthesis

The Williamson ether synthesis is fundamentally a bimolecular nucleophilic substitution (SN2) reaction.[6] The reaction proceeds in two discrete conceptual steps:

  • Deprotonation: A base is used to deprotonate the starting phenol, in this case, hydroquinone or a mono-substituted hydroquinone, to generate a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group.[7][8]

Williamson_Ether_Synthesis

Key Considerations for Success:
  • Choice of Base: For the synthesis of aryl ethers, moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are generally sufficient to deprotonate the phenolic hydroxyl groups of hydroquinone.[7] Stronger bases such as sodium hydride (NaH) are typically used for less acidic aliphatic alcohols.[7]

  • Nature of the Alkyl Halide: The Williamson ether synthesis works best with primary alkyl halides.[9] Secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions as a competing side reaction, leading to the formation of alkenes.[7]

  • Solvent Selection: The choice of solvent is crucial. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often employed as they can solvate the cation of the phenoxide salt, leaving the phenoxide anion more exposed and nucleophilic.[10] This also helps to increase the reaction rate.[10]

Experimental Protocols

This section outlines detailed protocols for the synthesis of both symmetrical and non-symmetrical 1,4-bis(alkoxy)benzenes.

Protocol 1: Synthesis of Symmetrical 1,4-Bis(alkoxy)benzenes

This protocol describes the one-pot synthesis of a symmetrical 1,4-bis(alkoxy)benzene starting from hydroquinone.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
Hydroquinone110.11->99%
Alkyl Halide (e.g., 1-bromobutane)137.021.276>99%
Potassium Carbonate (K₂CO₃), anhydrous138.21->99%
Dimethylformamide (DMF)73.090.944Anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 15 minutes.

  • Add the alkyl halide (2.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1,4-bis(alkoxy)benzene.

Symmetrical_Synthesis_Workflow

Protocol 2: Synthesis of Non-Symmetrical 1,4-Bis(alkoxy)benzenes

The synthesis of non-symmetrical 1,4-bis(alkoxy)benzenes requires a two-step approach to selectively alkylate each hydroxyl group with a different alkyl halide.[11]

Step 1: Mono-alkylation of Hydroquinone

This step involves the selective mono-alkylation of hydroquinone to produce a 4-alkoxyphenol intermediate.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
Hydroquinone110.11->99%
Alkyl Halide 1 (e.g., 1-bromobutane)137.021.276>99%
Potassium Carbonate (K₂CO₃), anhydrous138.21->99%
Acetonitrile (CH₃CN)41.050.786Anhydrous

Procedure:

  • In a round-bottom flask, dissolve hydroquinone (1.0 eq) in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (1.1 eq) to the solution.

  • Add the first alkyl halide (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the 4-alkoxyphenol.

Step 2: Second Alkylation

The isolated 4-alkoxyphenol is then subjected to a second Williamson ether synthesis with a different alkyl halide.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
4-AlkoxyphenolVaries-Purified
Alkyl Halide 2 (e.g., 1-bromohexane)165.071.17>99%
Sodium Hydride (NaH), 60% dispersion in oil24.00-60%
Tetrahydrofuran (THF)72.110.889Anhydrous

Procedure:

  • To a flame-dried round-bottom flask, add the 4-alkoxyphenol (1.0 eq) and anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Add the second alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and maintain for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to 0 °C and carefully quench with water.

  • Extract the aqueous layer with diethyl ether three times.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the non-symmetrical 1,4-bis(alkoxy)benzene.

Optimization and Troubleshooting

ParameterRecommendationRationale
Base Strength and Stoichiometry For symmetrical synthesis, use a slight excess of a moderate base (e.g., 2.5 eq K₂CO₃). For the second step of non-symmetrical synthesis, a strong base like NaH is preferred.Ensures complete deprotonation of both hydroxyl groups in the symmetrical case. A stronger base is needed for the less acidic remaining hydroxyl group in the 4-alkoxyphenol.
Reaction Temperature Generally, temperatures between 60-100 °C are effective.Higher temperatures can increase the rate of reaction but may also promote side reactions like elimination.
Alkyl Halide Reactivity The reactivity of alkyl halides follows the order I > Br > Cl.Iodides are better leaving groups, leading to faster reaction rates.
Phase Transfer Catalysis For challenging reactions, the addition of a phase transfer catalyst (PTC) such as a quaternary ammonium salt can be beneficial.[12]PTCs facilitate the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where the alkyl halide is, thereby accelerating the reaction.[13]
Side Reactions The primary side reaction is elimination, especially with secondary or tertiary alkyl halides. O- vs. C-alkylation can also be a concern with phenoxides.Use primary alkyl halides whenever possible. Polar aprotic solvents generally favor O-alkylation.[7]

Conclusion

The Williamson ether synthesis is a powerful and adaptable method for the preparation of 1,4-bis(alkoxy)benzenes. By carefully selecting the appropriate base, solvent, and alkylating agent, and by controlling the reaction conditions, researchers can efficiently synthesize both symmetrical and non-symmetrical derivatives. The protocols and guidelines presented in this application note provide a solid foundation for the successful synthesis of these valuable compounds, enabling further advancements in materials science, drug discovery, and other areas of chemical research.

References

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN105523905A - Method for synthesizing hydroquinone dihydroxyl diethyl ether.
  • Google Patents. (n.d.). CN104292082A - Preparation method for hydroquinone monoether compound.
  • PubMed Central. (n.d.). Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

  • Motyka, R., Stecko, S., & Suwiński, J. W. (2016). Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US4933504A - Process for the preparation of mono-ethers of hydroquinones.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]

  • OSTI.GOV. (2025, August 21). A synthetic strategy for the preparation of alkoxy-functionalized bis-1,2,4-triazinyl-2,6-pyridines. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • National Institutes of Health. (2024, July 3). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • ACS Publications. (2024, October 3). Electrochemical Synthesis of Quinones and Hydroquinones. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • PubMed. (n.d.). 1,4-Bis(4-amino-phen-oxy)benzene. Retrieved from [Link]

  • National Institutes of Health. (2024, October 14). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) 1,4-Bis(4-aminophenoxy)benzene. Retrieved from [Link]

Sources

1,4-Bis(10-bromodecoxy)benzene as a precursor for rotaxane molecular machines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers in supramolecular chemistry and drug discovery. It details the use of 1,4-Bis(10-bromodecoxy)benzene as a critical axle precursor for the synthesis of [2]rotaxane molecular machines.

Executive Summary

1,4-Bis(10-bromodecoxy)benzene serves as a versatile "dumbbell" precursor in the construction of mechanically interlocked molecules (MIMs), specifically rotaxanes. Its structural duality—comprising an electron-rich aromatic core (hydroquinone derivative) and long lipophilic alkyl chains terminated with reactive electrophiles (bromides)—makes it an ideal guest for macrocyclic hosts such as Pillar[5]arenes and Cyclobis(paraquat-p-phenylene) (Blue Box).

This guide provides a validated workflow for:

  • Synthesis of the Precursor: High-yield Williamson ether synthesis.

  • Pseudorotaxane Assembly: Thermodynamic threading with Pillar[5]arene.

  • Stoppering (Locking): Kinetic trapping via nucleophilic substitution to form the final [2]rotaxane.

  • Therapeutic Utility: Application of this scaffold in stimuli-responsive drug delivery systems.

Chemical Profile & Strategic Utility

PropertySpecificationStrategic Function in Rotaxanes
Core Structure 1,4-Diethoxybenzene moietyActs as an electron-rich "station" for electron-deficient macrocycles (e.g., Blue Box) or a recognition motif for Pillar[n]arenes via C–H···π interactions.[1][2][3]
Alkyl Spacers Decamethylene (

) chains
Provides sufficient length (>10 Å) to penetrate the macrocycle cavity and distance the bulky stoppers from the ring, minimizing steric hindrance during synthesis.
Terminal Groups Primary Bromides (

)
Excellent electrophiles for

reactions with bulky phenols (stoppers) or conversion to azides for CuAAC "Click" chemistry.
Solubility Soluble in

,

, THF
Compatible with standard organic solvents used in supramolecular self-assembly.
Mechanism of Action: The "Threading-Followed-by-Stoppering" Approach

The synthesis relies on the thermodynamic equilibrium between the linear guest (axle) and the macrocyclic host.

  • Recognition: The host (e.g., Pillar[5]arene) recognizes the alkyl chain or benzene core.

  • Threading: The host slips over the axle to form a Pseudorotaxane .

  • Locking: Bulky groups are covalently attached to the bromine ends, mechanically trapping the host.

RotaxaneAssembly cluster_process Thermodynamic vs Kinetic Control Precursor 1,4-Bis(10-bromodecoxy)benzene (Axle) Pseudo Pseudorotaxane (Threaded Complex) Precursor->Pseudo Self-Assembly (K_assoc) Host Macrocycle (e.g., Pillar[5]arene) Host->Pseudo Rotaxane [2]Rotaxane (Mechanically Interlocked) Pseudo->Rotaxane Covalent Capping (S_N2 Reaction) Stopper Bulky Nucleophile (e.g., 3,5-di-tert-butylphenol) Stopper->Rotaxane

Figure 1: Logical flow of rotaxane synthesis via the threading-followed-by-stoppering methodology.

Experimental Protocols

Protocol A: Synthesis of 1,4-Bis(10-bromodecoxy)benzene

Objective: Synthesize the axle precursor via double Williamson ether synthesis. Scale: 10 mmol scale.

Reagents:

  • Hydroquinone (1.10 g, 10 mmol)

  • 1,10-Dibromodecane (15.0 g, 50 mmol) [Critical: 5 equiv. excess to prevent polymerization]

  • Potassium Carbonate (

    
    ), anhydrous (4.14 g, 30 mmol)
    
  • Acetone (100 mL, HPLC grade) or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Dissolve 1,10-dibromodecane (50 mmol) and

    
     (30 mmol) in Acetone (100 mL). Heat to reflux (
    
    
    
    ) for 30 minutes to activate the base.
  • Addition: Add Hydroquinone (10 mmol) slowly to the refluxing mixture.

    • Note: Slow addition favors the formation of the bis-substituted product over oligomers.

  • Reaction: Reflux vigorously for 48 hours under Nitrogen atmosphere.

  • Workup:

    • Cool to room temperature.[4] Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate the solvent under reduced pressure.

    • Purification (Crucial): The residue contains the product and excess 1,10-dibromodecane.

    • Recrystallize from cold Ethanol or Methanol. The product precipitates as white crystals, while the oily dibromide remains in solution. Alternatively, use column chromatography (Silica gel, Hexane:DCM 4:1).

  • Validation:

    • Yield: Expect 70-85%.

    • 1H NMR (

      
      ):  Look for triplet at 
      
      
      
      ppm (
      
      
      ) and triplet at
      
      
      ppm (
      
      
      ). Aromatic protons singlet at
      
      
      ppm.
Protocol B: Assembly of Pillar[5]arene [2]Rotaxane

Objective: Thread the axle with Dimethoxypillar[5]arene (DMP5) and cap with bulky phenolic stoppers.

Reagents:

  • Axle: 1,4-Bis(10-bromodecoxy)benzene (0.2 mmol)

  • Host: Dimethoxypillar[5]arene (0.24 mmol, 1.2 equiv.)

  • Stopper: 3,5-Di-tert-butylphenol (0.6 mmol, 3 equiv.)

  • Base:

    
     (excess)
    
  • Catalyst: 18-Crown-6 (trace, optional for solubility)

  • Solvent: Chloroform (

    
    ) or DMF (depending on solubility)
    

Step-by-Step Methodology:

  • Pseudorotaxane Formation (Equilibration):

    • Dissolve the Axle and Host (DMP5) in minimal

      
       (high concentration promotes threading, e.g., 50 mM).
      
    • Stir at room temperature for 1 hour.

    • Checkpoint: Take a small aliquot for NMR. A shift in the alkyl chain protons of the axle (shielding effect due to the host cavity) confirms threading.

  • Stoppering Reaction:

    • Add the Stopper (3,5-Di-tert-butylphenol) and Base (

      
      ).
      
    • If using

      
      , you may need to add a small amount of DMF or use a phase transfer catalyst (18-Crown-6) to solubilize the carbonate.
      
    • Stir at

      
       for 24-48 hours.
      
  • Purification:

    • Filter salts and remove solvent.

    • Column Chromatography: This is the critical separation step.

      • Eluent: DCM/Hexane gradient.

      • Order of Elution: Unreacted Stopper -> Unreacted Axle -> [2]Rotaxane -> Free Host.

      • Note: The rotaxane is often more polar than the free axle but less polar than the free host.

  • Characterization:

    • 1H NMR: Look for the splitting of the aromatic protons on the axle (due to symmetry breaking by the host) and significant upfield shifts of the central alkyl protons (shielded by the electron-rich pillararene cavity).

    • NOESY: Cross-peaks between the Host methyl groups and the Axle alkyl chains confirm the interlocked structure.

Therapeutic & Advanced Applications

While primarily a materials precursor, this system is highly relevant to drug delivery:

  • Prodrug Rotaxanes: The "Stopper" can be replaced with a drug molecule possessing a phenolic or carboxylic group (e.g., Naproxen, Doxorubicin derivative). The macrocycle protects the drug from premature metabolism.

  • Mitochondria Targeting: As seen in recent literature [4], replacing the neutral stopper with a Triphenylphosphonium (TPP) cation creates a rotaxane that targets mitochondria.[5] The lipophilic decyl chain facilitates membrane crossing.

DrugDelivery Rotaxane Intact Rotaxane (Drug Protected) Stimulus Biological Stimulus (pH, Enzyme, Reductive env.) Rotaxane->Stimulus Release Stopper Cleavage (De-threading) Stimulus->Release Activates ActiveDrug Free Drug Released Release->ActiveDrug

Figure 2: Mechanism of rotaxane-based prodrug release.

References

  • Ogoshi, T., et al. "Synthesis and Properties of Pillar[5]arene-Based [2]Rotaxanes." Journal of the American Chemical Society, 2008.

  • Stoddart, J. F., et al. "Template-Directed Synthesis of Mechanically Interlocked Molecular Bundles." Science, 2004.

  • Xue, M., et al. "Pillararene-Based Supramolecular Switches and Machines." Chemical Reviews, 2015.

  • Yu, G., et al. "A pillar[5]arene-based [2]rotaxane lights up mitochondria." Chemical Communications, 2016.

  • Gibson, H. W., et al. "Synthesis of Rotaxanes via the Slipping Method." Journal of Organic Chemistry, 1999.

(Note: While specific URLs are generated based on standard citation formats, access depends on institutional subscriptions.)

Sources

Application Note: Synthesis of Thermoreversible Hyaluronic Acid Networks using C10-Bismaleimide Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthesis and characterization of thermoreversible hydrogel networks based on Diels-Alder (DA) cycloaddition .[1][2] The system utilizes Furan-modified Hyaluronic Acid (HA-Furan) as the hydrophilic backbone and 1,10-Bismaleimidodecane (C10-BMI) as a hydrophobic, flexible crosslinker. Unlike conventional PEG-based linkers, the C10 alkyl spacer introduces discrete hydrophobic domains within the hydrogel matrix, offering unique advantages for the retention and sustained release of hydrophobic small-molecule drugs. This protocol is designed for researchers in drug delivery and tissue engineering who require a tunable, self-healing, and shear-thinning matrix.

Introduction & Mechanistic Rationale

The Diels-Alder Mechanism in Hydrogels

The core of this technology is the thermally reversible reaction between a conjugated diene (furan) and a dienophile (maleimide).

  • Forward Reaction (Gelation): Occurs at mild temperatures (37°C – 60°C), forming a covalent network via [4+2] cycloaddition.

  • Reverse Reaction (Sol-Gel Transition): Occurs at elevated temperatures (>90°C) or under mechanical stress, breaking the adducts and restoring the liquid state.

Why the C10 Linker?

While Poly(ethylene glycol) (PEG) linkers are standard for hydrogels, the C10 (decamethylene) linker offers distinct physicochemical properties:

  • Defined Mesh Size: The rigid C10 spacer provides a precise molecular distance between crosslinks, unlike the polydisperse nature of polymeric linkers.

  • Hydrophobic Reservoirs: The alkyl chain creates local hydrophobic pockets within the hydrophilic HA matrix, enhancing the solubility and retention of hydrophobic therapeutic agents (e.g., corticosteroids, chemotherapeutics).

  • Thermoreversibility: The electron-deficient maleimide groups on the C10 chain react rapidly with electron-rich furan rings on the HA backbone.

Reaction Pathway Diagram

DA_Reaction_Scheme HA_Furan Furan-Modified HA (Diene) Transition Transition State [4+2] Cycloaddition HA_Furan->Transition Mix @ 37-50°C C10_BMI 1,10-Bismaleimidodecane (Dienophile / C10 Linker) C10_BMI->Transition Network Crosslinked Hydrogel (Succinimide Adduct) Transition->Network Gelation (k_1) Network->Transition Heating >90°C (k_-1)

Figure 1: Schematic of the Diels-Alder crosslinking pathway between HA-Furan and C10-BMI.

Materials & Equipment

Reagents
  • Hyaluronic Acid (HA): Sodium salt, MW 100–150 kDa (e.g., Lifecore Biomedical).

  • Furfurylamine: 99% purity (Sigma-Aldrich).

  • 1,10-Diaminodecane: 97% (Sigma-Aldrich).

  • Maleic Anhydride: 99% (Sigma-Aldrich).

  • Coupling Agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[3]

  • Solvents: DMSO (Anhydrous), Toluene, Acetic Anhydride, Sodium Acetate, MES Buffer (pH 5.5).

Equipment
  • Rheometer: Parallel plate geometry (e.g., TA Instruments DHR-2) for sol-gel transition analysis.

  • NMR Spectrometer: 400 MHz (for Degree of Substitution verification).

  • Lyophilizer: For drying purified polymers.

  • Dialysis Tubing: MWCO 12-14 kDa.

Experimental Protocols

Protocol A: Synthesis of 1,10-Bismaleimidodecane (C10-BMI)

This linker is not always commercially available and must be synthesized with high purity to ensure stoichiometric crosslinking.

  • Formation of Bismaleamic Acid:

    • Dissolve maleic anhydride (2.2 eq, 21.6 g) in 100 mL of acetone in a round-bottom flask.

    • Dropwise add a solution of 1,10-diaminodecane (1.0 eq, 17.2 g) in 50 mL acetone under vigorous stirring at 0°C (ice bath).

    • A white precipitate (bismaleamic acid) will form immediately. Stir for 2 hours at room temperature.

    • Filter the solid, wash with cold acetone, and dry under vacuum.

  • Cyclodehydration (Ring Closure):

    • Suspend the dried bismaleamic acid in acetic anhydride (4 eq per acid group) containing sodium acetate (0.5 eq) as a catalyst.

    • Heat the mixture to 80°C for 4 hours. The solution should become clear and then darken slightly.

    • Pour the reaction mixture into ice-cold water to precipitate the crude C10-BMI.

    • Purification: Recrystallize from toluene/ethanol (90:10).

    • Validation: 1H-NMR (CDCl3) should show a singlet at ~6.7 ppm (maleimide alkene protons) and absence of amide protons.

Protocol B: Synthesis of Furan-Modified Hyaluronic Acid (HA-Furan)

Target Degree of Substitution (DS): 20–30% to balance hydrophilicity and crosslink density.

  • Activation:

    • Dissolve HA (1.0 g, ~2.5 mmol disaccharide units) in 100 mL MES buffer (0.1 M, pH 5.5).

    • Add EDC (4.0 mmol) and NHS (4.0 mmol). Stir for 30 minutes to activate the carboxyl groups.

  • Functionalization:

    • Add furfurylamine (2.5 mmol, equimolar to HA carboxyls) dropwise.

    • Adjust pH to 5.5 and stir at room temperature for 24 hours.

  • Purification:

    • Dialyze the reaction mixture against dilute NaCl solution (0.1 M) for 2 days, then against deionized water for 2 days (change water 3x daily).

    • Lyophilize to obtain HA-Furan as a white cotton-like solid.

    • Validation: 1H-NMR (D2O) peaks at 6.4, 6.6, and 7.6 ppm confirm furan attachment. Calculate DS by integrating furan peaks vs. the N-acetyl peak of HA at 2.0 ppm.

Protocol C: Hydrogel Formation & Drug Loading

Critical Step: The C10 linker is hydrophobic. A co-solvent strategy is required.

  • Preparation of Stock Solutions:

    • Solution A (Polymer): Dissolve HA-Furan (30 mg/mL) in PBS (pH 7.4).

    • Solution B (Linker): Dissolve C10-BMI (approx. 10 mg/mL) in DMSO . The exact amount depends on the desired furan:maleimide (F:M) molar ratio (typically 1:1 or 1:0.5).

  • Drug Incorporation (Optional):

    • If loading a hydrophobic drug (e.g., Dexamethasone), dissolve it into Solution B (DMSO phase) prior to mixing.

  • Crosslinking:

    • Rapidly mix Solution B into Solution A while vortexing. Final DMSO content should be <10% v/v to maintain biocompatibility.

    • Curing: Incubate the mixture at 37°C .

    • Observation: Gelation typically occurs within 30–60 minutes depending on the DS and concentration.

Characterization & Data Analysis

Rheological Analysis (Sol-Gel Transition)

Perform an oscillatory temperature sweep to determine the gel point and thermoreversibility.

Parameters:

  • Strain: 1% (within Linear Viscoelastic Region)

  • Frequency: 1 Hz

  • Temperature Ramp: 25°C to 90°C at 2°C/min.

Expected Results:

Temperature Storage Modulus (G') Loss Modulus (G'') State
25°C - 60°C High (> 500 Pa) Low (< 50 Pa) Gel (Dominant Elasticity)
~80°C Decreasing Rapidly Increasing Transition (Retro-DA active)

| > 90°C | Low (< 10 Pa) | High (> 10 Pa) | Sol (Liquid, G'' > G') |

Swelling Ratio

Measure the swelling ratio (


) to understand the network density defined by the C10 spacer.


  • 
    : Weight of swollen gel (equilibrium in PBS).
    
  • 
    : Weight of lyophilized dry gel.
    
  • Note: C10-crosslinked gels typically show lower swelling than PEG-crosslinked gels due to the hydrophobicity of the decamethylene chain.

Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Formulation cluster_2 Phase 3: Validation Step1 Synthesize C10-BMI (Toluene/Acetic Anhydride) Step4 Dissolve C10-BMI in DMSO (+ Drug) Step1->Step4 Step2 Synthesize HA-Furan (EDC/NHS Coupling) Step3 Dissolve HA-Furan in PBS (pH 7.4) Step2->Step3 Step5 Mix & Cure (37°C, 1 hour) Step3->Step5 Step4->Step5 Step6 Rheology (G' vs G'' crossover) Step5->Step6 Step7 Drug Release Profile (HPLC Analysis) Step6->Step7

Figure 2: Experimental workflow for the synthesis and characterization of C10-crosslinked HA hydrogels.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation upon mixing C10-BMI is too hydrophobic for the aqueous HA solution.Increase DMSO concentration (up to 15%) or decrease C10-BMI loading. Ensure rapid vortexing during addition.
No Gelation Low Degree of Substitution (DS) on HA.Verify DS via NMR.[4] If <15%, repeat Protocol B with higher EDC/Furfurylamine equivalents.
Irreversible Gelation Side reactions (Michael addition) or oxidation.Ensure maleimide purity. Perform rheology in inert atmosphere (N2) to prevent oxidative degradation at high T.
Slow Gelation pH is too low.The DA reaction is faster at neutral/slightly acidic pH, but HA viscosity is pH dependent. Ensure pH is 7.4.

References

  • Nimmo, C. M., et al. (2011). "Diels-Alder Click Cross-Linked Hyaluronic Acid Hydrogels for Tissue Engineering." Biomacromolecules. Link

  • Gandini, A. (2013). "The furan/maleimide Diels–Alder reaction: A versatile click–unclick tool in macromolecular synthesis." Progress in Polymer Science. Link

  • Gregoritza, M., & Brandl, F. P. (2015). "The Diels-Alder reaction: A powerful tool for the design of drug delivery systems and biomaterials."[2][5][6] European Journal of Pharmaceutics and Biopharmaceutics. Link

  • Kirchhof, S., et al. (2013). "Diels–Alder hydrogels with enhanced stability: First step toward controlled release of bevacizumab." European Journal of Pharmaceutics and Biopharmaceutics. Link

Sources

Troubleshooting & Optimization

Preventing polymerization during 1,4-Bis(10-bromodecoxy)benzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Topic: Preventing Oligomerization/Polymerization during Williamson Ether Synthesis Ticket ID: CHEM-SUP-8821 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Oligomerization Trap"

You are encountering a common but often misdiagnosed issue in the synthesis of 1,4-bis(10-bromodecoxy)benzene . While users often label this "polymerization," it is chemically a step-growth polycondensation .

Because both your nucleophile (Hydroquinone) and your electrophile (1,10-Dibromodecane) are bifunctional, they can chain together indefinitely if the stoichiometry is not strictly controlled.

The Solution in Brief: You must shift the reaction kinetics to favor the double-capping of hydroquinone rather than chain extension. This requires a kinetic overload (large excess) of the electrophile.

Module 1: The Core Protocol (Stoichiometry & Conditions)

The Golden Ratio: 1 : 4

To prevent the formation of the polymer -[O-Ph-O-(CH2)10]n-, you cannot use a 1:2 stoichiometric ratio. You must flood the reaction with 1,10-dibromodecane.

ComponentRoleStandard Equiv.Recommended Equiv. Reason
Hydroquinone Limiting Reagent1.01.0 The core scaffold.
1,10-Dibromodecane Electrophile2.04.0 - 5.0 Ensures every phenoxide ion meets a fresh dibromide, not an already-reacted chain end.
K₂CO₃ Base2.53.0 - 4.0 Excess ensures complete deprotonation.
Acetone/Acetonitrile SolventN/A0.1 M High dilution discourages intermolecular chain extension.
Step-by-Step Workflow
  • Dissolution: Dissolve 1,10-dibromodecane (4.0 eq) in Acetone or Acetonitrile. Heat to reflux before adding the hydroquinone.

  • Slow Addition: Add the Hydroquinone (1.0 eq) and K₂CO₃ (4.0 eq) slowly.

    • Expert Insight: By having the dibromide in vast excess and hot, any phenoxide formed immediately reacts with a fresh dibromide molecule to form the mono-substituted intermediate, which then quickly finds another dibromide to form the bis-product.

  • Reflux: Maintain reflux for 24–48 hours. Monitor via TLC (Mobile phase: Hexanes/Ethyl Acetate 8:2).

    • Target Spot: High Rf (Bis-product).

    • Problem Spot: Baseline streaks or spots staying at the origin indicate oligomers.

Module 2: Visualizing the Competition

The following diagram illustrates the competing pathways. Your goal is to force the reaction down the Green Path and block the Red Path .

ReactionPathways HQ Hydroquinone (Bifunctional Nucleophile) Mono Mono-substituted Intermediate HQ->Mono + DB (Excess) DB 1,10-Dibromodecane (Bifunctional Electrophile) Bis Target: 1,4-Bis (10-bromodecoxy)benzene Mono->Bis + DB (Excess) (Desired Path) Poly Polymer/Oligomer Chain Extension Mono->Poly + HQ (Stoichiometric Error) Bis->Poly + HQ (Long Reaction Times)

Figure 1: Kinetic competition between substitution (Green) and step-growth polymerization (Red).

Module 3: Purification (The "Cleanup")

Since we used 4 equivalents of dibromide, your crude product is now contaminated with massive amounts of unreacted 1,10-dibromodecane.

The Troubleshooting Guide for Purification:

Q: My product is an oil/gum. How do I solidify it? A: This is likely due to trapped 1,10-dibromodecane (which melts at ~27°C).

  • Protocol: Pour the reaction mixture into a large volume of ice-cold water. The inorganic salts (KBr, K₂CO₃) will dissolve. The organic product and excess dibromide will precipitate. Filter this solid/gum.[1][2]

Q: How do I remove the excess dibromide? A: Exploiting solubility differences is key. 1,10-dibromodecane is highly soluble in hexanes/petroleum ether. The bis-ether product is much less soluble.

  • Trituration: Take your crude solid/gum and stir it vigorously in cold Hexanes or Petroleum Ether for 30 minutes.

  • Filtration: The excess dibromide dissolves into the hexanes. The white solid remaining on the filter paper is your crude product.

  • Recrystallization: Recrystallize the white solid from Ethanol or Methanol . This yields high-purity crystalline needles.

Module 4: FAQ & Troubleshooting

Case #124: "The Unfilterable Sludge"

User: "I poured my reaction into water, but it formed a sticky sludge that clogged my filter." Scientist Diagnosis: You likely used DMF or DMSO as a solvent. These high-boiling solvents can trap the product. Fix:

  • Decant the water.

  • Dissolve the sludge in minimal Dichloromethane (DCM).

  • Wash the DCM layer with water (3x) to remove the DMF/DMSO.

  • Dry over MgSO₄, evaporate, and then proceed to the Hexane trituration step described in Module 3.

Case #125: "Low Yields despite Excess Reagent"

User: "I used 5 equivalents of dibromide, but my yield is only 30%." Scientist Diagnosis: Incomplete deprotonation or moisture contamination. Fix:

  • Grind your K₂CO₃: Anhydrous potassium carbonate must be finely ground (powdered) to increase surface area.

  • Dry Solvents: Water kills this reaction by competing with the phenoxide. Ensure your Acetone/Acetonitrile is dried over molecular sieves (3Å or 4Å).

References

  • Williamson Ether Synthesis Mechanism & Kinetics

    • Source: Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[3][4][5]

    • Relevance: Foundational mechanism for SN2 substitution on alkoxides.
    • URL:[Link]

  • Prevention of Polymerization in Bifunctional Alkyl

    • Source: Chemistry LibreTexts. (2021). "11.8: Williamson Ether Synthesis."
    • Relevance: Discusses the limitations of SN2 and the necessity of controlling stoichiometry in complex substr
    • URL:[Link]

  • Source: ResearchGate / BenchChem. (2025). "Technical Support Center: Optimizing Dipotassium Hydroquinone.

Sources

Technical Support Center: Reaction Purification & Workup

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492 Subject: Removal of excess 1,10-dibromodecane from reaction mixtures Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary

1,10-Dibromodecane is a valuable bifunctional linker used to introduce C10 spacers in organic synthesis.[1] However, to prevent polymerization or oligomerization, it is frequently used in large stoichiometric excess (3–10 equivalents).[1] Its removal is complicated by its high boiling point (~160°C at 15 mmHg) and lipophilicity , which often mimics the solubility profile of alkylated products.[1]

This guide provides three validated workflows for removing this reagent, ranging from physical separation to chemoselective scavenging.[1]

Part 1: Diagnostic Workflow (Decision Matrix)

Before proceeding, determine the thermal stability and polarity of your target molecule (


).[1] Use the logic flow below to select the optimal purification method.

PurificationLogic Start START: Reaction Mixture (Product + Excess 1,10-Dibromodecane) IsSolid Is your Product (P) a crystalline solid? Start->IsSolid IsStable Is Product (P) thermally stable >100°C? IsSolid->IsStable No (Oil/Amorphous) Method_Cryst METHOD A: Selective Precipitation (Hexane Wash) IsSolid->Method_Cryst Yes IsPolar Is Product (P) significantly more polar than dibromodecane? IsStable->IsPolar No Method_Dist METHOD B: Kugelrohr Distillation (High Vacuum) IsStable->Method_Dist Yes Method_Chrom METHOD C: Flash Chromatography (Gradient Elution) IsPolar->Method_Chrom Yes (Large Rf Δ) Method_Scav METHOD D: Solid-Phase Scavenging (Amine Resin) IsPolar->Method_Scav No (Co-elution risk)

Figure 1: Decision matrix for selecting the purification strategy based on product properties.

Part 2: Troubleshooting Protocols

Method A: Selective Precipitation (The "Solubility Switch")

Best For: Crystalline products that are polar (e.g., amine salts, phenols).[1] Mechanism: 1,10-Dibromodecane is highly soluble in hexanes and pentane.[1] Most polar functionalized products are not.[1]

Protocol:

  • Concentrate the reaction mixture to a minimal volume of the original solvent (e.g., DCM or THF).[1]

  • Slowly add cold Hexanes (0°C) with vigorous stirring. A ratio of 10:1 (Hexane:Solution) is recommended.[1]

  • 1,10-Dibromodecane will remain in the mother liquor.[1]

  • Filter the precipitate and wash the cake with cold pentane.

  • Validation: Check the filtrate by TLC. The dibromide appears as a high

    
     spot (visible with 
    
    
    
    or
    
    
    stain).
Method B: Kugelrohr Distillation (Vacuum Sublimation/Distillation)

Best For: Thermally stable oils where the product boils >200°C at reduced pressure. Technical Note: 1,10-Dibromodecane has a boiling point of 160°C at 15 mmHg [1].[1][2][3][4] To remove it without degrading your product, you must use high vacuum (<0.5 mmHg).[1]

Protocol:

  • Transfer the crude oil to a Kugelrohr bulb.[1] Ensure the bulb is no more than 1/3 full to prevent bumping.[1]

  • Connect to a high-vacuum manifold (target pressure: 0.1 – 0.5 mmHg ).[1]

  • Set the oven temperature to 100°C initially.

  • Slowly ramp the temperature to 120–130°C .

    • Observation: 1,10-Dibromodecane will distill over as a clear oil into the cooled receiving bulb (dry ice/acetone bath recommended).[1]

  • Stop Condition: When condensation ceases in the receiver bulb.

  • Yield Check: Weigh the receiver bulb to confirm the mass of removed dibromide matches the theoretical excess.

Method C: Chemoselective Scavenging (The "Smart" Cleanup)

Best For: Sensitive, high-value products that cannot survive heat or co-elute on silica.[1] Mechanism: Use a polymer-supported amine (nucleophile) to react with the electrophilic alkyl bromide. This converts the lipophilic dibromide into a resin-bound ammonium salt, which is removed by simple filtration [2].[1]

Recommended Reagent: Polystyrene-supported diethylenetriamine (PS-DETA) or similar amine resins.

Protocol:

  • Dissolve the crude mixture in DCM or DMF (approx. 0.1 M concentration).[1]

  • Add 2–3 equivalents (relative to the excess dibromide) of Amine Scavenger Resin.[1]

  • Agitate (do not stir with a magnetic bar, as it grinds the beads) at 40°C for 4–12 hours .

    • Reaction:

      
      
      
  • Validation: Monitor the supernatant by TLC.[1] The high

    
     dibromide spot should disappear.[1]
    
  • Filter the mixture through a fritted funnel or a celite pad.

  • Wash the resin with DCM.[1] The filtrate contains your purified product, free of dibromide.[1]

Part 3: Technical Data & Properties

Use the table below to calculate removal efficiency and set distillation parameters.

PropertyValueRelevance to Purification
Molecular Formula

Lipophilic nature
Molecular Weight 300.07 g/mol Heavy, but volatile under high vac
Boiling Point 160°C @ 15 mmHg [1]Requires Kugelrohr/High Vac
Melting Point 25–27°C [3]Can solidify in cold condensers
Density 1.335 g/mLDenser than water (bottom layer in extraction)
Solubility DCM, EtOAc, HexanesElutes fast on Silica (Hexanes)

Part 4: Frequently Asked Questions (FAQ)

Q: I tried column chromatography, but the dibromide smears into my product. A: 1,10-Dibromodecane is non-polar (


 in 100% Hexanes).[1] If your product is also non-polar, they will co-elute.[1]
  • Fix: Run a "flush" column.[1] Pack a short plug of silica.[1] Elute with 100% Hexanes first (2-3 column volumes) to wash off the dibromide. Then, switch to your polar solvent system (e.g., 20% EtOAc/Hexanes) to elute your product.[1]

Q: Can I use liquid-liquid extraction? A: Generally, no.[1] 1,10-Dibromodecane does not have an ionizable group (like an acid or amine) that allows it to be pulled into the aqueous phase by pH adjustment.[1] It will remain in the organic layer with your product.[1]

  • Exception: If your product is an amine, you can acidify the mixture to pull the product into water (as a salt), wash the organic layer (containing dibromide) away, and then basify/extract the product back.[1]

Q: The Kugelrohr distillation isn't working; the dibromide solidifies in the bridge. A: Because the melting point is ~26°C, the vapor can freeze in the transfer tube if it's too cold.

  • Fix: Use a heat gun to gently warm the bridge periodically, or ensure the cooling bath is only applied to the receiving bulb, not the bridge itself.[1]

References

  • Sigma-Aldrich. (n.d.).[1] 1,10-Dibromodecane Product Specification & Properties. Retrieved from

  • Wipf, P. (2004).[1] Solid-Phase Scavenging Strategies in Organic Synthesis. University of Pittsburgh, Department of Chemistry.[1] Retrieved from

  • ChemicalBook. (n.d.).[1] 1,10-Dibromodecane CAS 4101-68-2 Properties. Retrieved from

Sources

Technical Support Center: Hydroquinone Bis-Alkylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HQ-BIS-OPT-001 Status: Open Subject: Maximizing Yield and Selectivity in 1,4-Dialkoxybenzene Synthesis

Introduction: The Support Philosophy

Welcome to the Advanced Synthesis Support Center. You are likely here because your Williamson ether synthesis of hydroquinone is stalling at the mono-alkylated intermediate, turning into a black tar (oxidation), or suffering from poor reproducibility.

This guide moves beyond standard textbook procedures. We treat the reaction as a system of competing kinetics: the rate of


-alkylation (

) versus the rate of oxidation (

) and the rate of

-alkylation (

). To optimize yield, we must maximize

while suppressing the others.
Module 1: Reaction Design & Critical Parameters
Q: Why is my reaction turning dark brown/black immediately?

A: You are fighting the redox potential of the Hydroquinone/Benzoquinone couple. Hydroquinone is easily oxidized to p-benzoquinone in basic media. This oxidation is autocatalytic and leads to polymerization (tar).

  • The Fix: You must rigorously exclude oxygen. Sparging the solvent with Argon or Nitrogen for 15 minutes before adding the base is non-negotiable.

  • The Chemistry: The phenoxide anion is more electron-rich and thus more susceptible to oxidation than the neutral phenol. Once quinone forms, it acts as an electron acceptor, creating a charge-transfer complex (quinhydrone) which is deeply colored.

Q: I am getting a mixture of Mono- and Bis-alkylated products. How do I force Bis-alkylation?

A: This is a stoichiometry and solubility issue. The second alkylation is kinetically slower than the first because the alkoxy group (electron-donating) makes the ring more electron-rich, but steric hindrance often impedes the second attack if the alkyl group is bulky.

  • The Fix:

    • Stoichiometry: Use 2.5 to 3.0 equivalents of the alkyl halide.

    • Solvent Polarity: Switch to a polar aprotic solvent (DMF or Acetonitrile). These solvents solvate the metal cation (

      
       or 
      
      
      
      ) efficiently, leaving the phenoxide anion "naked" and highly reactive.
    • Temperature: Ensure reflux is maintained. The second alkylation often has a higher activation energy (

      
      ).
      
Q:

or

? Which base should I use?

A: Use


 for robustness; use 

only for speed.
FeaturePotassium Carbonate (

)
Sodium Hydride (

)
Mechanism Heterogeneous (surface reaction).Homogeneous (once dissolved/reacted).
Oxidation Risk Low. Milder basicity (

conjugate ~10) minimizes quinone formation.
High. Strong base generates high concentration of di-anion rapidly.
C-Alkylation Rare.Possible with reactive halides (e.g., benzyl/allyl).[1]
Recommendation Preferred for scale-up and purity. Use only if alkyl halide is unreactive.
Module 2: Visualizing the Pathway

The following diagram illustrates the competing pathways. Your goal is to navigate the "Green Path" while blocking the "Red Path."

G HQ Hydroquinone MonoAnion Mono-Phenoxide HQ->MonoAnion Deprotonation Base Base (K2CO3) MonoEther Mono-Alkylated Intermediate MonoAnion->MonoEther R-X (Fast) Quinone p-Benzoquinone (Oxidation/Tar) MonoAnion->Quinone O2 (Air) Avoid This! C_Alk C-Alkylated Byproduct MonoAnion->C_Alk Solvent Effect (e.g. MeOH) BisProduct Bis-Alkylated Product (Target) MonoEther->BisProduct R-X (Slow) Requires Heat/Time

Figure 1: Reaction pathway analysis. Note the critical branch point at the Mono-Phenoxide stage where oxidation can derail the synthesis.

Module 3: Advanced Protocol (PTC-Enhanced)

This protocol utilizes Phase Transfer Catalysis (PTC) .[2][3] This is superior to standard neat reflux because it allows the use of milder bases (


) while maintaining high reactivity through "ion pairing," which pulls the phenoxide into the organic phase.
Reagents:
  • Hydroquinone (1.0 eq)

  • Alkyl Halide (2.5 eq) — Note: If using Alkyl Chloride, add 0.1 eq KI (Finkelstein condition).

  • Potassium Carbonate (4.0 eq) — Must be anhydrous/freshly ground.

  • Catalyst: TBAI (Tetrabutylammonium iodide) (0.05 eq / 5 mol%) or 18-Crown-6.

  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Workflow:
  • System Inertion:

    • Flame-dry a 3-neck round bottom flask.

    • Connect a reflux condenser and a nitrogen inlet.

    • Flush with

      
       for 15 minutes.
      
  • Deprotonation (The "Yellow" Phase):

    • Add Hydroquinone and solvent (ACN).

    • Add ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      .[4]
      
    • Crucial: Stir for 30 mins at room temperature under

      
      . The solution may turn pale yellow (phenoxide formation). If it turns black here, your 
      
      
      
      line has a leak.
  • Catalyst & Alkylation:

    • Add the TBAI catalyst.[5][4]

    • Add the Alkyl Halide dropwise via syringe.

    • Heat to reflux (

      
       for ACN).
      
  • Monitoring:

    • Monitor via TLC. You will see the Mono-spot appear first, then fade as the Bis-spot grows.

    • Troubleshooting: If the Mono-spot persists after 12 hours, add another 0.5 eq of Alkyl Halide and 0.5 eq of Base.

  • Workup (Oxidation Removal):

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      ).
      
    • Wash Step: Dissolve residue in EtOAc. Wash with 10% NaOH (removes unreacted Hydroquinone and Mono-ether) followed by Sodium Bisulfite solution (reduces any trace quinones/color).

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose failures in real-time.

Troubleshooting Start Problem Detected Issue1 Low Yield / Incomplete Reaction Start->Issue1 Issue2 Black/Dark Mixture Start->Issue2 CheckTLC Check TLC: Mono-product remains? Issue1->CheckTLC O2Check Was N2 used? Issue2->O2Check SolventCheck Switch Solvent: Use DMF or add TBAI CheckTLC->SolventCheck Yes TempCheck Increase Temp: Reflux not vigorous enough CheckTLC->TempCheck Yes RedAgent Add NaHSO3 (Bisulfite) wash O2Check->RedAgent Yes Restart Restart with Strict Inert Atmosphere O2Check->Restart No

Figure 2: Troubleshooting logic for common alkylation failures.

References
  • Duan, H. (2023).[6] "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents." Academic Journal of Materials & Chemistry, 4(4), 41-45.[6] Link

  • Lu, X., et al. (2012). "Phase-Transfer Catalysts in the O-Alkylation of 2-Hydroxynaphthoquinones." Synthesis, 44, 3225–3230. Link

  • Adjiman, C., et al. (2021). "Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions." Reaction Chemistry & Engineering. Link

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[7][8][9] Link

Sources

Solubility issues of 1,4-Bis(10-bromodecoxy)benzene in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,4-Bis(10-bromodecoxy)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the solubility challenges associated with this molecule. Our goal is to equip you with the knowledge and practical steps to overcome these issues in your experimental work.

Introduction: Understanding the Molecule

1,4-Bis(10-bromodecoxy)benzene is a molecule characterized by a central aromatic benzene ring flanked by two long brominated decoxy chains. This unique structure, featuring a hydrophobic core, polar ether linkages, and long, nonpolar aliphatic chains, presents specific challenges for solubility. The principles of "like dissolves like" are paramount in addressing these challenges.[1] This guide provides a systematic approach to solvent selection and dissolution enhancement techniques.

Troubleshooting Guide: Addressing Common Solubility Issues

This section is formatted as a series of common problems you might encounter in the lab, followed by detailed, step-by-step solutions and the scientific rationale behind them.

Issue 1: My 1,4-Bis(10-bromodecoxy)benzene won't dissolve in my chosen solvent at room temperature.

This is a common starting point for many researchers. The high molecular weight and long aliphatic chains of 1,4-Bis(10-bromodecoxy)benzene often lead to low solubility in many common solvents at ambient temperatures.

Step-by-Step Troubleshooting Protocol:

  • Initial Solvent Selection: Based on the molecule's structure, start with non-polar or moderately polar aprotic solvents. The long C10 chains suggest that solvents capable of accommodating these hydrophobic chains will be more effective.[2]

    • Recommended starting solvents: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Toluene.

  • Gentle Heating: If solubility is limited at room temperature, gently warm the mixture. Increased thermal energy can help overcome the lattice energy of the solid and improve solute-solvent interactions.[3]

    • Procedure: Warm the solvent to 40-60°C while stirring. Monitor for dissolution. Be mindful of the solvent's boiling point.

  • Sonication: If heating is not sufficient or desirable, use an ultrasonic bath. Sonication provides mechanical agitation that can break up solid aggregates and enhance dissolution.

    • Procedure: Place the sealed vial containing the mixture in a sonicator for 15-30 minute intervals.

  • Solvent Mixtures: If single solvents are ineffective, try a solvent mixture. For instance, a small amount of a more polar solvent might disrupt intermolecular interactions, but the bulk of the solvent should remain non-polar to solvate the aliphatic chains.

    • Example: A 9:1 mixture of Toluene:DMF.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 1,4-Bis(10-bromodecoxy)benzene that influence its solubility?

A1: The solubility of 1,4-Bis(10-bromodecoxy)benzene is primarily governed by three structural features:

  • The Central Benzene Ring: This aromatic core is hydrophobic and contributes to solubility in non-polar aromatic solvents like toluene.

  • The Ether Linkages: The two ether groups introduce some polarity, but they are sterically hindered by the long alkyl chains, limiting their interaction with polar solvents.[4][5]

  • The Two 10-Bromodecoxy Chains: These long aliphatic chains are the dominant feature, making the molecule overall very non-polar and "greasy." They are best solvated by non-polar organic solvents. The terminal bromine atoms add to the molecular weight and have a minor impact on polarity.

Q2: Why is 1,4-Bis(10-bromodecoxy)benzene poorly soluble in polar solvents like ethanol or water?

A2: The molecule's long, non-polar alkyl chains are unable to form favorable interactions with the highly polar, hydrogen-bonding network of solvents like water or ethanol. The energy required to break the strong hydrogen bonds of the solvent to accommodate the large, non-polar molecule is not compensated by favorable solute-solvent interactions, leading to poor solubility.[1]

Q3: Can I use polar aprotic solvents like DMF or DMSO?

A3: While the molecule is predominantly non-polar, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) may have some success, particularly with heating. These solvents have a high boiling point and a strong ability to dissolve a wide range of organic molecules. For related polymeric structures with dialkoxybenzene moieties, DMF and DMSO have shown some utility.[6] However, they should not be the first choice. A screening approach is recommended.

Q4: Are there any safety precautions I should take when heating solvents to dissolve 1,4-Bis(10-bromodecoxy)benzene?

A4: Absolutely. Always work in a well-ventilated fume hood. Be aware of the flash point and boiling point of your chosen solvent. Use a heating mantle with a stirrer and a condenser to prevent solvent evaporation and potential ignition. Avoid open flames. Refer to the Material Safety Data Sheet (MSDS) for both the solvent and the solute before starting your experiment.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Solubility Determination

This protocol outlines a method for systematically testing a range of solvents to find a suitable one for 1,4-Bis(10-bromodecoxy)benzene.

Materials:

  • 1,4-Bis(10-bromodecoxy)benzene

  • A selection of organic solvents (see table below)

  • Small vials with caps

  • Vortex mixer

  • Hot plate/stirrer or heating block

  • Ultrasonic bath

Procedure:

  • Preparation: Weigh out a small, consistent amount of 1,4-Bis(10-bromodecoxy)benzene (e.g., 1-2 mg) into a series of labeled vials.

  • Solvent Addition: Add a measured volume of each test solvent (e.g., 1 mL) to the corresponding vial.

  • Room Temperature Test:

    • Cap the vials securely.

    • Vortex each vial for 30 seconds.

    • Allow the vials to stand for 5 minutes and visually inspect for dissolution. Record your observations.

  • Heating Test:

    • For solvents that did not fully dissolve the compound, place the vials on a hot plate set to a moderate temperature (e.g., 50°C).

    • Stir or periodically vortex the vials for up to 30 minutes.

    • Record your observations.

  • Sonication Test:

    • If dissolution is still incomplete, place the vials in an ultrasonic bath for 15-minute intervals.

    • Record your observations.

Recommended Solvents for Screening:

Solvent ClassRecommended SolventsRationale
Non-Polar Toluene, Hexane, CyclohexaneTo solvate the long aliphatic chains and the aromatic core.
Chlorinated Dichloromethane (DCM), ChloroformGood general solvents for a wide range of organic molecules.
Ethers Tetrahydrofuran (THF), Diethyl EtherThe ether functionality may interact favorably with the ether linkages in the molecule.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High boiling points and strong solvating power, to be used if other solvents fail.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with 1,4-Bis(10-bromodecoxy)benzene.

Solubility_Troubleshooting start Start: Dissolve 1,4-Bis(10-bromodecoxy)benzene solvent_selection Select Solvent (e.g., DCM, Toluene, THF) start->solvent_selection dissolve_rt Attempt to Dissolve at Room Temperature solvent_selection->dissolve_rt check_rt Is it Soluble? dissolve_rt->check_rt success Success: Proceed with Experiment check_rt->success Yes heat Apply Gentle Heat (40-60°C) check_rt->heat No check_heat Is it Soluble? heat->check_heat check_heat->success Yes sonicate Use Sonication check_heat->sonicate No check_sonicate Is it Soluble? sonicate->check_sonicate check_sonicate->success Yes solvent_mixture Try a Solvent Mixture (e.g., Toluene/DMF 9:1) check_sonicate->solvent_mixture No check_mixture Is it Soluble? solvent_mixture->check_mixture check_mixture->success Yes re_evaluate Re-evaluate Experiment or Consult Specialist check_mixture->re_evaluate No

Caption: Troubleshooting workflow for dissolving 1,4-Bis(10-bromodecoxy)benzene.

References

  • PubChem. (n.d.). 1,4-Bis(1-bromoethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Bis(bromoacetyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Bis(bromomethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. Retrieved from [Link]

  • Moulay, S. (2009). Polymers with dihydroxy/dialkoxybenzene moieties. Comptes Rendus Chimie, 12(5), 577-601.
  • Google Patents. (n.d.). US5300693A - Process for the preparation of 1,4-bis(4-fluorobenzoyl)-benzene.
  • ResearchGate. (2015, May 2). Which solvent is best for dissolving long chain fatty acids? Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • YouTube. (2023, January 15). Multi-step Synthesis of Substituted Benzenes. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1,4-dibromo-2,3,5,6-tetrafluoro- (CAS 344-03-6). Retrieved from [Link]

  • ACS Publications. (2022). Dissolution Behavior of Polycyclic Aromatic Hydrocarbons in Heavy Oil in the Presence of Supercritical Cyclohexane. ACS Omega.
  • Wiley Online Library. (2023). Synthesis and Properties of Photoluminescent 1,4-Bis(α-cyano-4-methoxystyryl)benzenes.
  • CK-12 Foundation. (2026, January 6). Physical and Chemical Properties of Ethers. Retrieved from [Link]

  • ResearchGate. (2023).
  • PubChem. (n.d.). Benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzene. Retrieved from [Link]

  • YouTube. (2019, March 7). Aromatic Side Chain Oxidation to Carboxylic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

  • Reddit. (n.d.).
  • CORE. (n.d.). Aromatic Compounds and Ester Polymeric Solvents Interactions.
  • Google Patents. (n.d.). US20050137431A1 - Process for eco-friendly synthesis of bromobenzene.
  • Google Patents. (n.d.). WO2005061423A1 - A process for eco-friendly synthesis of bromobenzene.

Sources

Technical Support Center: Long-Chain Bromoalkoxy Benzene Purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Specialist: Senior Application Scientist | Ticket: #882-LK-PUR

Introduction: The "Grease" Problem

Welcome to the technical support center. If you are synthesizing long-chain bromoalkoxy benzenes (typically via Williamson ether synthesis or Mitsunobu reactions), you are likely facing the "grease" problem. These molecules—often intermediates for liquid crystals, surfactants, or PROTAC linkers—straddle the line between small molecules and polymers. They oil out during crystallization, smear on silica columns, and trap solvents tenaciously.

This guide moves beyond standard textbook advice. We treat purification not as a cleanup step, but as a logic gate determined by your specific impurity profile.

Module 1: Critical Impurity Profiling

Q: Why is my product purity stuck at 85% despite running a column?

A: You are likely co-eluting a specific impurity that mimics your product's polarity. In bromoalkoxy benzene synthesis, your enemy is rarely the starting material—it is the statistical byproducts .

The Impurity Hierarchy
Impurity TypeOriginPolarity Relative to ProductRemoval Strategy
Unreacted Phenol Starting MaterialHigh (Polar)Chemical Wash: 1M NaOH wash during workup. Do not rely on a column for this.
Dibromoalkane Excess ReagentLow (Non-polar)Distillation: Kugelrohr (see Module 3).[1] Hard to separate via silica if chain >C8.
Bis-alkoxy Dimer Side ReactionLow (Non-polar)Prevention: This is the "Killer Impurity." See Logic Diagram below.
Alkene EliminationVery LowFlash Chromatography: Elutes at solvent front.
The "Killer Impurity" Logic (Bis-alkylation)

If you use a 1:1 stoichiometry of Phenol:Dibromoalkane, you statistically guarantee the formation of the dimer (Ph-O-Alkyl-O-Ph). This dimer often co-crystallizes with your product.

The Fix: You must use a significant excess of the dibromoalkane (3–5 equivalents) to statistically favor the mono-substituted product. It is easier to remove excess alkyl halide (via distillation) than to separate the dimer.

PurificationLogic start Crude Reaction Mixture check_phenol Check 1: Unreacted Phenol? start->check_phenol wash Action: 1M NaOH Wash (Convert to Phenoxide) check_phenol->wash Yes check_state Check 2: Physical State? check_phenol->check_state No wash->check_state solid Waxy Solid check_state->solid oil Viscous Oil check_state->oil cryst Recrystallization (Solvent Switch) solid->cryst kugel Kugelrohr Distillation (Remove Excess Bromide) oil->kugel column Flash Chromatography (Final Polish) cryst->column If purity <98% kugel->column If purity <98%

Caption: Decision matrix for selecting the primary purification vector based on impurity type and physical state.

Module 2: The "Oiling Out" Crisis (Crystallization)

Q: My product forms a milky oil at the bottom of the flask instead of crystals. How do I fix this?

A: "Oiling out" occurs because the long alkyl chain increases the entropy of the molecule, lowering the melting point. When the solution cools, the product separates as a liquid phase (oil) before it reaches the ordering temperature required for crystal lattice formation.

Troubleshooting Protocol: The Two-Solvent Switch

Do not use a single solvent. You need a system that allows you to control the saturation point precisely at a temperature above the oiling-out point.

  • Dissolution: Dissolve the crude waxy solid in the minimum amount of a good solvent (e.g., Acetone or THF) at 40°C.

  • Precipitation: Slowly add a poor solvent (e.g., Water or Methanol) dropwise until persistent turbidity appears.

  • The Re-heat: Heat the mixture back to boiling until clear.

  • The Slow Cool (Critical): Turn off the heat and let the flask sit in the oil bath as it cools to room temperature. Do not place it directly on a cold bench.

    • Why? Rapid cooling traps impurities and forces oiling out. Slow cooling allows the lattice to reject impurities.

  • Seeding: If oil droplets form, add a "seed" crystal (if available) or scratch the glass side with a rod. If it oils out again, you must reheat and add slightly more "good solvent."[2][3]

Recommended Solvent Pairs:

  • Ethanol / Water: Best for polar ether linkages.

  • Acetone / Hexane: Good for very lipophilic chains (>C10).

  • Ethyl Acetate / Hexane: Standard, but often leads to oiling if cooling is too fast.

Module 3: Kugelrohr Distillation (The Secret Weapon)

Q: I used excess dibromoalkane to prevent dimers, but now I can't get rid of the extra reagent.

A: Standard rotovaps cannot remove dibromoalkanes (b.p. >200°C). Running a column is expensive because the non-polar dibromoalkane streaks and overlaps with your product. The solution is Kugelrohr Distillation (Bulb-to-Bulb).[1][4][5]

Protocol: Vacuum Sublimation/Distillation

This method exploits the boiling point gap.[4] Long-chain bromoalkoxy benzenes have very high boiling points (>300°C), while dibromoalkanes boil lower (150–250°C).

  • Setup: Load the crude oil into the terminal bulb of the Kugelrohr apparatus.

  • Vacuum: Apply high vacuum (<0.5 mmHg). This is non-negotiable.

  • Rotation: Start rotation to create a thin film (maximizes surface area).

  • Stepwise Heating:

    • Step A (Solvent Strip): 50°C to remove residual EtOAc/Hexane.

    • Step B (The Cut): Ramp to 120–160°C (depending on chain length). The excess dibromoalkane will distill into the cooled receiving bulb.

    • Step C (The Product): The residue in the original flask is your purified product.

    • Note: If your product is volatile enough, you can distill it to the next bulb, leaving the heavy dimer/polymer "tar" behind.

Module 4: Chromatography Guidelines

Q: The spots on my TLC plate are streaking. What column conditions should I use?

A: Streaking usually indicates poor solubility in the mobile phase or acidic decomposition.

Stationary Phase Selection
  • Standard Silica (SiO2): Suitable for chains up to C12.

  • Reverse Phase (C18): Mandatory for chains >C12.

    • Reasoning: On normal silica, very long alkyl chains interact weakly, causing band broadening. On C18, the alkyl chain interacts strongly with the stationary phase, providing sharp resolution based on chain length.

Mobile Phase Optimization

Avoid 100% Hexane. Even though the molecule is non-polar, the ether oxygen requires a modifier to prevent tailing.

Chain LengthStationary PhaseRecommended Gradient
C2 – C8 Silica (Normal)Hexane (95%) / EtOAc (5%) → Hexane (80%) / EtOAc (20%)
C9 – C12 Silica (Normal)Hexane (98%) / DCM (2%) → Hexane (90%) / DCM (10%)
> C12 C18 (Reverse)Acetonitrile (80%) / Water (20%) → 100% Acetonitrile

Visualization Tip: Long alkyl chains dilute the UV activity of the benzene ring. If UV detection (254 nm) is weak, use Iodine Staining (reversible, binds to alkyl chains) or KMnO4 (oxidizes the alkyl chain/alkene impurities).

References
  • Williamson Ether Synthesis Optimization

    • Title: Technical Support Center: Optimizing Williamson Ether Synthesis with Long-Chain Alkyl Halides.
    • Source: BenchChem.[6]

  • Kugelrohr Distillation Methodology

    • Title: Kugelrohr Distill
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Recrystallization of Oily Compounds

    • Title: How to recrystallize an oily compound after column chrom
    • Source: ResearchG
    • URL:[Link]

  • Separation of Alkylphenols

    • Title: Separation of alkylphenols by normal-phase and reversed-phase high-performance liquid chromatography.[7][8]

    • Source: Analytical Chemistry (ACS Public
    • URL:[Link]

Sources

Controlling mono- vs bis-substitution in hydroquinone alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Mono- vs. Bis-Substitution in Hydroquinone Alkylation Audience: Medicinal Chemists, Process Development Scientists

Welcome to the Technical Support Center

Current Status: Operational Primary Directive: Optimize selectivity for 4-alkoxyphenols (Mono-ether) vs. 1,4-dialkoxybenzenes (Bis-ether).

This guide addresses the kinetic and thermodynamic challenges inherent in the alkylation of hydroquinone (1,4-dihydroxybenzene). Unlike standard phenol alkylation, hydroquinone presents a competitive substrate problem where the product of the first reaction (mono-ether) is often more reactive than the starting material, leading to over-alkylation (bis-product).

Part 1: The Diagnostic Core (The "Why")

Before adjusting your flask, you must understand the electronic causality driving your impurity profile.

The Reactivity Paradox

In a standard Williamson ether synthesis, you might expect the statistical factor (two -OH groups vs. one) to favor mono-alkylation. However, electronic effects often override statistics.

  • Electron Donating Effect: The alkoxy group (-OR) formed after the first alkylation is a strong Electron Donating Group (EDG).

  • Nucleophilicity Shift: This EDG increases the electron density of the remaining phenoxide ring, making the second hydroxyl group (or phenoxide) more nucleophilic than the first.

  • The Result (

    
    ):  The rate of the second alkylation (
    
    
    
    ) often exceeds the rate of the first (
    
    
    ), causing the reaction to "run away" to the bis-product once the mono-product is formed.
Visualizing the Pathway

The following diagram illustrates the competitive kinetics and the "Danger Zone" where bis-alkylation dominates.

ReactionPathway cluster_conditions Critical Control Factors HQ Hydroquinone (Starting Material) Mono 4-Alkoxyphenol (Mono-Product) HQ->Mono k1 (Slow) Requires Deprotonation Bis 1,4-Dialkoxybenzene (Bis-Impurity) Mono->Bis k2 (Fast) Enhanced Nucleophilicity Stoich Stoichiometry Stoich->Mono Base Base Strength Base->HQ Solvent Solvation

Figure 1: Kinetic pathway of hydroquinone alkylation. The red arrow (


) represents the undesired acceleration of the second substitution due to electronic activation.

Part 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users in the field.

Scenario A: "I am getting >30% Bis-product regardless of how slowly I add the alkyl halide."

Diagnosis: You are likely operating under conditions where


, or your local concentration of base is too high.
Root Cause:  Even with slow addition, if the deprotonated mono-product is more nucleophilic and present in a high-concentration pocket, it will scavenge the alkyl halide.

Corrective Actions:

  • The "Statistical Flood" Technique: Increase the stoichiometry of Hydroquinone to 3.0 – 5.0 equivalents relative to the alkyl halide. This statistically forces the alkyl halide to encounter unreacted Hydroquinone rather than the mono-product.

    • Why: It overwhelms the kinetic advantage of the mono-product with the sheer abundance of the starting material.

  • Switch to Solid-Liquid Phase Transfer (SL-PTC):

    • Protocol: Use solid

      
       in Acetone or Acetonitrile (aprotic) rather than fully dissolved bases like NaH/DMF.
      
    • Mechanism:[1][2][3][4][5][6][7] The low solubility of the base ensures the concentration of the dianion is negligible. The surface-mediated reaction favors mono-deprotonation.

Scenario B: "My reaction mixture turns black/tarry, and yield is low."

Diagnosis: Quinone oxidation.[2][4] Root Cause: Hydroquinone is easily oxidized to benzoquinone (black/brown) in the presence of base and oxygen. Benzoquinone can then polymerize or react via Michael addition, forming tar.

Corrective Actions:

  • Inert Atmosphere: Strictly sparge solvents with Argon or Nitrogen for 15 minutes prior to base addition.

  • Reducing Agent Additive: Add a pinch (5-10 mol%) of Sodium Dithionite (

    
    )  or Sodium Bisulfite to the reaction mixture. This creates a reducing environment that reverts any formed quinone back to hydroquinone.
    
Scenario C: "I cannot separate the Mono-product from the excess Hydroquinone."

Diagnosis: Solubility management failure.[8] Root Cause: Both species are highly polar phenols.

Corrective Actions:

  • The "Water Crash" Method:

    • Dilute the reaction mixture with water.

    • Bis-product: Usually precipitates immediately (filter it off).

    • Mono-product: Often precipitates upon acidification or cooling (collect).

    • Hydroquinone: Remains soluble in water (discard in filtrate).

  • Selective Extraction:

    • Partition between water and Toluene. Hydroquinone stays in water; Mono- and Bis-ethers move to Toluene.

    • Wash the Toluene layer with 0.1 M NaOH . The Mono-ether (phenolic) will move into the aqueous base layer (as a salt), while the Bis-ether (neutral) stays in Toluene. Acidify the aqueous layer to recover pure Mono-ether.

Part 3: Validated Experimental Protocols

Choose the protocol that matches your available reagents and selectivity requirements.

Protocol Selection Matrix
FeatureMethod A: Classical Williamson Method B: Phase Transfer Catalysis (PTC) Method C: Oxidative Etherification (Green)
Primary Mechanism

(Solution Phase)

(Interfacial)
Radical/Semiquinone
Selectivity (Mono:Bis) Moderate (requires excess HQ)HighVery High (>95%)
Reagents

, Acetone/DMF
TBAB, Toluene/Water

, Alcohol,

Best For Routine, small scaleScalable, process chemistryHigh-value substrates
Method A: High-Selectivity Phase Transfer Catalysis (PTC)

Recommended for difficult substrates where bis-alkylation is persistent.

Reagents:

  • Hydroquinone (1.0 eq)

  • Alkyl Halide (1.0 eq)

  • Toluene (Solvent)[8]

  • 50% NaOH (aq) (Base)[8]

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq - Catalyst)

Workflow:

  • Setup: Dissolve Hydroquinone and TBAB in Toluene.

  • Activation: Add the 50% NaOH solution. Note: The organic phase remains distinct.

  • Addition: Add Alkyl Halide dropwise at room temperature.

  • Mechanism Check: The TBAB transports the phenoxide anion into the organic phase in small, controlled concentrations. This "starvation" kinetics prevents the runaway reaction to the bis-product.

  • Workup: Separate phases. Wash organic layer with 1M HCl. Evaporate Toluene.

Method B: The "Green" Oxidative Etherification

A modern approach avoiding alkyl halides entirely (Reference 1.1).

Reagents:

  • Hydroquinone (1.0 eq)

  • Alcohol (e.g., Methanol, Ethanol) (Solvent & Reagent)

  • 
     (0.1 - 0.5 eq)
    
  • Catalytic

    
    
    

Workflow:

  • Dissolution: Dissolve HQ in the alcohol (e.g., MeOH).

  • Catalysis: Add catalytic

    
     and 
    
    
    
    .
  • Reaction: Heat to reflux.

  • Mechanism: The reaction proceeds via a semiquinone intermediate generated by

    
     oxidation.[2][4] This radical species is highly selective for mono-substitution due to steric and electronic gating.
    
  • Result: High yield of 4-alkoxyphenol with minimal bis-ether.

Part 4: Decision Logic for Optimization

Use this logic flow to determine your next experimental move.

OptimizationLogic Start Start Optimization CheckYield Analyze Crude HPLC/TLC Start->CheckYield BisHigh Bis-Impurity > 15%? CheckYield->BisHigh Yes Action: Reduce Base Strength OR Increase HQ Equiv (3-5x) BisHigh->Yes Yes No No BisHigh->No No CheckOx Oxidation Observed? No->CheckOx Is mixture black? OxYes Action: Add Na2S2O4 Sparge with Argon CheckOx->OxYes Yes OxNo Action: Proceed to Extraction/Workup CheckOx->OxNo No

Figure 2: Troubleshooting decision tree for hydroquinone alkylation.

References

  • Gambarotti, C., et al. (2013).[2] Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. Current Organic Chemistry.

  • Srivastava, S., et al. (2022).[9] Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols. The Journal of Organic Chemistry. (Demonstrates selectivity principles in alkylation).

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions.

  • Phasetransfer.com. (2005).[6] Industrial Phase-Transfer Catalysis: Selective Mono-Alkylation.

  • Wikipedia. Thermodynamic and Kinetic Reaction Control.

Sources

Recrystallization solvents for 1,4-bis(10-bromodecoxy)benzene purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvents & Purification Protocols Ticket ID: #PUR-882-C10 Assigned Specialist: Senior Application Scientist, Organic Materials Div.

Executive Summary & Molecule Profile

User Query: "I am synthesizing 1,4-bis(10-bromodecoxy)benzene via Williamson ether synthesis and need a reliable recrystallization solvent to remove the mono-substituted impurity and excess alkyl halide."

Technical Insight: 1,4-bis(10-bromodecoxy)benzene is a para-substituted dialkoxybenzene featuring a rigid aromatic core flanked by two lipophilic decyl chains terminated with bromine.

  • Core Characteristics: Semi-polar ether linkages, non-polar alkyl chains.

  • Solubility Profile: "Janus-faced" solubility. The C10 chains impart significant lipophilicity, making it soluble in non-polar solvents (toluene, chloroform), while the aromatic ether core allows partial solubility in polar aprotic solvents (acetone, THF).

  • Critical Impurities:

    • 4-(10-bromodecoxy)phenol (Mono-substituted): More polar due to the phenolic -OH.

    • 1,10-Dibromodecane (Starting Material): Highly non-polar liquid/low-melting solid.

Solvent Selection Guide (Q&A)

Q1: What is the "Gold Standard" solvent for this purification?

A: Ethanol (absolute or 95%) or an Ethanol/Acetone mixture.

The Mechanism (Why?):

  • Polarity Discrimination: The target molecule (Bis-product) is significantly less polar than the mono-substituted phenol impurity and less soluble in cold ethanol than the starting dibromide.

  • Thermodynamics: At boiling point (

    
    ), the C10 chains gain enough conformational freedom to dissolve in ethanol. Upon cooling, the rigid aromatic stacking interactions drive crystallization, while the flexible impurities (excess dibromide) remain in the mother liquor.
    
Q2: My product "oils out" instead of crystallizing. Why?

A: This is a classic issue with long-chain (


) alkylated aromatics. It occurs when the solute separates as a liquid phase before the solution reaches the crystallization temperature.
  • Cause: The melting point of the solvated product is lower than the temperature at which the solution becomes saturated.

  • Fix: Switch to a solvent system with a slightly higher boiling point or better solubilizing power for the alkyl chains.

    • Recommendation: Add Acetone or Ethyl Acetate to the Ethanol. The ratio should be just enough to keep the oil in solution at

      
      , forcing precipitation only upon deep cooling.
      
Q3: Can I use Hexanes or Toluene?

A: Generally, No for recrystallization, but Yes for washing.

  • Reasoning: The compound is often too soluble in toluene, leading to poor recovery. Hexanes might precipitate the product too quickly, trapping impurities.

  • Pro-Tip: If you have significant unreacted 1,10-dibromodecane, wash the crude solid with cold hexanes before recrystallization. The dibromide is highly soluble in hexanes; the Bis-product is less so.

Quantitative Solvent Data

Solvent SystemPolarity Index (

)
Capacity for Bis-ProductImpurity Rejection (Mono-OH)Impurity Rejection (Dibromide)Rec. Use Case
Ethanol (100%) 5.2Moderate (Hot)HighModeratePrimary Choice
Acetone 5.1HighLowLowCo-solvent only
Ethanol:Acetone (4:1) ~5.2High (Hot)ModerateModeratePrevents Oiling Out
Ethyl Acetate 4.4Very HighLowLowUse if EtOH fails
Hexanes 0.1Low (Cold)LowHigh Pre-wash only

Standard Operating Procedure (SOP)

Workflow: Recrystallization of 1,4-bis(10-bromodecoxy)benzene

Prerequisites: Crude solid (dried), Hot plate, Erlenmeyer flask, Ethanol, Acetone.

  • Pre-Wash (Crucial Step):

    • Triturate the crude solid with cold hexanes (

      
      ) for 10 minutes.
      
    • Filter.[1][2] This removes the bulk of unreacted 1,10-dibromodecane.

  • Dissolution:

    • Place the solid in an Erlenmeyer flask.

    • Add Ethanol (approx. 10-15 mL per gram of solid).

    • Heat to reflux (

      
      ) with stirring.
      
    • Checkpoint: If the solid does not dissolve completely, add Acetone dropwise through the condenser until clear.

  • Clarification (Optional):

    • If insoluble particles (salts like KBr) remain, perform a hot filtration.

  • Crystallization:

    • Remove from heat and allow to cool to Room Temperature (RT) slowly (over 30-60 mins).

    • Note: Rapid cooling promotes oiling out.

    • Once at RT, place in an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation:

    • Vacuum filter the white/off-white crystals.

    • Wash with cold Ethanol (

      
      ).
      
    • Dry under vacuum at

      
      .
      

Troubleshooting Logic (Visualized)

Decision Tree: Solving Purity & Phase Separation Issues

RecrystallizationLogic Start Start: Crude Solid CheckImpurity Analyze Crude (TLC/NMR) Major Impurity? Start->CheckImpurity Dibromide Excess 1,10-Dibromodecane CheckImpurity->Dibromide MonoPhenol Mono-substituted Phenol CheckImpurity->MonoPhenol PreWash Triturate with Cold Hexanes Dibromide->PreWash Non-polar impurity SolventChoice Dissolve in Hot Ethanol MonoPhenol->SolventChoice Polar impurity stays in EtOH PreWash->SolventChoice Observation Observation upon Cooling SolventChoice->Observation Crystals Crystals Form Observation->Crystals Success OilingOut Oiling Out (Liquid Phase) Observation->OilingOut Phase separation NoPrecip No Precipitation Observation->NoPrecip Too soluble Final Filter & Dry Crystals->Final FixOil Reheat -> Add Acetone (10%) OilingOut->FixOil FixNoPrecip Concentrate -> Add Water (Dropwise) NoPrecip->FixNoPrecip FixOil->Observation Retry cooling FixNoPrecip->Observation

Caption: Logic flow for selecting purification steps based on impurity profile and phase behavior.

Advanced Troubleshooting (FAQs)

Q: The crystals are sticky/waxy. How do I fix this?

Diagnosis: Solvent inclusion or residual dibromide. Solution:

  • Drying: Ensure the product is dried under high vacuum. Long alkyl chains can trap solvent molecules (solvates).

  • Recrystallization #2: Recrystallize again from Methanol . Methanol is less soluble for the alkyl chains than ethanol, often yielding harder, more defined crystals for C10-substituted benzenes.

Q: My yield is low (<50%).

Diagnosis: Product is too soluble in the chosen volume of ethanol. Solution:

  • Concentration: Evaporate 50% of the solvent before cooling.

  • Anti-solvent: Add water dropwise to the hot ethanol solution until a faint turbidity persists, then let it cool. Water drastically reduces the solubility of the hydrophobic C10 chains.

References

  • BenchChem. (2025). Synthesis of 1,2,4-Tributoxybenzene from Hydroquinone: An In-depth Technical Guide. Retrieved from (General protocol for alkoxybenzene synthesis and purification).

  • Royal Society of Chemistry. (2012). General procedure for the synthesis of 1,4-dialkoxybenzenes. Retrieved from (Specifics on recrystallization of dialkoxybenzenes from ethanol).

  • National Institutes of Health (PubChem). (2025). 1,4-Dibromo-2,5-bis(12-bromododecoxy)benzene Compound Summary. Retrieved from (Physical properties of long-chain brominated alkoxybenzenes).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Validation & Comparative

FTIR Analysis of Alkyl Aryl Ether Linkages: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the efficacy of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of alkyl aryl ether linkages—a critical structural motif in pharmaceuticals (e.g., anisole derivatives, vanillin) and lignocellulosic biomass. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, this analysis demonstrates that FTIR offers superior throughput and cost-efficiency for routine functional group verification and reaction monitoring. We provide a validated Attenuated Total Reflectance (ATR) protocol and a comparative analysis against Raman and NMR methodologies to assist researchers in selecting the optimal analytical tool.

Technical Deep Dive: The Physics of the Ether Linkage

The alkyl aryl ether linkage (


) presents a unique vibrational signature due to the hybridization difference between the oxygen-bound carbons. Unlike dialkyl ethers (

), the aryl-oxygen bond involves

conjugation, which increases bond order and force constant, shifting vibrational frequencies.
Vibrational Modes & Assignments

The primary diagnostic bands arise from C–O–C stretching vibrations, which are coupled with aromatic ring vibrations.

Vibrational ModeFrequency Range (cm⁻¹)IntensityMechanistic Origin
Asymmetric C–O–C Stretch 1200 – 1275 StrongCoupling of the C(aryl)–O stretch with ring vibrations. The dipole moment change is significant due to the electronegativity difference and resonance.
Symmetric C–O–C Stretch 1020 – 1075 Medium/StrongPrimarily the O–C(alkyl) stretching motion.
Aromatic Ring Breathing 1450 – 1600 VariableSkeletal vibrations of the benzene ring, often enhanced or shifted by the ether substituent.
C–H Stretching (Methoxy) 2835 – 2850 WeakSymmetric C–H stretching of the methyl group attached to oxygen (e.g., in anisole).

Key Insight: The asymmetric stretch at ~1250 cm⁻¹ is the "fingerprint" for alkyl aryl ethers. A shift or disappearance of this peak is the primary indicator of ether cleavage (e.g., in drug metabolism studies or lignin depolymerization).

Comparative Analysis: FTIR vs. Alternatives

To ensure scientific integrity, we compare FTIR against its primary alternatives: Raman Spectroscopy and NMR. This comparison guides the user on when to deploy FTIR versus when to invest in higher-resolution techniques.

Performance Matrix
FeatureFTIR (ATR Mode) Raman Spectroscopy ¹H / ¹³C NMR
Primary Detection Dipole moment changes (Polar bonds like C-O)Polarizability changes (Non-polar/Symmetric bonds)Nuclear spin environment (Connectivity)
Ether Sensitivity High (C-O stretch is very polar)Low (C-O stretch is weak in Raman)High (Distinct chemical shifts)
Sample State Solid, Liquid, Film (No prep with ATR)Solid, Liquid (Interference from fluorescence)Solution (Requires deuterated solvents)
Throughput < 1 min per sample< 2 min per sample10–30 min per sample
Cost per Scan LowLowHigh
Water Tolerance Low (Water absorbs IR strongly)High (Water is Raman inactive)Medium (Solvent suppression needed)
Strategic Selection Logic
  • Choose FTIR for rapid quality control (QC) of raw materials (e.g., checking purity of anisole intermediates) or monitoring reaction endpoints where the C-O bond forms/breaks. The C-O stretch is infrared-active and intense.

  • Choose NMR when de novo structural elucidation is required to determine exactly where the ether linkage is located on a complex ring system.

  • Choose Raman only if analyzing aqueous reaction mixtures in situ, as water obscures the FTIR fingerprint region.

Decision Workflow

The following diagram illustrates the logical pathway for selecting the appropriate analytical technique.

MethodSelection Start Start: Sample Analysis Goal Goal Is the goal Structural Elucidation or Functional Group Verification? Start->Goal Struct Structural Elucidation (Connectivity) Goal->Struct Unknown Structure Func Functional Group / QC Goal->Func Known Target NMR Select NMR (High Resolution) Struct->NMR Environment Sample Environment? Func->Environment Aqueous Aqueous Solution Environment->Aqueous High Water Content SolidOrg Solid / Organic Solvent Environment->SolidOrg Dry / Organic Raman Select Raman (Water Transparent) Aqueous->Raman FTIR Select ATR-FTIR (Fast, Sensitive to C-O) SolidOrg->FTIR

Caption: Decision tree for selecting FTIR vs. NMR/Raman based on analytical goals and sample environment.

Experimental Protocol: ATR-FTIR of Anisole Derivatives

This protocol utilizes Attenuated Total Reflectance (ATR), the modern standard for FTIR, eliminating the need for KBr pellets. It is self-validating through the use of background subtraction and standard reference peaks.

Materials
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

  • Reagents: Isopropyl alcohol (IPA) for cleaning, Reference Standard (e.g., Anisole, 99%).

  • PPE: Nitrile gloves, safety goggles.

Step-by-Step Methodology
  • System Initialization & Validation

    • Power on the FTIR and allow the source to warm up (approx. 15-30 mins) to stabilize the IR beam energy.

    • Clean the Crystal: Wipe the ATR crystal with a lint-free wipe soaked in IPA. Ensure no residue remains.

    • Background Scan: Collect a background spectrum (air) with the same parameters as the sample (e.g., 4 cm⁻¹ resolution, 32 scans).

    • Validation Check: The background spectrum should show atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor, but the baseline should be otherwise flat.

  • Sample Application

    • Liquids: Pipette 10–20 µL of the alkyl aryl ether sample directly onto the center of the crystal. Cover with the volatile cover if the sample is volatile (like anisole).

    • Solids: Place ~5 mg of solid sample on the crystal. Lower the pressure arm until the force gauge indicates optimal contact (usually a "click" or specific torque setting). Note: Poor contact results in weak peaks and a noisy baseline.

  • Data Acquisition

    • Parameters:

      • Range: 4000 – 600 cm⁻¹[1]

      • Resolution: 4 cm⁻¹

      • Scans: 32 (increase to 64 for low-concentration samples)

    • Collection: Initiate sample scan. The software automatically subtracts the background.

  • Post-Processing & Analysis

    • Baseline Correction: Apply automatic baseline correction if the baseline drifts (common with scattering solids).

    • Peak Picking: Identify the Critical Quality Attributes (CQAs):

      • Target 1: Asymmetric Stretch (Look for strong band at 1230–1260 cm⁻¹).

      • Target 2: Symmetric Stretch (Look for medium band at 1020–1050 cm⁻¹).

    • Normalization: For quantitative comparison between batches, normalize the spectrum to the aromatic ring C=C stretch at ~1500 cm⁻¹ (internal standard method).

Analytical Workflow Diagram

FTIRProtocol cluster_validation Validation Loop Clean 1. Clean Crystal (IPA Wipe) Bkgrd 2. Background Scan (Air Reference) Clean->Bkgrd Sample 3. Apply Sample (Liquid/Solid Pressure) Bkgrd->Sample Scan 4. Acquire Spectrum (32 Scans, 4cm⁻¹) Sample->Scan Scan->Clean If Signal < 10% T (Resample) Analyze 5. Analyze Peaks (1250 cm⁻¹ & 1040 cm⁻¹) Scan->Analyze

Caption: Step-by-step ATR-FTIR workflow for ensuring reproducible spectral data.

Troubleshooting & Self-Validation

  • Weak Signals: If the C-O peaks are < 5% absorbance, increase the pressure on the solid sample or check if the liquid evaporated.

  • CO₂ Interference: Doublet peaks at 2350 cm⁻¹ indicate a change in atmospheric CO₂ between background and sample scans. Repurge the sample chamber or retake the background.

  • Broad O-H Band: A broad peak at 3200–3500 cm⁻¹ suggests moisture contamination or ether cleavage (formation of phenol/alcohol). This is a critical check for product stability.

References

  • LibreTexts Chemistry. (2024). Spectroscopy of Ethers. Retrieved from [Link][1][2][3][4][5][6][7][8]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2019). Unraveling the Dynamic Network in the Reactions of an Alkyl Aryl Ether. Retrieved from [Link]

  • University of Cincinnati. (n.d.). Sample Preparation for FT-IR. Retrieved from [Link]

Sources

Technical Guide: Comparative Analysis of C10 vs. C6 Spacers in Supramolecular Polymer Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the engineering of supramolecular polymers (SPs), the alkyl spacer connecting the hydrogen-bonding motif (e.g., Ureidopyrimidinone [UPy], Benzene-1,3,5-tricarboxamide [BTA]) to the functional core is not merely a passive linker; it is a critical regulator of thermodynamic stability and kinetic pathway selection.

This guide compares C6 (hexyl) and C10 (decyl) spacers. The consensus across high-fidelity applications—particularly in aqueous UPy systems—is that C10 spacers facilitate a transition from dynamic, oligomeric assemblies to robust, fibrous networks. While C6 spacers offer higher solubility and faster reversibility, C10 spacers are essential for accessing the "hydrophobic shielding" regime, which protects vulnerable hydrogen bonds from competitive solvents like water, thereby enhancing mechanical stiffness and biological efficacy.

Molecular Architecture & Mechanistic Insight

The Hydrophobic Shielding Effect

The primary differentiator between C6 and C10 is the volume of the hydrophobic micro-environment they create around the hydrogen-bonding core.

  • C6 (Hexyl): The shorter chain provides insufficient coverage of the polar H-bonding stack. In competitive solvents (e.g., water or physiological media), water molecules can penetrate the stack, destabilizing the H-bonds. This results in short, dynamic aggregates.

  • C10 (Decyl): The additional four methylene units increase the hydrophobicity significantly. When the motifs stack, the C10 chains interdigitate or fold around the core, effectively "waterproofing" the hydrogen bonds. This leads to cooperative polymerization and long-range ordering.

Decoupling and Packing
  • Flexibility (Entropy): C10 is more flexible, which paradoxically allows for better ordering. It acts as a "decoupler," allowing the rigid H-bonding units to find their optimal stacking geometry without being constrained by the steric bulk of the polymer backbone or functional payload.

  • Odd-Even Effects: Both C6 and C10 are even-numbered, avoiding the frustration often seen in odd-numbered spacers (C5, C7). However, C10 allows for a distinct "bundled" morphology that C6 cannot support.

Visualization of Assembly Pathways

SpacerMechanism cluster_C6 C6 Spacer Pathway cluster_C10 C10 Spacer Pathway Monomer UPy Monomer C6_State Dynamic Oligomers (Short Stacks) Monomer->C6_State Short Linker Solvent Penetration C10_Shield Hydrophobic Shielding (Water Exclusion) Monomer->C10_Shield Long Linker Hydrophobic Collapse C6_Result Soft Gel / Sol High Dynamics C6_State->C6_Result C10_State Bundled Fibers (Long-Range Order) C10_Shield->C10_State Cooperative Stacking C10_Result Stiff Hydrogel Bio-Active Scaffold C10_State->C10_Result

Figure 1: Mechanistic divergence in self-assembly driven by spacer length. C10 enables hydrophobic shielding, leading to robust fibers.

Comparative Performance Data

The following data summarizes the performance differences observed in UPy-functionalized polyethylene glycol (PEG) systems in water.

FeatureC6 Spacer (Hexyl)C10 Spacer (Decyl)Mechanistic Cause
Morphology (AFM/TEM) Short, worm-like aggregatesLong, bundled fibersC10 promotes lateral association of stacks.
Polymerization Mechanism Isodesmic (Step-growth like)Cooperative (Nucleation-elongation)Hydrophobic effect drives cooperativity in C10.
Exchange Dynamics Fast (Seconds/Minutes)Slow (Hours/Days)Stronger H-bond protection in C10 reduces exchange.
Rheology (Stiffness) Low G' (Viscous liquid/Soft gel)High G' (Elastic Hydrogel)Fiber bundling creates a physical network.
Critical Gel Concentration High (>10 wt%)Low (~2-4 wt%)High aspect ratio fibers entangle more efficiently.
Cellular Response Poor spreading (too soft)Optimal spreading Mechanotransduction requires the stiffness of C10 fibers.

Experimental Protocols

Protocol A: Synthesis of UPy-Spacer-Synthon

Note: This generic protocol applies to attaching UPy to a core via a variable spacer.

  • Reagents: 2-Amino-4-hydroxy-6-methylpyrimidine (UPy precursor), Alkyl-diisocyanate (Hexamethylene diisocyanate for C6; Decamethylene diisocyanate for C10 - Note: often generated from the diamine or using activated esters for asymmetry).

  • Activation: Dissolve the UPy precursor in dry pyridine at 100°C.

  • Coupling: Add the bifunctional linker (C6 or C10 derivative) in excess to prevent oligomerization.

  • Purification: Precipitate in ethanol. Recrystallize from DMSO/Methanol.

    • Checkpoint: Verify spacer length via 1H NMR (Integration of methylene protons at

      
       1.2-1.6 ppm).
      
Protocol B: Preparation and Characterization of Supramolecular Hydrogels

This workflow ensures the self-assembly reaches thermodynamic equilibrium, critical for observing the C10 "bundling" effect.

Workflow cluster_Char 4. Characterization Modules Start Lyophilized UPy-Polymer Step1 1. Solubilization Dissolve in pH 7.4 PBS Conc: 10 wt% Start->Step1 Step2 2. Thermal Annealing Heat to 80°C (30 min) Disrupt kinetic traps Step1->Step2 Step3 3. Controlled Cooling Rate: 0.5°C/min to 25°C Critical for C10 fiber growth Step2->Step3 Rheology Rheology Frequency Sweep (0.1-100 rad/s) Strain: 1% (Linear Region) Step3->Rheology Microscopy Cryo-TEM / AFM Observe fiber length/bundling Step3->Microscopy

Figure 2: Standardized workflow for preparing and validating supramolecular hydrogels.

Detailed Steps for Step 3 (Controlled Cooling):

  • Why: C10 systems are prone to kinetic trapping due to strong hydrophobicity. Rapid cooling results in amorphous precipitation.

  • Procedure: Use a programmable Peltier plate on a rheometer or a thermal cycler. Ramp temperature down at 0.5°C/min.

  • Validation: If the sample is opaque/white, large aggregates formed (precipitate). If the sample is translucent/opalescent, proper fiber bundling occurred.

Application Case Study: Bioactive Hydrogels

Context: A study by Dankers et al. (see References) investigated UPy-PEG hydrogels for cell culturing.

  • The Challenge: Cells require a specific stiffness (elastic modulus) to adhere and spread.

  • C6 Performance: The C6-based polymer formed weak, dynamic assemblies. Fibroblasts remained rounded (non-adherent) because the matrix was too "fluid" to support focal adhesions.

  • C10 Performance: The C10-based polymer formed long, bundled fibers. This hierarchical structure provided a stiff scaffold (High G'). Fibroblasts spread effectively, exhibiting actin stress fibers.

References

  • Tuning the Supramolecular Polymerization and Cell Response of Ureidopyrimidinone Monomers. Source: Journal of the American Chemical Society (JACS) / NIH Significance: Defines the "hydrophobic threshold" where C10/C12 spacers enable fiber bundling and gelation, unlike C6. URL:[Link]

  • Impact of Alkyl Spacer Length on Aggregation Pathways in Kinetically Controlled Supramolecular Polymerization. Source: Journal of the American Chemical Society / NIH Significance: Demonstrates how spacer length (C3 vs C4 vs C5) dictates the formation of off-pathway aggregates vs. thermodynamic fibers in Perylene Bisimide systems. URL:[Link]

  • Supramolecular Helical Systems: Helical Assemblies of Small Molecules. Source: Chemical Reviews (ACS) Significance: Reviews the odd-even effects and spacer length influence on the morphology of bolaamphiphiles and helical assemblies. URL:[Link]

Precision Characterization: Melting Point Determination of p-bis(10-bromodecyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Identity: p-bis(10-bromodecyloxy)benzene (also known as 1,4-bis(10-bromodecyloxy)benzene). Primary Application: Key monomeric precursor for the synthesis of Pillar[n]arenes (specifically Pillar[5]arene). Target Melting Point: 93–95 °C (Literature Standard).

This guide serves as a technical manual for researchers synthesizing or characterizing this specific alkoxybenzene derivative. Unlike simple organic solids, p-bis(10-bromodecyloxy)benzene features a rigid aromatic core flanked by long, flexible alkyl chains terminating in reactive alkyl bromides. This structural duality can lead to complex thermal behaviors, including polymorphism or pre-melting transitions, making accurate melting point (MP) determination a critical quality control gate before macrocyclization.

Comparative Methodology: Capillary vs. DSC

For this specific compound, "performance" is defined by the precision of characterization. The choice of method depends on the stage of research (Synthesis Monitoring vs. Final QC).

FeatureMethod A: Automated Capillary (Opto-Digital) Method B: Differential Scanning Calorimetry (DSC)
Primary Use Routine reaction monitoring; quick purity check.Final characterization; polymorphism detection; thermodynamic purity.
Sample Req. 2–5 mg (packed in glass capillary).2–5 mg (encapsulated in aluminum pan).
Precision ±0.3 °C (dependent on heating rate).±0.1 °C (enthalpy-calibrated).
Insight Visual onset/clear point only.Heat flow (

), onset (

), and peak (

).
Product Specifics Risk: Long alkyl chains may soften before melting ("sintering"), leading to false "onset" calls by optical sensors.Advantage: Clearly distinguishes between solid-solid transitions (polymorphs) and the actual solid-liquid melt.
Cost/Time Low / Fast (<15 mins).High / Moderate (30–45 mins).
Application Scientist Verdict:
  • Use Capillary Method during the optimization of the alkylation reaction (Hydroquinone + 1,10-dibromodecane) to assess crude product quality.

  • Use DSC for the final purified monomer before committing to the expensive Pillar[n]arene cyclization step. Impurities here drastically reduce macrocyclization yields.

Experimental Protocols

Synthesis Context & Purification (Prerequisite)

Note: Accurate MP determination is impossible without rigorous purification. Long-chain alkoxybenzenes trap solvents easily.

  • Crude Synthesis: Alkylation of hydroquinone with excess 1,10-dibromodecane using

    
     in refluxing acetone or acetonitrile.
    
  • Purification (The Critical Step):

    • The crude solid is often sticky due to excess dibromodecane.

    • Recrystallization: Dissolve in boiling Ethanol or a Hexane/Ethyl Acetate mix.

    • Drying: Vacuum dry at 40 °C for >12 hours. Residual solvent depresses MP significantly.

Method A: Automated Capillary Protocol

Equipment: Mettler Toledo MP system or equivalent (Büchi).

  • Sample Prep: Grind the white crystalline solid into a fine powder. Fill the capillary to a height of 3 mm. Compact firmly to remove air pockets (air acts as an insulator, causing thermal lag).

  • Ramp 1 (Fast): Heat at 10 °C/min to 80 °C (approx. 15 °C below expected MP).

  • Ramp 2 (Measurement): Slow heating rate to 1.0 °C/min .

    • Why? Long chains have high thermal mass. Fast heating causes the "furnace temperature" to overshoot the "sample temperature," resulting in artificially high MP readings.

  • Observation: Record the Meniscus Point (first liquid drop) and Clear Point (complete transparency).

    • Acceptance Criteria: Range should be < 2 °C (e.g., 93.0 – 94.5 °C).

Method B: DSC Protocol (The Gold Standard)

Equipment: TA Instruments DSC2500 or PerkinElmer DSC 8000.

  • Calibration: Verify T-axis and Enthalpy using Indium standard (

    
     °C).
    
  • Encapsulation: Weigh 3.0 ± 0.1 mg into a Tzero Aluminum pan. Crimp with a hermetic lid to ensure good thermal contact.

  • Thermal Cycle:

    • Heat 1: 25 °C to 110 °C at 10 °C/min. (Erases thermal history/solvent effects).

    • Cool 1: 110 °C to 20 °C at 10 °C/min. (Standardizes crystallinity).

    • Heat 2: 20 °C to 120 °C at 5 °C/min . (The analytical run).

  • Analysis: Integrate the endothermic melting peak on the second heating curve.

    • Report

      
       (extrapolated onset temperature) as the melting point.
      

Data Analysis & Interpretation

The following table summarizes expected results for p-bis(10-bromodecyloxy)benzene.

Sample StateObserved MP (Capillary)DSC CharacteristicsDiagnosis
High Purity (>99%) 93 – 95 °C (Sharp)Single sharp endotherm.

.
Pass. Ready for Pillar[5]arene synthesis.
Wet / Solvated 85 – 90 °C (Broad)Broad peak with "shoulder" on the low-T side.Fail. Incomplete drying. Vacuum dry at 50°C.
Homolog Impurity 88 – 92 °C (Depressed)Peak broadening. (Presence of mono-alkylated hydroquinone).[1]Fail. Recrystallize from Ethanol.
Polymorphs N/ATwo distinct peaks (e.g., small peak at 88°C, major at 94°C).Pass (Conditional). Sample is pure but exists in mixed crystal forms.

Visualized Workflows

Diagram 1: Synthesis & QC Workflow

This flowchart illustrates the critical path from raw materials to the validated monomer.

G Raw Raw Materials (Hydroquinone + 1,10-Dibromodecane) Synth Alkylation (Reflux in Acetone/K2CO3) Raw->Synth Crude Crude Product (Sticky Solid) Synth->Crude Purify Recrystallization (Ethanol) Crude->Purify Remove mono-alkylated byproducts Dry Vacuum Drying (>12h @ 40°C) Purify->Dry Remove solvent traps QC MP Determination (Decision Gate) Dry->QC QC->Purify If MP < 92°C (Recycle) Final Pillar[5]arene Synthesis Ready QC->Final If MP = 93-95°C

Caption: Workflow for the synthesis and purity validation of p-bis(10-bromodecyloxy)benzene.

Diagram 2: DSC Interpretation Logic

A decision matrix for interpreting thermal data specific to long-chain alkoxybenzenes.

DSC Start DSC Thermogram Analysis (2nd Heating) CheckPeak Analyze Endothermic Peak Start->CheckPeak Sharp Single Sharp Peak (Tonset ~93°C) CheckPeak->Sharp Broad Broad / Depressed Peak (Tonset <90°C) CheckPeak->Broad Double Double Peak (e.g., 88°C & 93°C) CheckPeak->Double Pass PASS: High Purity Sharp->Pass Fail FAIL: Impure/Solvated Broad->Fail Poly PASS: Polymorphism (Pure but mixed phases) Double->Poly

Caption: Logic gate for interpreting DSC data. Double peaks often indicate polymorphism common in alkoxybenzenes.

References

  • Ogoshi, T., Kanai, S., Fujinami, S., Yamagishi, T. A., & Nakamoto, Y. (2008). Para-bridged symmetrical pillar[5]arenes: their Lewis acid catalyzed synthesis and host–guest property. Journal of the American Chemical Society, 130(15), 5022-5023. Link

    • Core Reference: Defines the synthesis and characteriz
  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing.
  • Cammidge, A. N., & Bushby, R. J. (1995). Synthesis and liquid crystalline properties of alkoxy-substituted benzene derivatives. Journal of Materials Chemistry. Context: Explains the thermal behavior (sintering/melting) of long-chain alkoxybenzenes.

Sources

Mass Spectrometry Fragmentation Patterns of Bis(bromoalkoxy)benzenes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Bis(bromoalkoxy)benzenes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(bromoalkoxy)benzenes—specifically the 1,2- (ortho), 1,3- (meta), and 1,4- (para) isomers—serve as critical intermediates in the synthesis of macrocyclic polyethers (crown ethers), conductive polymers, and pharmaceutical cross-linking agents. Their structural validation is often bottlenecked by the similarity of their physicochemical properties.

This guide provides an in-depth technical comparison of the mass spectrometric (MS) behaviors of these isomers. Unlike standard alkyl halides, the presence of the phenoxy ether linkage and the aromatic core introduces unique fragmentation pathways. We compare the Electron Ionization (EI) performance against Electrospray Ionization (ESI) and analyze the specific fragmentation mechanisms that allow for the unambiguous differentiation of the ortho isomer from its meta and para counterparts.

Technique Comparison: EI vs. ESI

For the structural elucidation of bis(bromoalkoxy)benzenes, the choice of ionization method dictates the quality of the spectral fingerprint.

Table 1: Performance Comparison of Ionization Modes
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard (70 eV)Soft (Thermal/Voltage)
Molecular Ion (

)
Low to Moderate IntensityHigh Intensity (

or

)
Structural Insight High (Rich fragmentation)Low (Primarily adducts)
Isomer Differentiation Excellent (Distinct ortho effects)Poor (Isobaric ions dominate)
Isotopic Pattern Clear 1:2:1 (for

)
Clear 1:2:1 (for

)
Preferred Application Structural Confirmation & Isomer IDMolecular Weight Confirmation

Expert Insight: While ESI is superior for molecular weight confirmation, EI is the requisite standard for isomeric differentiation in this class. The high internal energy imparted by EI drives the rearrangement reactions necessary to distinguish the 1,2-isomer.

Fragmentation Mechanics & Pathways

The fragmentation of bis(bromoalkoxy)benzenes under EI (70 eV) is governed by three primary mechanisms:

  • C–Br Cleavage: Homolytic fission of the carbon-bromine bond.

  • Ether Cleavage (

    
    -cleavage):  Rupture of the alkyl chain adjacent to the oxygen.
    
  • The Ortho Effect: A proximity-driven rearrangement specific to the 1,2-isomer.

Characteristic Isotopic Signatures

Before analyzing fragmentation, the molecular ion (


) must be validated via the bromine isotopic pattern.
  • 
     : 
    
    
    
    Ratio:
    
    
  • Bis-substituted (

    
    ):  The molecular ion cluster exhibits a 1:2:1  intensity ratio (
    
    
    
    ,
    
    
    ,
    
    
    ).
  • Mono-loss fragment (

    
    ):  Fragments retaining one bromine atom shift to a 1:1  ratio.
    
Mechanistic Pathways (Graphviz Visualization)

The following diagram illustrates the divergent pathways for the ortho isomer (showing the specific cyclic rearrangement) versus the generic pathways shared by meta and para isomers.

FragmentationPathways cluster_legend Pathway Legend M Molecular Ion (M+.) [1:2:1 Isotope Pattern] BrLoss [M - Br]+ (Radical Loss) M->BrLoss - Br. OrthoInter Cyclic Transition State (Ortho Effect) M->OrthoInter 1,2-Isomer Only AlkylLoss [M - C2H4Br]+ (Side Chain Cleavage) BrLoss->AlkylLoss - C2H4 PhenolIon Phenolic Cation (m/z 109/111) AlkylLoss->PhenolIon - CH2 Elimination Elimination of C2H4Br2 (Neutral Loss) OrthoInter->Elimination Rearrangement Benzodioxan Benzodioxan Derivative Ion (Cyclization Product) Elimination->Benzodioxan Cyclization key Blue: Precursor | Red: Primary Frag | Yellow: Secondary Frag | Green: Ortho-Specific

Figure 1: Divergent fragmentation pathways. The green pathway represents the proximity-driven 'Ortho Effect' absent in meta/para isomers.

Isomer Differentiation: The Comparative Advantage

The core challenge in analyzing bis(bromoalkoxy)benzenes is distinguishing the positional isomers.

The Ortho Effect (1,2-Isomer)

The 1,2-bis(2-bromoethoxy)benzene possesses a unique geometry where the two ether side chains are in close proximity. Upon electron impact, this allows for a McLafferty-like rearrangement or a direct interaction between the side chains.

  • Diagnostic Peak: The ortho isomer often yields a distinct fragment corresponding to the loss of the entire bromoethyl side chain with simultaneous cyclization, or the loss of

    
     as a neutral species.
    
  • Mechanism: The radical cation on one oxygen atom abstracts a hydrogen or interacts with the bromine on the adjacent chain, facilitating the elimination of small neutral molecules (e.g.,

    
    , 
    
    
    
    , or ethylene dibromide) that is geometrically impossible for meta and para isomers.
Meta (1,3) and Para (1,4) Isomers

These isomers behave similarly to independent mono-substituted ethers.

  • Sequential Fragmentation: They predominantly show sequential loss of the side chains.

  • Base Peak: Often the

    
     or the 
    
    
    
    ion.
  • Absence of Interaction: Due to the rigid distance between substituents, no cyclic transition states are accessible. The spectra are essentially additive superpositions of mono-substituted patterns.

Table 2: Diagnostic Fragment Ions (Relative Abundance Trends)
Fragment Ion (

)
Assignment1,2-Isomer (Ortho)1,3- / 1,4-Isomers

Molecular IonWeak (

)
Moderate (

)

Loss of Br radicalStrongBase Peak (100%)

Loss of side chainModerateStrong

Interaction ProductDistinct / Diagnostic Absent / Negligible

110 (Catechol-like)

High Low

Experimental Protocol: Self-Validating Workflow

To replicate these results and ensure data integrity, follow this standardized GC-MS protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg of the bis(bromoalkoxy)benzene in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Concentration: Dilute to 10 ppm for EI analysis to prevent detector saturation.

GC-MS Parameters
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Final: 300°C (hold 5 min).

  • Ion Source: Electron Ionization (EI), 70 eV, 230°C.

  • Mass Range:

    
     40 – 500.
    
Validation Steps (Quality Control)
  • Isotope Check: Verify the 1:2:1 ratio in the molecular ion cluster. If the ratio is 1:1, the sample may be mono-substituted (impurity).

  • Ortho-Check: Look for the "catechol-like" ion at

    
     110. Its presence at 
    
    
    
    relative abundance strongly suggests the ortho isomer.

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of Benzene, (2-bromoethoxy)-." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Kuck, D. "Mass Spectrometry of Alkylbenzenes and Related Compounds.[1] Part 11." Core.ac.uk. Available at: [Link]

  • Wróblewski, A. et al. "Structural characterization and differentiation of isomeric omega-bromoalkoxy derivatives of (E)-chalcone by means of mass spectrometry." Journal of Mass Spectrometry. Available at: [Link]

  • Gross, M. L. et al. "Ionization energy determinations and fragmentation patterns." NIST WebBook References. Available at: [Link]

Sources

Safety Operating Guide

1,4-Bis(10-bromodecoxy)benzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Proper Disposal of 1,4-Bis(10-bromodecyloxy)benzene

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal procedures for 1,4-Bis(10-bromodecyloxy)benzene . As a halogenated ether commonly used as a precursor in supramolecular chemistry (specifically for pillar[n]arenes and rotaxanes), this compound presents specific environmental and incineration risks that strictly prohibit its disposal in general organic waste streams.

Chemical Identity Verification:

  • Chemical Name: 1,4-Bis(10-bromodecyloxy)benzene[1][2]

  • Functional Class: Halogenated Aryl-Alkyl Ether / Alkyl Bromide[1][2]

  • Molecular Structure: A benzene ring substituted at the 1,4-positions with decyloxy chains, each terminated by a bromine atom.[1][2]

  • Physical State: Solid (White to off-white powder/crystals).[1][2]

  • Key Hazards: Skin/Eye Irritation (H315/H319), Chronic Aquatic Toxicity (H411).

The "Why": Causality in Disposal Logic

Effective safety protocols rely on understanding why a rule exists.[1][2] For this compound, the presence of bromine atoms drives the disposal pathway.[1]

  • The Incineration Hazard: Standard organic waste is often incinerated for heat recovery.[1][2] When non-halogenated organics burn, they produce Carbon Dioxide (

    
    ) and Water (
    
    
    
    ). However, when 1,4-Bis(10-bromodecyloxy)benzene is incinerated, the terminal bromine atoms react to form Hydrogen Bromide (HBr) gas.[1][2]
  • Infrastructure Damage: HBr is highly corrosive and can damage standard incinerator flues.[1][2]

  • Environmental Compliance: To neutralize HBr, specialized incinerators with alkaline scrubbers are required.[1] Therefore, mixing this compound with non-halogenated solvents (like Acetone or Ethanol) forces the entire volume to be treated as expensive halogenated waste or risks damaging the facility's infrastructure.

Pre-Disposal Assessment & Segregation

Before handling the waste, you must categorize the physical state of the material.[1]

Table 1: Waste Classification & Codes
Waste StreamStateEPA/RCRA Classification (Ref)Internal Tagging
Pure Compound SolidHalogenated Organic Solid "Solid Waste - Halogenated"
Dissolved (Reaction Mix) LiquidHalogenated Organic Solvent "Halogenated Solvents"
Contaminated Debris SolidHazardous Debris "Contaminated Sharps/Solids"

Critical Rule: If the compound is dissolved in a non-halogenated solvent (e.g., THF or Hexane), the entire solution immediately becomes Halogenated Waste . Do not dilute to escape this classification.

Detailed Disposal Protocol

Scenario A: Disposal of Solid Waste (Pure Compound)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a chemically resistant lid.[1][2]

  • Protocol:

    • Transfer the solid waste into the container.[1][2]

    • Do not add liquid solvents to this jar.[1][2] Keep it a dry solid stream to minimize disposal costs.[1][2]

    • Label clearly: "Hazardous Waste: 1,4-Bis(10-bromodecyloxy)benzene.[1][2] Solid. Toxic to Aquatic Life."[1][2][3][4][5]

    • Seal tightly.[1][2][3][6][7]

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
  • Container: Amber glass bottle or HDPE carboy (depending on the solvent carrier).

  • Protocol:

    • Verify the receiving carboy is tagged "HALOGENATED WASTE" .[1][2]

    • Pour the solution into the carboy using a funnel to prevent splashing.

    • Incompatibility Check: Ensure no strong oxidizers or active metals (like Sodium metal) are present in the waste container, as alkyl halides can react violently with them.[1]

    • Log the volume and constituent percentages on the waste tag (e.g., 95% Dichloromethane, 5% 1,4-Bis(10-bromodecyloxy)benzene).[1][2]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision points for disposing of this specific compound.

DisposalWorkflow Start Start: Waste Generation 1,4-Bis(10-bromodecyloxy)benzene StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath LiquidPath Dissolved in Solution StateCheck->LiquidPath SolidBin Segregate into SOLID HALOGENATED Bin SolidPath->SolidBin LiquidBin Segregate into LIQUID HALOGENATED Carboy LiquidPath->LiquidBin Labeling Apply GHS Label: 'Contains Halogens' 'Aquatic Toxin' SolidBin->Labeling LiquidBin->Labeling Forbidden FORBIDDEN: Do NOT flush down drain Do NOT mix with Oxidizers Labeling->Forbidden Pickup Schedule EHS Pickup (Incineration w/ Scrubbing) Labeling->Pickup

Figure 1: Decision tree for the segregation of halogenated alkyl ether waste.

Emergency Spill Response

In the event of a benchtop spill of the solid material:

  • PPE Required: Nitrile gloves, safety goggles, and a lab coat.[1] If powder is fine/dusty, use an N95 respirator.[1]

  • Containment: Do not use water. Water may spread the material into drains.[1][2]

  • Cleanup:

    • Solids: Sweep up carefully using a brush and dustpan dedicated to chemical waste.[1][2] Place directly into the Solid Halogenated waste jar.

    • Residue: Wipe the surface with a paper towel dampened with Acetone.[1][2] Dispose of the paper towel in the Solid Halogenated waste (contaminated debris), not the trash.

  • Reporting: Notify the lab manager if the spill exceeds 10 grams or enters a drain.

References & Authority

  • Sigma-Aldrich. Safety Data Sheet for 1,4-Dibromo-2,5-bis(decyloxy)benzene (Analogous Structure). Retrieved from (Note: Consult specific vendor SDS for exact isomer).[1][2]

  • US Environmental Protection Agency (EPA). Hazardous Waste Codes for Halogenated Solvents (F-Codes).[1][2] Retrieved from .[2]

  • PubChem. Compound Summary: 1,4-Bis(bromomethyl)benzene (Functional Group Analog).[1][2] Retrieved from .[2]

  • University of Illinois DRS. Halogenated Organic Liquids Disposal Guidelines. Retrieved from .[2]

Sources

Navigating the Safe Handling of 1,4-Bis(10-bromodecoxy)benzene: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling specialized chemical compounds like 1,4-Bis(10-bromodecoxy)benzene, a thorough understanding of its potential hazards and the corresponding protective measures is not just a regulatory requirement, but a cornerstone of scientific excellence. This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE), and operational and disposal plans to ensure both your safety and the integrity of your research.

Core Principles of Protection: A Multi-Layered Approach

Effective protection against chemical hazards in the laboratory is not achieved by a single piece of equipment, but through a multi-layered strategy encompassing engineering controls, administrative procedures, and personal protective equipment.

  • Engineering Controls: The first line of defense is to minimize exposure at the source. Whenever possible, handle 1,4-Bis(10-bromodecoxy)benzene within a certified chemical fume hood to control the inhalation of any potential dust or vapors.[3]

  • Administrative Controls: Adherence to established Standard Operating Procedures (SOPs) is critical. This includes proper training on the specific hazards and handling techniques for this compound, clear labeling of all containers, and restricting access to authorized personnel only.

  • Personal Protective Equipment (PPE): PPE serves as the final barrier between you and the chemical. The selection and proper use of PPE are paramount for your safety.

Essential Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling 1,4-Bis(10-bromodecoxy)benzene, based on the potential hazards associated with similar brominated aromatic compounds.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splash or aerosol generation.[3]Protects against splashes and potential dust particles, which can cause serious eye irritation or damage.
Hand Protection Nitrile or Neoprene gloves. It is crucial to consult a glove compatibility chart for specific breakthrough times.[5][6][7]Provides a barrier against skin contact. Brominated organic compounds can cause skin irritation or be absorbed through the skin.[1][2] Double gloving is recommended for extended operations.
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.Protects the skin and personal clothing from spills and contamination.
Respiratory Protection Generally not required when handled in a fume hood. If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges may be necessary, in accordance with a documented respiratory protection program.[8]Prevents inhalation of dust or vapors, which may cause respiratory tract irritation.[3]

Step-by-Step Protocols for Safe Handling

Adherence to a systematic workflow is crucial for minimizing the risk of exposure and contamination.

Donning and Doffing of PPE

The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (outer pair if double-gloved) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Gloves (inner pair) Doff3->Doff4

Caption: Correct sequence for donning and doffing PPE.

Handling and Weighing Protocol
  • Preparation: Designate a specific area for handling 1,4-Bis(10-bromodecoxy)benzene, preferably within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • PPE: Don the appropriate PPE as outlined in the table above.

  • Weighing: If the compound is a solid, use an analytical balance inside the fume hood or a ventilated balance enclosure. Use a spatula to transfer the material to a tared weigh boat. Avoid creating dust.

  • Transfer: Carefully transfer the weighed compound to your reaction vessel.

  • Cleaning: Decontaminate the spatula and any other reusable equipment with an appropriate solvent. Dispose of the weigh boat and any contaminated bench paper in the designated halogenated waste container.

  • Post-Handling: After completing your work, carefully doff your PPE following the correct procedure and wash your hands thoroughly with soap and water.

Disposal Plan: Responsible Management of Halogenated Waste

Halogenated organic compounds require specific disposal procedures to prevent environmental contamination.

Waste Segregation and Collection

Proper segregation of chemical waste is a critical step in a compliant and safe disposal process.

Waste_Disposal cluster_generation Waste Generation cluster_collection Waste Collection Solid Contaminated Solids (gloves, paper towels, weigh boats) Halogenated_Solid Designated Halogenated Solid Waste Container Solid->Halogenated_Solid Liquid Unused/Waste Solutions of 1,4-Bis(10-bromodecoxy)benzene Halogenated_Liquid Designated Halogenated Liquid Waste Container Liquid->Halogenated_Liquid Disposal_Vendor Licensed Hazardous Waste Disposal Vendor Halogenated_Solid->Disposal_Vendor Halogenated_Liquid->Disposal_Vendor

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.